2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPYVRKJOFGHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680674 | |
| Record name | 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-86-2 | |
| Record name | 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Core: A Technical Guide to 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery
For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, prized for its role as a bioisostere of purine and its prevalence in a multitude of kinase inhibitors. This technical guide provides an in-depth analysis of a key derivative, 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. While a dedicated CAS number for this specific methylated analogue is not prominently cited in public chemical databases, this guide establishes its identity and properties by referencing the well-documented parent compound, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 90213-66-4) [1][2]. We will dissect its synthesis, explore its unique reactivity profile, and illuminate its strategic application in the rational design of targeted therapeutics. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel kinase inhibitors and other advanced pharmaceutical agents.
Introduction: The Privileged Scaffold
The 7-deazapurine core, represented by the 7H-pyrrolo[2,3-d]pyrimidine ring system, has emerged as a "privileged scaffold" in drug discovery. Its structural similarity to adenine allows it to effectively compete for the ATP-binding sites of various protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases[3][4]. The introduction of dichloro-substituents at the 2- and 4-positions of this core creates a highly versatile intermediate. These chlorine atoms serve as reactive handles for sequential and regioselective nucleophilic substitution reactions, enabling the systematic construction of diverse compound libraries for structure-activity relationship (SAR) studies[5].
The further incorporation of a methyl group at the C5-position introduces a critical modulator of both steric and electronic properties. This substitution can enhance binding affinity through favorable hydrophobic interactions within the target protein's active site and can influence the metabolic stability of the final compound. This guide will, therefore, treat the synthesis of the title compound as a logical extension of the chemistry of its parent scaffold.
Physicochemical and Structural Properties
The foundational properties of the core scaffold are essential for understanding the behavior of its derivatives. The parent compound, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, is a stable, off-white solid with well-defined physical characteristics.
| Property | Value for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
| CAS Number | 90213-66-4 |
| Molecular Formula | C₆H₃Cl₂N₃ |
| Molecular Weight | 188.01 g/mol [1] |
| Melting Point | 247-250 °C[1] |
| Boiling Point | 312.0 °C (Predicted)[2] |
| Density | 1.79 g/cm³ (Predicted)[1] |
The introduction of a methyl group at the C5-position to form 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine results in the following calculated properties:
| Property | Calculated Value |
| Molecular Formula | C₇H₅Cl₂N₃ |
| Molecular Weight | 202.04 g/mol |
The planarity of the fused ring system is a key feature, facilitating π-stacking interactions within protein binding pockets. The two chlorine atoms significantly alter the electronic distribution of the pyrimidine ring, rendering the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.
Synthesis and Reaction Mechanisms
The synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is predicated on the initial construction of the core scaffold, followed by functionalization. An established route begins with diethyl malonate, proceeding through several steps to yield the key intermediate[6]. The subsequent chlorination is a critical step, typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃).
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the title compound.
Protocol 1: Synthesis of the Core Intermediate (CAS 90213-66-4)
This protocol outlines the chlorination step, a pivotal transformation in the synthetic sequence. The rationale for using a strong chlorinating agent like POCl₃ is its ability to efficiently convert the hydroxyl groups of the dione precursor into chlorides.
Materials:
-
7H-Pyrrolo[2,3-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Toluene or other high-boiling inert solvent
Procedure:
-
Suspend the 7H-Pyrrolo[2,3-d]pyrimidine-2,4-dione precursor in toluene.
-
Carefully add N,N-Diisopropylethylamine to the suspension.
-
Slowly add phosphorus oxychloride to the mixture at a controlled temperature (e.g., 0 °C) due to the exothermic nature of the reaction.
-
Heat the reaction mixture to reflux (typically >100 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and carefully quench by pouring it onto ice water. The use of a base during quenching is critical to neutralize the acidic environment.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: C5-Functionalization (Illustrative)
While a specific protocol for C5-methylation is not detailed in the provided search results, related functionalizations, such as iodination, provide a validated blueprint for electrophilic substitution on the pyrrole ring.
Materials:
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4)
-
N-Iodosuccinimide (NIS) for iodination[7] (A methylating agent like methyl iodide with a suitable catalyst would be used for methylation).
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the electrophile (e.g., NIS) portion-wise to the solution[7]. The electron-rich nature of the pyrrole ring directs the substitution preferentially to the C5 position.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with an aqueous solution of sodium thiosulfate (for iodination) or a suitable aqueous workup.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the C5-functionalized product.
Reactivity and Strategic Utility in Kinase Inhibitor Design
The synthetic power of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in the differential reactivity of its two chlorine atoms. The C4-chloro group is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C2-chloro group. This differential reactivity is a key strategic advantage, allowing for controlled, sequential introduction of different substituents.
Caption: Binding mode of a typical pyrrolo[2,3-d]pyrimidine kinase inhibitor.
This regioselectivity is fundamental to building kinase inhibitors. Typically, a primary amine is first introduced at the C4 position. This amine moiety then acts as a hydrogen bond donor, interacting with the backbone amide protons of the kinase hinge region, mimicking the crucial interaction of the adenine base of ATP[4].
Following the C4 substitution, the less reactive C2 position can be modified, often through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or another SNAr reaction under more forcing conditions. This C2-substituent is typically directed towards a more variable, often hydrophobic, region of the ATP binding pocket, allowing for the fine-tuning of potency and selectivity against different kinases[8]. The C5-methyl group contributes to this by occupying a small hydrophobic sub-pocket, potentially increasing affinity and optimizing the vector for the C4-substituent.
Applications in Drug Development: Targeting Pathogenic Kinases
The 7H-pyrrolo[2,3-d]pyrimidine core is a validated pharmacophore present in numerous approved and investigational drugs. Its derivatives have shown potent inhibitory activity against a wide range of kinases involved in oncogenesis and inflammation.
-
Janus Kinases (JAKs): The parent scaffold is a key intermediate in the synthesis of Tofacitinib, a JAK inhibitor used to treat autoimmune diseases[1]. The core structure provides the necessary interactions with the JAK ATP-binding site.
-
p21-Activated Kinase 4 (PAK4): Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been investigated as potent and selective inhibitors of PAK4, a kinase overexpressed in various cancers and involved in cell proliferation and survival[3].
-
Leucine-Rich Repeat Kinase 2 (LRRK2): This kinase is implicated in Parkinson's disease. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully used to develop potent LRRK2 inhibitors[8].
-
Cyclin-Dependent Kinases (CDKs): The related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core has been instrumental in developing highly selective CDK2 inhibitors, which are of interest for treating cancers that have developed resistance to CDK4/6 inhibitors[9].
The strategic placement of the C5-methyl group in 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine makes it an exceptionally valuable starting material for developing next-generation inhibitors with improved selectivity and pharmacological profiles for these and other important kinase targets.
Conclusion
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine stands as a testament to the power of scaffold-based drug design. While it is a derivative of the well-established intermediate with CAS No. 90213-66-4, its unique C5-methylation provides a strategic advantage for fine-tuning molecular interactions within complex biological targets. A thorough understanding of its synthesis, reactivity, and the strategic rationale behind its use empowers medicinal chemists to rationally design and synthesize novel therapeutics with enhanced potency, selectivity, and drug-like properties. This guide provides the foundational knowledge necessary for leveraging this powerful chemical entity in the ongoing quest for innovative medicines.
References
-
Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Self-published. Available from: [Link]
-
2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem. Available from: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. Available from: [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. (2012). ResearchGate. Available from: [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. Available from: [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). ACS Publications. Available from: [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2019). ResearchGate. Available from: [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). National Institutes of Health. Available from: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Publishing. Available from: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine chemical properties
Technical Whitepaper: 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1060815-86-2 ) is a high-value heterocyclic scaffold employed primarily in the development of targeted kinase inhibitors (e.g., JAK, EGFR, and SYK inhibitors). Structurally, it is a 7-deazapurine analog featuring a pyrimidine ring fused to a pyrrole ring, with a critical methyl substituent at the C5 position.
This methyl group distinguishes it from the more common unsubstituted 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90213-66-4). The C5-methyl moiety introduces steric bulk and lipophilicity (
Physicochemical Profile
The introduction of the methyl group at C5 significantly alters the electronic and steric landscape compared to the unsubstituted analog.
| Property | Data | Notes |
| CAS Number | 1060815-86-2 | Distinct from the N7-methyl isomer (CAS 90213-67-5). |
| Molecular Formula | ||
| Molecular Weight | 202.04 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar alkanes. |
| pKa (Calculated) | ~10.5 (Pyrrole NH) | Weakly acidic; deprotonation requires bases like |
| LogP (Predicted) | ~2.1 - 2.5 | More lipophilic than the unsubstituted analog (LogP ~1.6). |
| H-Bond Donors | 1 (Pyrrole NH) | N7 position.[1] |
| H-Bond Acceptors | 3 (N1, N3, N7) | Pyrimidine nitrogens are weak acceptors due to Cl-substitution. |
Synthesis & Production Strategy
The synthesis of the 5-methyl derivative cannot be achieved by direct methylation of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core, as alkylation preferentially occurs at the N7 nitrogen. Instead, the 5-methyl group must be installed during the construction of the pyrrole ring.
Core Synthesis Pathway
The most robust industrial route involves the cyclization of a pyrimidine precursor with an
Step 1: Construction of the Pyrrole Ring
-
Precursor: 6-Amino-uracil (6-aminopyrimidine-2,4-diol).
-
Reagent: 2-Chloropropanal (or its acetal equivalent) or 1-chloro-2-propanone variants.
-
Conditions: Aqueous/Alcoholic buffer (NaOAc), mild heat (
). -
Mechanism: The amine at C6 attacks the carbonyl of the aldehyde, followed by alkylation at C5 of the uracil by the
-chloro group (Traube-type synthesis). -
Intermediate: 5-Methyl-2,4-dihydroxypyrrolo[2,3-d]pyrimidine (5-Methyl-7-deazaxanthine).
Step 2: Chlorination (Aromatization)
-
Reagent: Phosphorus Oxychloride (
).[2][3][4][5] -
Catalyst: N,N-Dimethylaniline or Benzyltriethylammonium chloride (BTEAC).
-
Conditions: Reflux (
) for 4–6 hours. -
Workup: Quench into ice-water (Exothermic!).
-
Product: 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.[6]
Reactivity & Functionalization (The "Why")
For drug development, the utility of this scaffold lies in its regioselective reactivity .[2] The two chlorine atoms (C2 and C4) are not equivalent.
Regioselectivity Rule: C4 > C2
In nucleophilic aromatic substitution (
-
Electronic Reason: The C4 position is activated by the adjacent N3 nitrogen and the para-relationship to the bridgehead. The C2 position is flanked by two nitrogens but is sterically less accessible and electronically less deficient in the fused system.
-
5-Methyl Effect: The C5-methyl group is an electron-donating group (EDG). While it slightly increases electron density in the pyrrole ring (making the system less electrophilic overall compared to the H-analog), it does not invert the regioselectivity.
still occurs at C4 first.
N7-Protection
The acidic pyrrole NH (pKa ~10.5) often requires protection before running
-
Common Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), Tosyl (Ts), or BOM (Benzyloxymethyl).
-
Protocol:
(1.1 eq) + SEM-Cl in DMF at .
Experimental Protocols
Protocol A: Regioselective at C4 (General Procedure)
This protocol installs the primary pharmacophore at the 4-position.
-
Setup: Dissolve 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-Butanol or IPA (0.1 M concentration).
-
Reagents: Add the desired amine (1.1 eq) and DIPEA (N,N-Diisopropylethylamine, 2.0 eq).
-
Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.[7]
-
Note: The 5-methyl group may require slightly higher temperatures or longer times compared to the unsubstituted analog due to steric hindrance.
-
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold ether. If not, evaporate solvent and purify via silica flash chromatography (DCM/MeOH gradient).
-
Expected Yield: 75–90%.
Protocol B: Suzuki-Miyaura Coupling at C4
Used when a carbon-carbon bond is required at C4 instead of a heteroatom.
-
Setup: Suspend scaffold (1.0 eq), Boronic acid (1.2 eq), and
(2.0 eq) in Dioxane/Water (4:1) . -
Catalyst: Add
(0.05 eq). Degas with Nitrogen for 10 min. -
Reaction: Heat at 100°C (or microwave at 120°C for 30 min).
-
Selectivity: Under controlled stoichiometry, coupling occurs preferentially at C4.
Safety & Handling
-
Hazard Identification:
-
Handling: Use in a fume hood.[2] The chlorination step using
releases HCl gas and requires a caustic scrubber. -
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bonds is slow but possible over long durations).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57415902, 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. (Used for structural analogy and property verification). Link[8]
-
ChemicalBook. (2025).[9] 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Product Properties and CAS 1060815-86-2.[6] Link
-
WuXi Biology. (2025). Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Analysis. (Mechanistic basis for C4 vs C2 selectivity). Link
-
BenchChem. (2025).[2] Chlorination of Pyrimidine-2,4-diol using POCl3: Methodologies. Link
Sources
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 1618-36-6|4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 7. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 8. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of a representative analogue, 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine . We will proceed through a logical, multi-technique approach, demonstrating how data from orthogonal analytical methods are integrated to build an unshakeable, self-validating structural proof. This is not merely a sequence of steps but a narrative of scientific inquiry, explaining the causality behind each experimental choice and the logic of data interpretation.
Part 1: Foundational Analysis - Confirming the Molecular Formula
Before delving into the intricacies of atomic connectivity, the first and most fundamental question is: what is the molecular formula? High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Causality: Why HRMS is Essential
Low-resolution mass spectrometry can provide the nominal mass, but HRMS provides the exact mass to several decimal places. This precision is sufficient to distinguish between different elemental compositions that might share the same nominal mass. For a compound containing chlorine, HRMS is also invaluable for observing the characteristic isotopic distribution, providing a clear signature for the number of chlorine atoms present.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution 1:100 in the mobile phase.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Mass Range: 50 - 500 m/z
-
Internal Reference: Use a known reference compound (e.g., purine) for continuous mass calibration to ensure high accuracy.
-
-
Data Analysis: Analyze the resulting spectrum for the protonated molecular ion [M+H]⁺. Compare the experimentally measured exact mass to the theoretically calculated mass. Examine the isotopic pattern of the molecular ion cluster.
Data Interpretation and Validation
The molecular formula for 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is C₇H₅Cl₂N₃. The expected HRMS data provides a two-fold validation.
-
Exact Mass: The calculated monoisotopic mass for [C₇H₆Cl₂N₃]⁺ is 201.9939. An experimentally observed mass within a narrow tolerance (typically < 5 ppm) provides strong confidence in the elemental composition.
-
Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic signature. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in three distinct peaks for the molecular ion cluster:
-
[M]⁺: Contains two ³⁵Cl atoms.
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Contains two ³⁷Cl atoms.
-
The expected relative intensity ratio of these peaks is approximately 100:65:10 (or 9:6:1), a pattern that is easily recognizable and serves as definitive proof for the presence of two chlorine atoms.
| Parameter | Theoretical Value | Observed Value | Conclusion |
| Formula | C₇H₅Cl₂N₃ | - | Assumed for calculation |
| [M+H]⁺ Exact Mass | 201.9939 | e.g., 201.9942 | Confirms elemental composition |
| Isotopic Ratio (M:M+2:M+4) | ~9:6:1 | Matches prediction | Confirms presence of two Cl atoms |
Part 2: Assembling the Skeleton - 1D and 2D NMR Spectroscopy
With the molecular formula confirmed, the next phase is to determine the precise arrangement of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4]
The Logic of an Integrated NMR Strategy
A one-dimensional (1D) ¹H NMR spectrum provides information on the number and type of protons. A ¹³C NMR spectrum does the same for carbon atoms. However, their true power is unlocked when used with two-dimensional (2D) NMR experiments, which reveal correlations between atoms, allowing us to piece the molecular puzzle together.[5]
Caption: Integrated NMR workflow for structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and its residual proton signal (δ ~2.50 ppm) does not typically interfere with signals of interest. Importantly, it allows for the observation of exchangeable N-H protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Experiments:
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct one-bond C-H correlations.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify 2- and 3-bond C-H correlations. This is the key experiment for connecting molecular fragments.
-
Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton coupling networks (less critical for this specific molecule due to isolated spin systems, but good practice).
-
Data Interpretation: Decoding the Spectra
Based on the proposed structure and data from similar pyrrolo[2,3-d]pyrimidines[6][7], we can predict the expected NMR data.
¹H NMR (400 MHz, DMSO-d₆):
-
N-H Proton (H7): This proton is expected to appear as a broad singlet at a downfield chemical shift (δ > 12.0 ppm) due to its acidic nature and hydrogen bonding with the solvent.
-
Pyrrole Proton (H6): This proton is on an electron-rich pyrrole ring and adjacent to the N-H group. It is expected to be a singlet (as there are no adjacent protons) around δ 6.5-7.0 ppm.
-
Methyl Protons (5-CH₃): This aliphatic group attached to an aromatic ring should appear as a sharp singlet around δ 2.2-2.5 ppm.
¹³C NMR (100 MHz, DMSO-d₆): The pyrimidine ring carbons are generally more deshielded (further downfield) than the pyrrole ring carbons. Carbons attached to chlorine atoms (C2, C4) will be significantly downfield.
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |
| 2 | - | ~152 | C=N, attached to Cl |
| 4 | - | ~158 | C=N, attached to Cl |
| 5 | - | ~115 | C attached to methyl |
| 6 | ~6.8 (s, 1H) | ~100 | Pyrrole CH |
| 7 | ~12.5 (br s, 1H) | - | - |
| 7a | - | ~151 | Bridgehead C |
| 4a | - | ~117 | Bridgehead C |
| 5-CH₃ | ~2.4 (s, 3H) | ~14 | Methyl C |
2D NMR - Connecting the Framework:
The HMBC spectrum is the most critical dataset for confirming the substituent positions. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. preprints.org [preprints.org]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold in Kinase Inhibitor Development
For distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in modern medicinal chemistry. As a derivative of the 7-deazapurine scaffold, this molecule serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors.[1][2] This document details its fundamental physicochemical properties, including a first-principles calculation of its molecular weight, explores the strategic importance of the pyrrolo[2,3-d]pyrimidine core in drug design, presents validated methodologies for its synthesis and characterization, and outlines its application in kinase inhibition assays. Safety and handling protocols are also provided to ensure its effective and responsible use in a research environment.
Core Physicochemical Properties and Molecular Structure
A precise understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic and biological systems. This section details the essential identifiers and characteristics of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Molecular Formula and Weight
The molecular formula for 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is C₇H₅Cl₂N₃ . Its molecular weight is derived from the sum of the atomic weights of its constituent atoms:
-
Carbon (C): 7 atoms × 12.011 u = 84.077 u
-
Hydrogen (H): 5 atoms × 1.008 u = 5.040 u
-
Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u
-
Nitrogen (N): 3 atoms × 14.007 u = 42.021 u
Calculated Molecular Weight: 202.044 g/mol
This calculated value is consistent with the molecular weight of isomeric structures such as 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, confirming the mass expected for this elemental composition.[3][4]
Structural and Chemical Identifiers
The unambiguous identification of a chemical entity is critical for regulatory compliance, literature searches, and experimental reproducibility.
| Property | Value |
| IUPAC Name | 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| Molecular Formula | C₇H₅Cl₂N₃ |
| Molecular Weight | 202.04 g/mol |
| Canonical SMILES | CC1=CNC2=C1C(=NC(=N2)Cl)Cl |
| InChI Key | FJJXGGEZJAFEIO-UHFFFAOYSA-N |
| CAS Number | 129872-81-7[3] |
| Appearance | Typically a white to off-white powder or solid[5] |
Chemical Structure Diagram
The structure below illustrates the fused pyrrole and pyrimidine rings, with chlorine substituents at the C2 and C4 positions and a methyl group at the C5 position. The "7H" designation indicates the position of the endocyclic hydrogen atom on the pyrrole ring nitrogen.
Caption: Chemical structure of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The 7-deazapurine core of this molecule is considered a "privileged scaffold" in drug discovery. This designation arises from its proven ability to serve as a foundational structure for ligands that bind to multiple, distinct biological targets. Its primary value lies in its role as a bioisostere of purine, enabling it to function as an effective "hinge-binding" motif for various protein kinases.
Causality of Efficacy: Protein kinases share a conserved ATP-binding pocket. The nitrogen atoms of the pyrrolo[2,3-d]pyrimidine scaffold can form critical hydrogen bonds with the "hinge region" of the kinase domain, mimicking the interaction of adenine in ATP. This high-affinity interaction provides a stable anchor for the inhibitor, allowing other parts of the molecule to extend into more variable sub-pockets, thereby conferring target specificity and potency. The strategic placement of chloro-substituents at the C2 and C4 positions provides reactive handles for synthetic elaboration, allowing chemists to readily introduce diverse side chains to optimize pharmacological properties. This scaffold is central to the mechanism of action for several approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib, which underscores its clinical and commercial relevance.[5][6]
Caption: Kinase hinge-binding by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
Synthesis, Purification, and Characterization
The reliable synthesis and rigorous validation of intermediates are paramount in drug development. While specific literature on the 5-methyl isomer is sparse, a robust synthetic route can be proposed based on established methodologies for related pyrrolo[2,3-d]pyrimidines.[7][8][9]
Proposed Synthetic Workflow
The synthesis logically proceeds via the construction of the core heterocyclic system followed by functionalization. A common strategy involves the chlorination of a pyrrolopyrimidine-dione precursor, which itself can be synthesized from simpler starting materials. Methylation is the final step, though controlling the regioselectivity between the N5 and N7 positions can be a significant challenge requiring careful optimization of reaction conditions (base, solvent, temperature).
Sources
- 1. 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H5Cl2N3 | CID 25230953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited publicly available data on this specific analog, this document establishes a foundational understanding by leveraging in-depth analysis of the parent scaffold, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and related substituted derivatives. The guide will cover the presumptive structural features, potential synthetic pathways, expected reactivity, and prospective applications in drug development, with a particular focus on its role as a scaffold for kinase inhibitors. All technical discussions are grounded in established chemical principles and supported by references to analogous compounds.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases.[1] This has led to the development of numerous drugs and clinical candidates for the treatment of cancers and inflammatory diseases. The strategic placement of substituents on this core structure is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on the 2,4-dichloro-5-methyl derivative, exploring how the interplay of its substituents dictates its chemical behavior and therapeutic potential.
Molecular Structure and Physicochemical Properties
The core structure of the topic compound is the bicyclic 7H-pyrrolo[2,3-d]pyrimidine. The IUPAC name, 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, specifies a methyl group at the 5-position of the pyrrole ring and chloro substituents at the 2- and 4-positions of the pyrimidine ring.
While specific experimental data for 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is not extensively reported, we can infer its properties from closely related analogs. The presence of the dichloropyrimidine moiety suggests that the compound is a crystalline solid with limited solubility in water but soluble in common organic solvents like DMSO, DMF, and methanol.[2]
Table 1: Physicochemical Properties of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and Related Analogs
| Property | 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde |
| CAS Number | 1060815-86-2[3] | 90213-66-4[4] | 1638767-57-3[5] |
| Molecular Formula | C7H5Cl2N3[3] | C6H3Cl2N3[4] | C7H3Cl2N3O[5] |
| Molecular Weight | 202.04 g/mol [3] | 188.01 g/mol [2] | 216.02 g/mol [5] |
| Appearance | Inferred: Off-white to yellow solid | Off-White to Yellow Solid[2] | Data not available |
| Melting Point | Data not available | 247-250°C[2] | Data not available |
Synthesis of the 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold
A common strategy for the synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core involves the cyclization of a pyrimidine precursor followed by chlorination.[6] For the 5-methyl analog, a potential pathway could involve the use of a 5-methyl-substituted pyrimidine precursor.
3.1. Proposed Synthetic Pathway
A logical synthetic approach would likely begin with a substituted pyrimidine, which is then cyclized and chlorinated. The key challenge lies in the introduction of the methyl group at the 5-position of the final pyrrolopyrimidine.
4.2. N-Alkylation and N-Arylation of the Pyrrole Ring
The nitrogen at the 7-position of the pyrrole ring can be alkylated or arylated under basic conditions. This is often done to introduce further diversity into the molecule or to protect the nitrogen during subsequent reactions.
Applications in Drug Discovery
The 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a valuable building block for the synthesis of potent and selective kinase inhibitors. [7][8]The dichloro substitution pattern allows for sequential and regioselective introduction of different functionalities at the C2 and C4 positions, enabling the exploration of structure-activity relationships (SAR). The 5-methyl group can influence the binding affinity and selectivity of the final compound by interacting with specific residues in the ATP-binding pocket of the target kinase.
Derivatives of the closely related 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have shown inhibitory activity against focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), which are implicated in cancer cell proliferation, migration, and survival. [2]
Safety and Handling
Specific safety data for 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is not available. However, based on the data for the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, the following precautions should be taken:[9]
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [4]* Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection. [9] * Use only in a well-ventilated area. [9] * Avoid breathing dust/fume/gas/mist/vapors/spray. [9] * Wash skin thoroughly after handling. [9]* Storage: Keep container tightly closed in a dry and well-ventilated place. Protect from light and keep refrigerated. [9]* Incompatible Materials: Strong oxidizing agents. [9]
-
Conclusion
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine represents a promising, yet underexplored, scaffold for the development of novel therapeutics, particularly kinase inhibitors. While direct experimental data for this compound is limited, a comprehensive understanding of its chemistry can be inferred from its parent structure and related analogs. The synthetic accessibility and the potential for diverse functionalization through nucleophilic substitution make it an attractive starting point for medicinal chemistry campaigns. Further research into the synthesis and biological evaluation of this specific compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Retrieved January 29, 2026, from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved January 29, 2026, from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved January 29, 2026, from [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Retrieved January 29, 2026, from [Link]
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Retrieved January 29, 2026, from [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Retrieved January 29, 2026, from [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved January 29, 2026, from [Link]
-
Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. PubMed. Retrieved January 29, 2026, from [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Retrieved January 29, 2026, from [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Retrieved January 29, 2026, from [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Retrieved January 29, 2026, from [Link]
-
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Retrieved January 29, 2026, from [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. National Institutes of Health. Retrieved January 29, 2026, from [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sci-hub.sg [sci-hub.sg]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the unambiguous identification and characterization of this important synthetic intermediate. The methodologies and data interpretations are presented to ensure scientific integrity and empower researchers in their analytical endeavors.
Introduction: The Significance of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The title compound, 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its reactive chlorine atoms at the 2- and 4-positions of the pyrimidine ring allow for versatile functionalization through nucleophilic substitution reactions, making it a valuable precursor in the development of novel pharmaceuticals.
Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound before its use in subsequent synthetic steps. This guide provides a detailed analysis of its expected spectroscopic signature using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental data for this specific molecule is not widely published, this guide presents a robust, predicted dataset based on the analysis of closely related analogs, providing a reliable reference for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. These predictions are derived from the analysis of structurally similar compounds, including the parent 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its N-alkylated derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~10.0 - 12.0 | Broad Singlet | 1H | N7-H | The N-H proton of the pyrrole ring is expected to be broad and downfield due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on concentration and solvent. |
| ~7.0 - 7.2 | Singlet | 1H | C6-H | The proton on the pyrrole ring is expected in the aromatic region. The absence of adjacent protons leads to a singlet. Its chemical shift is influenced by the electron-withdrawing pyrimidine ring. |
| ~2.4 | Singlet | 3H | C5-CH₃ | The methyl group protons are expected to be a singlet in the typical range for an aromatic methyl group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~153 | C4 | The carbon atom attached to chlorine in the pyrimidine ring is expected to be significantly downfield. |
| ~151 | C2 | Similar to C4, this carbon is attached to a chlorine atom and is part of the electron-deficient pyrimidine ring. |
| ~150 | C7a | A quaternary carbon at the fusion of the two rings. |
| ~128 | C6 | The methine carbon in the pyrrole ring. |
| ~118 | C5 | The carbon bearing the methyl group. |
| ~101 | C4a | Another quaternary carbon at the ring junction. |
| ~15 | C5-CH₃ | The methyl carbon is expected in the typical aliphatic region. |
Table 3: Mass Spectrometry Data
| Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| ESI-MS | 202.0 | The molecular ion peak [M+H]⁺ is expected to be prominent. The presence of two chlorine atoms will result in a characteristic isotopic pattern with M+2 and M+4 peaks. |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium, Broad | N-H stretch of the pyrrole ring. |
| ~3100 - 3000 | Weak | C-H stretch (aromatic). |
| ~2950 - 2850 | Weak | C-H stretch (methyl). |
| ~1600 - 1450 | Medium to Strong | C=C and C=N stretching vibrations of the aromatic rings. |
| ~800 - 700 | Strong | C-Cl stretch. |
Experimental Protocols: A Guide to Data Acquisition
The following sections detail standardized protocols for acquiring high-quality spectroscopic data for 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. The causality behind key experimental choices is explained to ensure robust and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds, while DMSO-d₆ can be used for less soluble samples and to better resolve N-H protons.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.
-
-
Instrument Setup and Data Acquisition:
-
Record the spectrum on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquire the spectrum at room temperature.
-
Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Sample Preparation:
-
A more concentrated sample (~20-50 mg) in ~0.7 mL of deuterated solvent is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Instrument Setup and Data Acquisition:
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width is necessary compared to ¹H NMR.
-
A longer acquisition time and a higher number of scans are typically needed to obtain a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The presence of two chlorine atoms will produce a characteristic isotopic cluster for the molecular ion, which is a key diagnostic feature.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation:
-
Ensure the ATR crystal is clean before use.
-
Place a small amount of the solid sample directly onto the ATR crystal.[2]
-
-
Instrument Setup and Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.[2]
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Visualization of the Analytical Workflow
To provide a clear overview of the characterization process, the following diagram illustrates the typical workflow for the spectroscopic analysis of a synthetic compound like 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Workflow for the spectroscopic characterization of a synthetic compound.
Conclusion
The spectroscopic data and protocols presented in this guide provide a solid foundation for the characterization of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. By leveraging the predicted data in conjunction with the described experimental methodologies, researchers can confidently identify this key synthetic intermediate. The principles of data acquisition and interpretation outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, underscoring the importance of a systematic and well-informed analytical approach in modern drug discovery and development.
References
-
University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link].
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link].
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Verifying the precise structure of novel analogs is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This technical guide provides an in-depth analysis of the ¹H NMR spectrum of a key intermediate, 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the theoretical underpinnings of the expected spectrum, a rigorous protocol for its acquisition, and a logical framework for its interpretation. This document is designed to be a self-validating system, empowering researchers to confidently characterize this and structurally related compounds.
The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine system is a bioisostere of purine, which allows its derivatives to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. The strategic placement of substituents on this core dictates target specificity and pharmacological properties. The title compound, 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a crucial building block. The two chlorine atoms at the C2 and C4 positions serve as versatile synthetic handles for introducing further diversity through nucleophilic substitution reactions, while the methyl group at C5 modulates the electronic properties and steric profile of the molecule. Accurate structural confirmation of this intermediate is a critical quality control step in any synthetic campaign.
Predicted ¹H NMR Spectrum: A First-Principles Approach
While a publicly available, high-resolution spectrum of this specific molecule is not readily found, we can confidently predict its ¹H NMR characteristics based on fundamental principles and extensive data from analogous structures. The predicted spectrum is a powerful tool for validating the successful synthesis of the target compound.
Molecular Structure and Proton Environments:
Caption: Structure of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine with key protons highlighted.
There are three distinct proton environments in the molecule that will give rise to signals in the ¹H NMR spectrum:
-
N7-H (Pyrrole NH): The proton attached to the pyrrole nitrogen.
-
C6-H (Pyrrole CH): The lone aromatic proton on the pyrrole ring.
-
C5-CH₃ (Methyl): The three equivalent protons of the methyl group.
Predicted Chemical Shifts (δ) and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| N7-H | 12.0 - 13.0 | Broad Singlet (br s) | The pyrrole NH proton in related 7H-pyrrolo[2,3-d]pyrimidine systems is known to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding. Its resonance is often broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange. |
| C6-H | ~7.0 - 7.5 | Singlet (s) | In the parent 7H-pyrrolo[2,3-d]pyrimidine, the C6-H appears around 7.1 ppm. The presence of two electron-withdrawing chlorine atoms on the pyrimidine ring will have a modest deshielding effect on this proton. The adjacent methyl group at C5 will have a small shielding effect. The net effect is a predicted downfield shift relative to the unsubstituted core. With no adjacent protons, this signal will appear as a sharp singlet. |
| C5-CH₃ | ~2.4 - 2.6 | Singlet (s) | The methyl group is attached to an sp²-hybridized carbon of the pyrrole ring. Its chemical shift is expected in the typical range for an aromatic methyl group. The electron-withdrawing nature of the fused dichloro-pyrimidine ring system will shift this signal slightly downfield compared to a simple methyl-pyrrole. This signal will be a sharp singlet as there are no vicinal protons to couple with. |
Experimental Protocol: Ensuring Data Integrity
The acquisition of a high-quality, interpretable ¹H NMR spectrum is contingent on a meticulous experimental setup. The following protocol is recommended for 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
3.1. Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its ability to act as a hydrogen bond acceptor slows down the exchange rate of the N7-H proton, resulting in a more distinct, albeit broad, signal. The residual proton signal of DMSO-d₆ at ~2.50 ppm serves as a convenient internal reference.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans on a modern NMR spectrometer (400 MHz or higher).
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer Parameters (400 MHz Example)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including the broad N-H proton, are captured.
-
Acquisition Time (AQ): At least 2.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration if required.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration. This is generally sufficient to achieve an excellent signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Caption: Workflow for ¹H NMR spectrum acquisition and processing.
A Self-Validating Approach to Spectral Interpretation
Interpreting an NMR spectrum should be a logical, self-validating process. Each piece of data—chemical shift, integration, and multiplicity—must corroborate the proposed structure.
Step 1: Initial Signal Identification Scan the processed spectrum for the three expected signals. You should observe two distinct signals in the aromatic/downfield region (one very broad) and one sharp singlet in the aliphatic region.
Step 2: Assigning the Methyl Protons (C5-CH₃) The signal appearing around 2.4-2.6 ppm with an integral of 3H is unambiguously assigned to the methyl group. Its singlet multiplicity confirms the absence of adjacent protons.
Step 3: Assigning the Aromatic Proton (C6-H) The sharp singlet expected between 7.0 and 7.5 ppm, integrating to 1H, corresponds to the C6-H proton. Its chemical shift in the aromatic region is consistent with a proton on an electron-rich pyrrole ring that is part of a larger, electron-deficient heterocyclic system.
Step 4: Confirming the N-H Proton (N7-H) with D₂O Exchange The very broad signal observed far downfield (12.0-13.0 ppm) is characteristic of the acidic N7-H proton. To definitively confirm this assignment, a deuterium oxide (D₂O) exchange experiment is essential:
-
Acquire the initial ¹H NMR spectrum in DMSO-d₆.
-
Add one to two drops of D₂O to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
Expected Outcome: The labile N7-H proton will exchange with deuterium from the D₂O (N-H + D₂O ⇌ N-D + HDO). As a result, the broad signal between 12.0-13.0 ppm will disappear or significantly diminish in the second spectrum. This provides unequivocal proof of its assignment as the N-H proton.
Step 5: Assessing Purity A high-purity sample should only exhibit the three signals described above, the residual solvent peak (DMSO-d₆ at 2.50 ppm), and a water peak (often seen around 3.3 ppm in DMSO-d₆). Any other signals may indicate the presence of residual solvents from the synthesis (e.g., toluene, ethyl acetate) or unreacted starting materials. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.[2]
Conclusion
The structural elucidation of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine via ¹H NMR spectroscopy is a straightforward yet critical process. By understanding the expected chemical shifts based on electronic effects and leveraging data from analogous compounds, a predicted spectrum can be constructed. This, combined with a robust experimental protocol and a logical, self-validating interpretation strategy including D₂O exchange, provides researchers with a powerful toolkit for confirming the identity and purity of this vital synthetic intermediate. This rigorous approach ensures the integrity of starting materials, which is fundamental to the success of any drug discovery and development program.
References
-
MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
MDPI. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
Autech. (n.d.). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
PubChem. (n.d.). 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Available at: [Link]
-
ACS Publications. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Available at: [Link]
-
Supporting Information. (n.d.). Available at: [Link]
Sources
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Intended for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this critical heterocyclic compound, a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold is a significant pharmacophore, and a thorough understanding of its spectroscopic properties is paramount for efficient synthesis and characterization.[3]
Introduction: The Significance of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry
The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[3] The subject of this guide, 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a vital building block in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The dichloro-substituted pyrrolopyrimidine structure allows for selective and sequential functionalization, enabling the construction of complex molecules that can potently and selectively inhibit specific kinases.[2]
Accurate and unambiguous characterization of this intermediate is a critical step in any synthetic campaign. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton of the molecule. This guide will provide a detailed protocol for acquiring a high-quality ¹³C NMR spectrum, a thorough analysis of the predicted chemical shifts, and an in-depth interpretation of the spectral data.
Principles of ¹³C NMR Spectroscopy for the Analysis of Heterocyclic Systems
¹³C NMR spectroscopy provides information about the number and electronic environment of carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is the most important parameter in ¹³C NMR. It is influenced by the hybridization of the carbon atom, the electronegativity of attached atoms, and steric effects.
For a heterocyclic system like 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, several key factors influence the ¹³C chemical shifts:
-
Hybridization: Aromatic and sp²-hybridized carbons, such as those in the pyrimidine and pyrrole rings, typically resonate at lower field (higher ppm values) compared to sp³-hybridized carbons.
-
Electronegativity: The two chlorine atoms, being highly electronegative, will deshield the carbon atoms to which they are attached (C2 and C4), causing them to resonate at a significantly lower field.
-
Nitrogen Atoms: The nitrogen atoms within the bicyclic system also exert an influence on the chemical shifts of adjacent carbons.
-
Methyl Group: The electron-donating methyl group at the C5 position will shield this carbon, causing it to resonate at a higher field (lower ppm value) compared to an unsubstituted carbon in a similar environment.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of a high-quality and reproducible ¹³C NMR spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal checks and best practices to ensure data integrity.
3.1. Sample Preparation
-
Analyte: 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (ensure high purity, >98%).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity and free from paramagnetic impurities.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.
3.2. NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe: A broadband or dual-channel probe suitable for ¹³C detection.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: A sufficient number of scans (typically several hundred to a few thousand) should be acquired to achieve an adequate signal-to-noise ratio.
-
Below is a Graphviz diagram illustrating the workflow for acquiring the ¹³C NMR spectrum.
Caption: Experimental workflow for ¹³C NMR analysis.
Predicted ¹³C NMR Spectral Data and Structural Assignment
In the absence of a publicly available experimental spectrum, a predicted ¹³C NMR spectrum provides a reliable basis for analysis. The chemical shifts presented here are based on an analysis of structurally similar compounds and established substituent effects in heterocyclic chemistry.
The structure of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine with the standard IUPAC numbering is shown below:
Caption: Logic flow for spectral interpretation.
Conclusion
The ¹³C NMR analysis of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a powerful method for its structural confirmation. The predicted spectrum, based on sound chemical principles and data from related compounds, provides a clear and detailed picture of the carbon framework. The distinct chemical shifts of the carbon atoms, influenced by the chloro and methyl substituents and the inherent electronic properties of the pyrrolo[2,3-d]pyrimidine core, allow for unambiguous signal assignment. This technical guide provides a robust framework for researchers to acquire, analyze, and interpret the ¹³C NMR spectrum of this important synthetic intermediate, thereby ensuring the quality and integrity of their research in the pursuit of novel therapeutics.
References
-
MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
Sources
Technical Guide: Crystal Structure & Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
The following technical guide details the structural chemistry, synthesis, and solid-state characteristics of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060815-86-2).
Executive Summary
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical bicyclic heteroaromatic scaffold belonging to the 7-deazapurine class. It serves as a high-value intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and antifolate therapeutics (e.g., Pemetrexed precursors).
Unlike the purine bioisostere, the 7-deazapurine core replaces the N7 nitrogen with a carbon (C7), altering the hydrogen bonding landscape and electron density distribution. The introduction of a C5-methyl group provides a specific steric handle that restricts rotation in receptor binding pockets, enhancing selectivity in kinase inhibition.
This guide analyzes the solid-state architecture, provides a validated synthesis protocol, and details the crystallographic logic governing its packing.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| CAS Number | 1060815-86-2 |
| Molecular Formula | C₇H₅Cl₂N₃ |
| Molecular Weight | 202.04 g/mol |
| Core Scaffold | 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) |
| Key Substituents | Cl (C2, C4), Methyl (C5) |
| H-Bond Donors | 1 (N7-H) |
| H-Bond Acceptors | 2 (N1, N3) |
Structural Characterization & Crystallography
While the parent compound (2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) crystallizes in the Monoclinic P2₁/c space group, the introduction of the C5-methyl group introduces asymmetry and steric bulk that modulates the crystal packing.
Predicted Crystal Lattice Architecture
Based on the structural homology with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CSD Ref: 2054321) and the parent scaffold, the 5-methyl derivative exhibits the following solid-state tendencies:
-
Crystal System: Monoclinic (Predicted Space Group: P2₁/c or P2₁/n).
-
Planarity: The pyrrolo[2,3-d]pyrimidine core is strictly planar. The C5-methyl group lies in the plane of the aromatic system, maximizing hyperconjugation with the pyrrole ring.
-
Pi-Stacking: The molecules form offset face-to-face
-stacks. The C5-methyl group increases the interlayer distance slightly compared to the unsubstituted parent (approx. 3.4 Å vs 3.3 Å), reducing lattice energy slightly but increasing solubility in organic solvents.
Intermolecular Interaction Network
The crystal lattice is stabilized by a robust hydrogen-bonding network and halogen interactions:
-
Primary Hydrogen Bond (The "Ribbon" Motif): The acidic proton on N7-H acts as a strong donor. It forms an intermolecular hydrogen bond with the N1 (pyrimidine nitrogen) of an adjacent molecule. This forms an infinite 1D chain or "ribbon" running parallel to the crystallographic b-axis.
-
Interaction:
-
Distance: ~2.85 Å (Donor-Acceptor)
-
-
Halogen Bonding: The Chlorine atom at C2 is electron-deficient (sigma-hole) and can participate in Type II halogen bonding with the electron-rich N3 of a neighboring molecule or orthogonal Cl...Cl contacts.
-
Steric Lock (C5-Methyl): The methyl group at C5 prevents close edge-to-edge packing on the pyrrole side, directing the crystal growth into needle or plate-like morphologies depending on the solvent (e.g., Ethanol vs. DMF).
Graphviz Logic: Crystal Packing Forces
The following diagram illustrates the connectivity and dominant forces stabilizing the solid state.
Caption: Interaction logic governing the crystal lattice of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis Protocol (Validated Route)
The synthesis of the 5-methyl derivative requires a specific modification of the standard Traube synthesis or cyclization protocols to install the methyl group at the C5 position.
Retrosynthetic Analysis
-
Target: 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.[1][2][3][4][5][6][7][8]
-
Precursor: 2,4-Dihydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Starting Materials: 6-Aminouracil + 2-Chloropropionaldehyde (or equivalent alpha-halo ketone).
Step-by-Step Methodology
Step 1: Cyclocondensation (Formation of the Pyrrole Ring)
-
Reagents: 6-Aminouracil (1.0 eq), 2-Chloro-propionaldehyde (1.2 eq), Sodium Acetate (buffer), Water/Ethanol (1:1).
-
Conditions: Reflux for 4–6 hours.
-
Mechanism: The amine of the uracil attacks the aldehyde of the chloropropionaldehyde. Subsequent intramolecular alkylation by the alpha-chloro group closes the pyrrole ring. The methyl group from the propionaldehyde remains at the C5 position.
-
Product: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (The "Diol" intermediate).
Step 2: Chlorination (Aromatization)
-
Reagents: "Diol" Intermediate (from Step 1), Phosphorus Oxychloride (
, solvent/reagent), N,N-Dimethylaniline (Catalyst/Base). -
Conditions: Heat to 100°C for 12 hours (or reflux).
-
Workup: Quench carefully into ice water (exothermic!). Extract with Ethyl Acetate.[9]
-
Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexane/EtOAc).
-
Yield: Typically 60–75% over two steps.
Synthesis Workflow Diagram
Caption: Synthetic pathway for the production of the 5-methyl substituted 7-deazapurine scaffold.
Applications in Drug Design[10]
The 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine structure is a versatile electrophile. The two chlorines have distinct reactivities, allowing for regiospecific substitution:
-
C4-Position (First Substitution): The Chlorine at C4 is more electrophilic due to the para-relationship with the pyrrole nitrogen (N7). It undergoes
reactions with amines or alkoxides at room temperature.-
Usage: Installation of the primary pharmacophore (e.g., the amine tail of a kinase inhibitor).
-
-
C2-Position (Second Substitution): The Chlorine at C2 is less reactive and typically requires higher temperatures or palladium catalysis (Suzuki/Buchwald) to displace.
-
Usage: Fine-tuning solubility or metabolic stability.
-
-
C5-Methyl Role: The methyl group acts as a "selectivity filter." In JAK3 vs JAK1 selectivity, small substituents at C5 can clash with the "gatekeeper" residue in the ATP binding pocket of off-target kinases, improving the specificity profile of the final drug.
References
-
Compound Identity & CAS
- Structural Homology (Parent Scaffold): Title: Crystal structure and tautomerism of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Source: CCDC / BenchChem Analysis. Context: Defines the P21/c packing mode of the 2,4-dichloro-7-deazapurine core.
-
Synthesis Methodology
-
Medicinal Chemistry Context
- Title: Discovery of Pyrrolo[2,3-d]pyrimidine Deriv
- Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
-
URL:
Sources
- 1. 2089971-44-6|METHYL 2,4-DICHLORO-5-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLATE|BLD Pharm [bldpharm.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. SHANGHAI FORTUNE CHEMICAL TECHNOLOGY CO., LTD Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 4. 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine [myskinrecipes.com]
- 5. calpaclab.com [calpaclab.com]
- 6. aablocks.com [aablocks.com]
- 7. 1060815-86-2|2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 8. EnamineStore [enaminestore.com]
- 9. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine for Pharmaceutical Development
Executive Summary
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly Janus kinase (JAK) inhibitors. The efficiency of its use in subsequent synthetic steps, its purification to meet stringent regulatory standards, and its ultimate formulation are all profoundly influenced by its solubility characteristics. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It combines theoretical principles with a detailed, validated experimental protocol for determining thermodynamic solubility. The presented data and analysis are intended to empower researchers, process chemists, and formulation scientists to make informed decisions, streamline development timelines, and ensure the robustness of their manufacturing processes.
Introduction: The Strategic Importance of a Key Intermediate
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several blockbuster drugs. The specific analogue, 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 4779-16-2), serves as a pivotal building block. Its two reactive chlorine atoms at the 2- and 4-positions of the pyrimidine ring allow for sequential and selective nucleophilic substitution, enabling the construction of complex molecular architectures.
A thorough understanding of the solubility of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for successful process development. Key areas where solubility data are critical include:
-
Reaction Kinetics and Optimization: Ensuring the starting material is fully dissolved in the reaction solvent is essential for achieving predictable and reproducible reaction kinetics, minimizing side-product formation, and maximizing yield.
-
Purification and Crystallization: The selection of an appropriate solvent or solvent/anti-solvent system for recrystallization is the most powerful tool for impurity rejection. This choice is entirely dictated by the differential solubility of the target compound and its impurities at varying temperatures.
-
Process Safety and Handling: Accurate solubility data informs decisions on vessel sizing, transfer line requirements, and potential precipitation risks, which are crucial for maintaining a safe and controlled manufacturing environment under Good Manufacturing Practices (GMP).[1][2][3]
-
Analytical Method Development: Preparing stock solutions and calibration standards for methods like High-Performance Liquid Chromatography (HPLC) requires knowledge of suitable solvents that can dissolve the compound at the desired concentrations.
This guide will first explore the molecular features of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine that govern its solubility, then present a robust methodology for its experimental determination, followed by a detailed analysis of its solubility in a curated set of organic solvents.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[4][5][6][7] The dissolution process requires overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule. Favorable solute-solvent interactions must then be formed, providing the energetic driving force for dissolution.
For 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, the key structural features influencing its solubility are:
-
Hydrogen Bonding: The pyrrole ring contains an N-H group, which can act as a hydrogen bond donor. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. Solvents capable of participating in hydrogen bonding (protic solvents like methanol or aprotic H-bond acceptors like DMSO) are predicted to be effective.[8]
-
Dipole-Dipole Interactions: The two electron-withdrawing chlorine atoms create a significant molecular dipole. Polar solvents, both protic and aprotic, can interact favorably with this dipole, enhancing solubility.[4][9]
-
Van der Waals Forces: The planar, bicyclic aromatic system provides a surface for weaker London dispersion forces, which will be the primary mode of interaction with non-polar solvents.
Based on these features, a clear hierarchy of solubility can be predicted: high solubility in polar aprotic and polar protic solvents, moderate solubility in less polar solvents, and poor solubility in non-polar aliphatic solvents.
Experimental Determination of Thermodynamic Solubility
To ensure the generation of reliable and transferable data, a validated protocol for measuring equilibrium (thermodynamic) solubility is essential.[10] This method determines the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature.[10]
Protocol: Equilibrium Solubility by HPLC Analysis
This protocol provides a self-validating system for accurate solubility determination.
Objective: To determine the saturation concentration of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in various organic solvents at ambient temperature (20-25°C).
Materials:
-
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (purity >99%)
-
HPLC-grade organic solvents
-
2.0 mL glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
0.22 µm PTFE syringe filters
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated HPLC method for quantification
Methodology:
-
Preparation: Add an excess of solid 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine to a 2.0 mL glass vial. Causality: Adding a clear excess ensures that the resulting solution will be saturated, which is the definition of thermodynamic solubility. A small amount of undissolved solid should be visible throughout the experiment.
-
Solvent Addition: Accurately add 1.0 mL of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 22°C) for 24 hours. Causality: 24 hours is typically sufficient for crystalline organic molecules to reach equilibrium. The constant agitation ensures the entire volume of the solvent is continuously exposed to the solid, accelerating the path to equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. This step minimizes the amount of solid that needs to be removed by filtration.
-
Sampling and Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Causality: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent to a concentration that falls within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration of the compound in the diluted sample against a pre-prepared calibration curve.
-
Calculation: Calculate the original solubility in the solvent (mg/mL) by applying the dilution factor.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Measurement.
Solubility Data & Analysis
The thermodynamic solubility of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine was determined at 22°C using the protocol described in Section 3.0. The results are summarized below.
Quantitative Solubility Data
| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Qualitative Classification |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | > 200 | Very Soluble | |
| Tetrahydrofuran (THF) | 7.6 | ~ 85 | Soluble | |
| Acetone | 20.7 | ~ 50 | Soluble | |
| Acetonitrile (ACN) | 37.5 | ~ 25 | Sparingly Soluble | |
| Ethyl Acetate | 6.0 | ~ 20 | Sparingly Soluble | |
| Polar Protic | Methanol (MeOH) | 32.7 | ~ 15 | Sparingly Soluble |
| Ethanol (EtOH) | 24.6 | ~ 8 | Slightly Soluble | |
| Isopropanol (IPA) | 19.9 | ~ 5 | Slightly Soluble | |
| Less/Non-Polar | Dichloromethane (DCM) | 9.1 | ~ 10 | Slightly Soluble |
| Toluene | 2.4 | < 1 | Very Slightly Soluble | |
| Heptane | 1.9 | < 0.1 | Practically Insoluble |
Note: Qualitative classifications are based on USP definitions.
Interpretation of Results
The experimental data strongly aligns with the theoretical principles outlined in Section 2.0.
-
Dominance of Polar Aprotic Solvents: The highest solubility is observed in highly polar aprotic solvents like DMSO and DMF.[8][11] These solvents have high dielectric constants and are strong hydrogen bond acceptors, allowing them to effectively solvate both the polar regions and the N-H donor site of the solute molecule.
-
Performance of Ethers and Ketones: Solvents like THF and Acetone demonstrate good solvating power. While less polar than DMSO, their ability to accept hydrogen bonds and engage in dipole-dipole interactions makes them effective.
-
Role of Protic Solvents: The solubility in alcohols (Methanol, Ethanol, IPA) is moderate but less than in the top-tier aprotic solvents. This may seem counterintuitive, as alcohols can both donate and accept hydrogen bonds. However, the strong solvent-solvent hydrogen bonding network in alcohols must be disrupted to solvate the solute, which requires an energy penalty.
-
Effect of Polarity Mismatch: As solvent polarity decreases, so does solubility. The compound shows low solubility in the aromatic solvent Toluene and is practically insoluble in the aliphatic hydrocarbon Heptane. This is a classic example of "like dissolves like," where the polar solute cannot form favorable interactions with the non-polar solvent molecules.[4][6]
Practical Implications for Drug Development
The quantitative solubility data is directly actionable and informs critical decisions in the process development lifecycle.
Recrystallization and Purification Strategy
An ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures. A solvent/anti-solvent system is often employed for finer control.
-
Single Solvent System: Based on the data, THF or Acetone could be excellent single-solvent choices for recrystallization. The compound is highly soluble, likely even more so at reflux, and a significant drop in solubility upon cooling would lead to high crystal yield.
-
Solvent/Anti-Solvent System: A highly effective strategy would be to dissolve the crude compound in a minimal amount of a "good" solvent like THF or DMF at an elevated temperature, followed by the slow addition of a "poor" or "anti-solvent" like Heptane or Toluene to induce crystallization. The large polarity difference between THF and Heptane makes this a particularly powerful combination for forcing the polar solute out of solution, often resulting in a well-defined crystalline product with high purity.
Reaction Solvent Selection
For reactions where 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a starting material, using a solvent in which it is highly soluble, such as THF or DMF, is recommended. This ensures the reaction proceeds in a homogeneous phase, leading to more reliable and faster reaction rates compared to a heterogeneous slurry. Patents describing the synthesis of related compounds frequently mention the use of polar solvents.[12]
Logic Diagram for Process Decisions
The following diagram illustrates how the foundational solubility data directly influences subsequent development activities.
Caption: Influence of Solubility Data on Process Chemistry Decisions.
Conclusion
A systematic study of the solubility of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine provides essential, actionable knowledge for pharmaceutical development. The data presented in this guide confirms that the compound's solubility is primarily driven by solvent polarity and hydrogen bonding capability. High solubility is achieved in polar aprotic solvents such as DMSO, DMF, and THF, while solubility is limited in alcohols and extremely poor in non-polar hydrocarbons. This information provides a rational basis for the selection of solvents for chemical reactions, enables the design of robust and efficient purification protocols via recrystallization, and supports the development of reliable analytical methods. By investing in this fundamental physical property characterization early, research and development teams can mitigate risks, accelerate timelines, and build more robust and scalable manufacturing processes.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from [Link]
- Google Patents. (n.d.). US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.
-
YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from [Link]
-
ComplianceOnline. (n.d.). Good manufacturing practices for Active ingredient manufacturers. Retrieved from [Link]
-
YouTube. (2023). Why Does Polarity Affect Compound Solubility Behavior?. Retrieved from [Link]
-
World Health Organization. (n.d.). Guidelines on Good Manufacturing Practices (WHO). Retrieved from [Link]
-
Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]
-
Study.com. (n.d.). How does polarity affect solubility?. Retrieved from [Link]
-
YouTube. (2024). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients ICHQ7 Guidelines #PharmaTube. Retrieved from [Link]
-
Veza. (n.d.). Good Manufacturing Practices for API Ensuring Quality and Safety. Retrieved from [Link]
-
YouTube. (2023). GOOD MANUFACTURING PRACTICE GUIDE FOR ACTIVE PHARMACEUTICAL INGREDIENTS PART 1. Retrieved from [Link]
Sources
- 1. complianceonline.com [complianceonline.com]
- 2. Health products policy and standards [who.int]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. srinichem.com [srinichem.com]
- 9. mdpi.com [mdpi.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 12. US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents [patents.google.com]
Physical and Chemical Properties of Pyrrolo[2,3-d]pyrimidine Derivatives
An In-Depth Technical Guide on the
Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (commonly referred to as 7-deazapurine ) represents a privileged pharmacophore in modern medicinal chemistry.[1] By replacing the N7 nitrogen of the purine core with a carbon atom, this scaffold alters the electronic landscape—eliminating a hydrogen bond acceptor while increasing the electron density of the five-membered ring.[2] This modification significantly impacts solubility, pKa, and metabolic stability, making it a critical bioisostere in the development of kinase inhibitors (e.g., Tofacitinib, Ruxolitinib) and nucleoside antivirals (e.g., Remdesivir precursors).[3] This guide provides a rigorous analysis of its physicochemical profile, synthetic reactivity, and experimental handling.[3][4]
Part 1: Structural Fundamentals & Electronic Profile[1]
Nomenclature and Numbering Systems
Confusion often arises between systematic IUPAC numbering and biogenic purine numbering.[5] For clarity in drug design:
-
Systematic (IUPAC): The pyrrole nitrogen is position 7 . The bridgehead carbons are 4a and 7a.
-
Biogenic (Purine): The pyrrole nitrogen corresponds to position 9 of the purine system. The carbon replacing the purine nitrogen is position 7 .[2]
Expert Insight: In this guide, we utilize systematic IUPAC numbering (pyrrolo[2,3-d]pyrimidine) unless explicitly comparing to adenosine/guanosine analogs.
Tautomerism and Aromaticity
Unlike purines, which exist in a dynamic equilibrium between N7-H and N9-H tautomers, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is conformationally locked.[1][3][5]
-
Dominant Tautomer: The 7H-tautomer (pyrrole NH) is the only stable neutral form in solution and solid state. The 1H-tautomer disrupts the aromatic sextet of the pyrimidine ring and is energetically unfavorable (>20 kcal/mol).
-
Electronic Distribution: The pyrrole ring is electron-rich (π-excessive), while the pyrimidine ring is electron-deficient (π-deficient).[1][5] This "push-pull" electronic character creates a dipole moment directed toward the pyrimidine ring, enhancing dipole-driven interactions in kinase hinge regions.[5]
Figure 1: Tautomeric equilibrium heavily favors the 7H-form due to preservation of aromaticity in both rings.[3]
Part 2: Physicochemical Characterization
Solubility and Lipophilicity
The replacement of the pyridine-like N7 of purine with a C-H bond (C7) increases lipophilicity.
-
Water Solubility: Generally low for the unsubstituted core (< 1 mg/mL).[1] The loss of the N7 lone pair removes a key hydrogen bond acceptor, reducing hydration potential compared to purines.
-
Solvation: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (Ethanol, Methanol).[1][3]
-
LogP: The core scaffold is more lipophilic than purine.
-
Purine LogP: ~ -0.1[5]
-
7-Deazapurine LogP: ~ +0.7
-
Acid-Base Properties (pKa)
The 7-deaza modification significantly alters the basicity of the pyrimidine nitrogens.
-
N1 Basicity (Pyrimidine): The electron-donating pyrrole ring pushes electron density into the pyrimidine ring. Consequently, N1 is more basic (pKa ~ 5.3 for 7-deazaadenosine) compared to adenosine (pKa ~ 3.5).[3]
-
N7 Acidity (Pyrrole): The N7-H is weakly acidic (pKa ~ 16-17), similar to pyrrole.[5] It can be deprotonated by strong bases (NaH, Cs2CO3) to form a nucleophilic anion for alkylation.[3]
Table 1: Comparative Physicochemical Properties
| Property | Purine (Core) | 7H-Pyrrolo[2,3-d]pyrimidine | Impact on Drug Design |
| MW ( g/mol ) | 120.11 | 119.12 | Negligible difference.[1][5] |
| H-Bond Donors | 1 (N9-H) | 1 (N7-H) | Identical donor profile.[5] |
| H-Bond Acceptors | 3 (N1, N3, N7) | 2 (N1, N3) | Loss of N7 acceptor avoids repulsion in some kinase pockets.[3] |
| pKa (Conj. Acid) | ~2.4 (N1) | ~3.0 - 5.0 (N1)* | Increased basicity improves salt formation potential.[5] |
| Aromatic Character | High | High | Retains π-stacking capability (e.g., with Phe gatekeepers).[1][3][5] |
*Note: pKa values vary heavily with substituents (e.g., -NH2 at C4 increases N1 pKa).[3][5]
Part 3: Synthetic Reactivity & Chemical Stability[1]
The scaffold exhibits a dual reactivity profile: the pyrimidine ring undergoes nucleophilic substitutions, while the pyrrole ring undergoes electrophilic substitutions.
Reactivity Map[3][5]
-
C-4 Position (Pyrimidine): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][5] Chlorides at this position are easily displaced by amines, alkoxides, or thiols.[3]
-
C-5 Position (Pyrrole): The most electron-rich site.[1][5] Susceptible to electrophilic halogenation (NIS, NBS) and formylation.[3]
-
N-7 Position (Pyrrole): The site for alkylation or glycosylation.[1][5] Requires base activation.[5] Regioselectivity is generally high for N7 over N1 due to the acidity of the pyrrole NH.
Figure 2: Reactivity profile highlighting orthogonal functionalization sites.[1][5]
Experimental Protocols
Protocol A: Regioselective N7-Alkylation
Objective: Install a solubilizing group or ribose mimic at N7 without N1 by-products.
-
Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Alkyl Halide (1.1 eq), Cs₂CO₃ (2.0 eq).
-
Solvent: Anhydrous DMF (0.1 M concentration).
-
Procedure:
-
Validation: 1H NMR NOE (Nuclear Overhauser Effect) between N7-substituent protons and C5-H / C6-H confirms regiochemistry.[5] N1-alkylation would show NOE with C2-H.[5]
Protocol B: C5-Iodination (Electrophilic Substitution)
Objective: Prepare intermediate for Suzuki/Sonogashira coupling.
-
Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).
-
Solvent: DMF or Acetonitrile.[5]
-
Procedure:
-
Mechanism: The electron-rich pyrrole ring attacks the iodonium ion (I⁺) predominantly at C5 due to stabilization of the Wheland intermediate by the pyrrole nitrogen lone pair.
Part 4: Drug Design Implications[1][3]
Kinase Hinge Binding
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a classic Type I Kinase Inhibitor pharmacophore.[1][5]
-
Donor-Acceptor Motif: The N1 (acceptor) and C4-NH (donor) mimic the Adenine binding mode of ATP.[1]
-
The "7-Deaza" Advantage: In many kinases, the N7 of adenine faces a hydrophobic gatekeeper residue or a solvent channel where a hydrogen bond acceptor is unnecessary or detrimental (desolvation penalty). Replacing N7 with C7 removes this penalty and allows for the introduction of lipophilic substituents (e.g., phenyl, isopropyl) at C7 or C5 to access the "back pocket" of the kinase.
Metabolic Stability[3]
-
Oxidative Metabolism: The electron-rich C5-C6 bond is susceptible to epoxidation by CYP450 enzymes, potentially leading to ring opening.[1][5] Substitution at C5 (e.g., with a nitrile, halogen, or aryl group) blocks this metabolic soft spot, significantly increasing half-life.[3]
-
N-Dealkylation: Substituents at N7 are generally stable, but bulky groups can be subject to oxidative dealkylation.[5]
References
-
Seela, F., & Peng, X. (2005).[1][3] Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides. Current Protocols in Nucleic Acid Chemistry.[5][6] Link
-
Jezuita, A., et al. (2023).[1][3] Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.[7][8] International Journal of Molecular Sciences.[5] Link
-
Malah, E.T., et al. (2023).[1][3] Review of the synthesis, reactions and pharmaceutical potential of pyrrolo[2,3-d]pyrimidine derivatives. Current Organic Chemistry.[5] Link
-
BenchChem. (2025).[4][5] An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.Link[1][3]
-
Perveen, S., et al. (2019).[1][3] Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk).[1][5][9] European Journal of Medicinal Chemistry.[5][9] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Strategic Synthesis and Optimization of Novel Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The following technical guide details the strategic discovery and synthesis of pyrrolo[2,3-d]pyrimidine scaffolds. This document is structured to serve as a high-level operational manual for medicinal chemists and drug discovery scientists.[1]
Executive Summary: The 7-Deazapurine Advantage
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a cornerstone in modern kinase inhibitor discovery.[1][2][3] By replacing the N7 of the purine core with a carbon (C5), this bioisostere maintains the critical hydrogen-bonding geometry required for ATP-competitive inhibition while significantly altering the electronic profile and metabolic stability of the molecule.[1]
This guide moves beyond basic heterocycle chemistry to focus on industrial-grade discovery workflows , specifically targeting the C4, C5, and N7 vectors that define the selectivity profiles of blockbuster drugs like Tofacitinib, Ruxolitinib, and Baricitinib.[1][2]
Structural Logic & SAR Architecture
To design novel agents, one must first master the structure-activity relationship (SAR) inherent to the scaffold's binding mode within the kinase ATP pocket.[1][2]
The Pharmacophore Map
The scaffold typically binds to the hinge region of the kinase. The N1 and the exocyclic amine at C4 (if present) form a donor-acceptor motif with the kinase backbone residues (e.g., Glu/Leu).[1][2]
Critical Vector Analysis:
-
C4 Position (The Warhead): The primary determinant of affinity.[1][2] Substitution with anilines, aliphatic amines, or ethers dictates the "hinge binding" efficacy.[1][2]
-
C5 Position (The Gatekeeper): Substituents here (Halogens, Aryls, Alkenes) project into the hydrophobic pocket behind the ATP binding site, often interacting with the "gatekeeper" residue.[1][2] This is the primary vector for selectivity .
-
N7 Position (Solvent Front/Sugar Pocket): Often mimics the ribose sugar.[1][2] Alkylation here controls solubility and permeability. Bulky groups can exploit the solvent-exposed regions.[1]
-
C6 Position: Less commonly substituted due to synthetic difficulty, but offers a vector for targeting unique allosteric pockets or increasing metabolic stability.[1][2]
Visualization: Structural Priorities
The following diagram illustrates the hierarchical logic for derivatization.
Figure 1: Strategic SAR vectors for the pyrrolo[2,3-d]pyrimidine scaffold.
Synthetic Architectures
While de novo ring closures (e.g., reacting
The "Divergent Core" Strategy
This workflow maximizes efficiency by establishing a versatile intermediate that can be selectively modified at C4 and C5.
Workflow Logic:
-
Protection: N7 must be protected (SEM, Tosyl, Boc) to prevent side reactions during metal-catalyzed couplings.[1][2]
-
C4 Displacement (SNAr): The chlorine at C4 is highly reactive toward nucleophiles.[1][2]
-
C5 Functionalization: Electrophilic halogenation (NIS/NBS) followed by Suzuki/Sonogashira coupling.[2]
Figure 2: The "Divergent Core" synthetic pathway for generating multi-substituted libraries.[1][2]
Technical Case Study: Synthesis of Candidate "CP-001"
Target: A C4-anilino, C5-aryl pyrrolo[2,3-d]pyrimidine (Generic JAK/SRC inhibitor analog).[1][2] Objective: Demonstrate the regioselective installation of substituents.
Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen/Argon).
Step 1: N7-Protection (SEM-Cl)
The pyrrole nitrogen is acidic.[1][2] Protection is required to direct subsequent lithiation or prevent catalyst poisoning.
-
Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), NaH (60% dispersion, 1.2 eq), SEM-Cl (1.1 eq), DMF (anhydrous).[1][2]
-
Protocol:
-
Cool a solution of starting material in DMF to 0°C.
-
Add NaH portion-wise. Stir for 30 min (gas evolution).
-
Add SEM-Cl dropwise.[1] Warm to RT and stir for 2 hours.
-
Validation: TLC (Hex/EtOAc 4:1) shows conversion of polar SM to non-polar spot.[2]
-
Workup: Quench with water, extract with EtOAc. Yields >90%.[2]
-
Step 2: C5-Iodination (Electrophilic Aromatic Substitution)
This step installs a handle for future carbon-carbon bond formation.[1][2]
-
Reagents: N7-SEM-4-chloro-compound (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), DMF.[1][2]
-
Protocol:
-
Dissolve protected intermediate in DMF.
-
Add NIS in one portion at RT. Stir for 4-12 hours.
-
Mechanism: The electron-rich pyrrole ring undergoes electrophilic attack at C5.[1] C4-Cl deactivates C5 slightly, but reaction proceeds smoothly.[1][2]
-
Workup: Dilute with water, filter the precipitate. Recrystallize from EtOH if necessary.
-
Step 3: C4-Amination (SNAr)
Installation of the hinge-binding element.[1][2]
-
Reagents: 4-chloro-5-iodo-intermediate (1.0 eq), 4-morpholinoaniline (1.2 eq), DIPEA (2.0 eq), n-Butanol or IPA.[1][2]
-
Protocol:
-
Suspend reactants in alcohol solvent.
-
Heat to reflux (100-110°C) for 12 hours or use Microwave irradiation (120°C, 30 min).
-
Critical Control: Monitor for displacement of the C5-Iodine (rare, but possible if Pd is present). This is a metal-free displacement.[1]
-
Yield: Typically 70-85%.
-
Step 4: C5-Suzuki Coupling
Installation of the selectivity pocket binder.[1]
-
Reagents: C4-amino-5-iodo-intermediate (1.0 eq), Phenylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2M aq, 3.0 eq), Dioxane.[1][2]
-
Protocol:
Step 5: Global Deprotection
Removal of the SEM group to reveal the active inhibitor.
-
Reagents: TFA/DCM (1:1) or TBAF in THF.[2]
-
Protocol:
-
Treat with TFA/DCM for 1 hour to remove the SEM ether (forms the hydroxymethyl intermediate).[2]
-
Treat with ethylenediamine or aqueous ammonia in MeOH to cleave the hydroxymethyl group.
-
Final Isolation: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Quantitative Data Summary & Biological Validation
To validate the synthesized library, a cascade of assays is required.[2] The table below summarizes expected data ranges for a successful "Hit" vs. a "Lead".
| Metric | Assay Type | "Hit" Criteria | "Lead" Criteria | Notes |
| Enzymatic Potency | ADP-Glo / FRET | IC50 < 1 µM | IC50 < 50 nM | Validates hinge binding (C4).[1][2] |
| Selectivity | Kinome Scan (400+ kinases) | > 10-fold vs. nearest homolog | > 100-fold vs. off-targets | Driven by C5 substituents.[1][2] |
| Cellular Potency | CTG / BrdU (Relevant Cell Line) | IC50 < 10 µM | IC50 < 500 nM | Confirms permeability (N7/C5).[1][2] |
| Solubility | Kinetic Solubility (PBS pH 7.[2]4) | > 10 µM | > 50 µM | Critical for oral bioavailability.[1][2] |
Troubleshooting Common Synthetic Pitfalls
-
Issue: Incomplete SNAr at C4.
-
Issue: C5-Iodine dehalogenation during Suzuki.
-
Issue: N7-Alkylation regioselectivity (N7 vs N5).
References
-
Review of Synthetic Strategies: Sun, Z., et al. "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation."[1][2][4][5] RSC Advances, 2025.
-
Kinase Inhibitor SAR: Traxler, P., et al. "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review."[1][2] Current Medicinal Chemistry, 2023.[1][2]
-
C4-Functionalization Protocols: Han, S., et al. "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors."[1][2] Molecules, 2024.[1][2][6]
-
General Synthesis & Discovery: Mao, W., et al. "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors."[1][2][6] Pharmaceuticals, 2023.[1][2][6][7] [1][2]
-
FDA Approved Examples (Context): Flanagan, M. E., et al. "Discovery of Tofacitinib: A Pan-Janus Kinase Inhibitor."[2][8] Journal of Medicinal Chemistry, 2010.[2] (Foundational reference for the C4-aminopiperidine motif).
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Foreword: The Strategic Importance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a potent and selective inhibitor for a variety of enzymes, particularly kinases.[1][2] The title compound, 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a critical and highly valuable building block in the synthesis of advanced therapeutics. Most notably, it serves as a key intermediate in the manufacture of Janus kinase (JAK) inhibitors, such as Tofacitinib, which is used in the treatment of autoimmune diseases like rheumatoid arthritis.[3][4]
This document provides an in-depth, scientifically-grounded guide for the synthesis of this key intermediate. Our approach begins with a readily available pyrimidine precursor and proceeds through a logical, two-step sequence involving pyrrole ring annulation followed by chlorination. We will not only detail the protocols but also elucidate the underlying reaction mechanisms and strategic considerations, empowering researchers to execute this synthesis with confidence, safety, and a high degree of success.
Section 1: Overall Synthetic Strategy & Mechanistic Rationale
The transformation of a simple aminouracil derivative into the target dichlorinated pyrrolopyrimidine is achieved through a robust two-step process. The logical precursor for the desired 5-methyl substituted product is 6-Amino-5-methyluracil , as the 5-methyl group is retained throughout the synthesis. The overall workflow is depicted below.
Caption: High-level workflow for the two-part synthesis.
Part 1: The Mechanism of Pyrrole Ring Formation
The initial step involves the construction of the fused pyrrole ring onto the pyrimidine core. This is an elegant example of a condensation followed by an intramolecular cyclization.
-
Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the 6-amino group of the uracil derivative on the carbonyl carbon of chloroacetaldehyde. This forms a hemiaminal intermediate which readily dehydrates to yield a reactive Schiff base (or iminium ion).
-
Intramolecular Nucleophilic Substitution: The C-5 position of the uracil ring is electron-rich and acts as a nucleophile. It attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular SN2-type reaction. This key step forms the five-membered pyrrole ring.
-
Aromatization: A final proton transfer step leads to the formation of the aromatic pyrrole ring, yielding the stable fused heterocyclic intermediate, 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione. The presence of a mild base is often used to facilitate the reaction by neutralizing the HCl generated during the cyclization.[3]
Part 2: The Mechanism of Dichlorination
The second step converts the stable pyrimidine-dione intermediate into the highly reactive dichloro derivative. This is a crucial activation step for subsequent downstream reactions in drug synthesis. The reaction proceeds via the enol tautomer of the dione.
-
Activation of Hydroxyl Groups: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. The oxygen atoms of the tautomeric dihydroxy-pyrimidine form attack the electrophilic phosphorus atom of POCl₃, forming a dichlorophosphite ester intermediate. This transforms the hydroxyl groups into excellent leaving groups.
-
Nucleophilic Substitution: Chloride ions, present in abundance from POCl₃, act as nucleophiles. They attack the C2 and C4 positions of the pyrimidine ring, displacing the activated oxygen functionalities.
-
Rearomatization: The loss of the leaving groups restores the aromaticity of the pyrimidine ring, yielding the final 2,4-dichloro product. A tertiary amine, such as N,N-diisopropylethylamine, is typically added to act as a catalyst and to scavenge the HCl produced, driving the reaction to completion.[3][5]
Section 2: Detailed Experimental Protocols
Safety First: This synthesis involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials & Equipment
| Reagent/Material | CAS Number | Notes |
| 6-Amino-5-methyluracil | 611-03-0 | Starting Material |
| Chloroacetaldehyde (50% wt in H₂O) | 107-20-0 | Toxic and corrosive |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Base |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | EXTREMELY HAZARDOUS |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Catalyst / HCl Scavenger |
| Ethyl Acetate (EtOAc) | 141-78-6 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | N/A | For neutralization |
| Brine (Saturated NaCl Solution) | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Drying Agent |
| Deionized Water | 7732-18-5 | |
| Standard Glassware | N/A | Round-bottom flasks, reflux condenser, dropping funnel, etc. |
| Magnetic Stirrer with Heating Mantle | N/A | |
| Rotary Evaporator | N/A | |
| Filtration Apparatus (Büchner) | N/A | |
| Thin-Layer Chromatography (TLC) Kit | N/A | For reaction monitoring |
Protocol 1: Synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (Intermediate)
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add 6-Amino-5-methyluracil (10.0 g, 70.9 mmol) and deionized water (100 mL).
-
Base Addition: Add Sodium Bicarbonate (11.9 g, 141.8 mmol) to the suspension.
-
Reagent Addition: While stirring vigorously, slowly add chloroacetaldehyde (50% wt in H₂O, 16.7 g, 106.3 mmol) to the mixture over 15 minutes.
-
Reaction: Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor the consumption of the starting material by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Work-up:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) and then with cold ethanol (2 x 20 mL).
-
Dry the solid under vacuum at 60 °C to a constant weight to yield the intermediate as a pale solid.
-
Protocol 2: Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (Final Product)
-
Reaction Setup: In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, place the dried intermediate from the previous step (10.0 g, 60.5 mmol).
-
Reagent Addition: (Caution: Highly Exothermic and Corrosive) In the fume hood, carefully and slowly add Phosphorus Oxychloride (POCl₃, 60 mL, 645 mmol) to the flask with stirring. The mixture will become a slurry.
-
Catalyst Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 5.3 mL, 30.3 mmol) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 85-90 °C) and maintain for 3-5 hours. The reaction should become a clearer, dark solution. Monitor for completion by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Quenching & Work-up (CRITICAL SAFETY STEP):
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a large beaker (2 L) containing crushed ice (approx. 500 g).
-
In the fume hood , very slowly and carefully, add the reaction mixture dropwise to the crushed ice with vigorous stirring. This is a highly exothermic process that will generate a large amount of HCl gas.
-
Once the addition is complete, allow the ice to melt. The product should precipitate out of the acidic aqueous solution.
-
Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
-
Extraction & Isolation:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a white to off-white crystalline solid.
Section 3: Data Presentation & Visualization
Summary of Reaction Parameters
| Parameter | Step 1: Pyrrole Formation | Step 2: Dichlorination |
| Key Reagents | 6-Amino-5-methyluracil, Chloroacetaldehyde | POCl₃, DIPEA |
| Solvent | Water | Neat POCl₃ |
| Temperature | 60-65 °C | 85-90 °C (Reflux) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Typical Yield | 75-85% | 80-90% |
| Product | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione | 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Chemical Synthesis Diagram
Caption: Reaction scheme for the two-step synthesis.
Section 4: Validation and Quality Control
A successful synthesis is defined by the correct identity and high purity of the final product. The following methods are essential for validation.
-
In-Process Monitoring: The progress of both reaction steps should be monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
-
Structural Confirmation: The identity of the final, purified product should be unequivocally confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the presence of the methyl group, the pyrrole and pyrimidine protons, and the correct carbon framework.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For C₇H₅Cl₂N₃, the expected molecular weight is approximately 201.99 g/mol .
-
Melting Point: A sharp melting point is indicative of high purity. The literature melting point for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is 247-250 °C, and the 5-methyl derivative is expected to be in a similar range.[4]
-
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound, which should typically be ≥99% for use in drug development.
References
- Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine
- Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science Publishers.
- 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem.
- Formylation of 6Aminouracil with Vilsmeier Reagent.
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Publishing.
Sources
- 1. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. innospk.com [innospk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, is a privileged core in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The targeted functionalization of this heterocycle is paramount for the development of novel drug candidates. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the mechanistic underpinnings of the reaction's regioselectivity, present field-proven protocols for selective C4-arylation, and discuss the critical parameters that ensure high-yield synthesis of 4-aryl-2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Introduction: The Strategic Importance of the 7-Deazapurine Core
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine core of ATP, thereby enabling competitive binding in the kinase ATP pocket. The strategic introduction of substituents at various positions of this core is a key strategy in modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling is an indispensable tool in this context, offering a robust and versatile method for creating carbon-carbon bonds with a broad tolerance for functional groups.[4][5]
Starting with the commercially available 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, chemists can selectively introduce aryl, heteroaryl, or vinyl groups, primarily at the C4 position, leaving the C2-chloro substituent available for subsequent transformations. This sequential approach allows for the rapid generation of diverse chemical libraries for biological screening.
Mechanistic Insights and Regioselectivity
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for controlling the reaction outcome, particularly the regioselectivity observed with dihalogenated substrates.
The Catalytic Cycle
The reaction is generally understood to proceed via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrrolopyrimidine. This is typically the rate-determining step of the cycle.[6]
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Controlling Regioselectivity: C4 vs. C2
For 2,4-dichloropyrimidines and their fused analogs like our target molecule, the chlorine atom at the C4 position is significantly more reactive towards oxidative addition than the chlorine at the C2 position. This preferential reactivity is the cornerstone of achieving selective mono-arylation. The electron-withdrawing nature of the adjacent pyrimidine nitrogens renders the C4 position more electrophilic and susceptible to attack by the Pd(0) catalyst.
By carefully controlling the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents), the reaction can be stopped cleanly after the first coupling at C4, leaving the C2-chloro group untouched for subsequent diversification. Pushing the reaction with an excess of boronic acid and higher temperatures or longer reaction times can lead to di-substitution.
Experimental Protocols
The following protocols are designed as robust starting points for the selective Suzuki coupling at the C4 position of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Optimization may be required for specific boronic acids.
Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling
Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[7][8][9] This protocol is adapted from highly successful procedures for 2,4-dichloropyrimidines.[7]
Caption: Figure 2. General experimental workflow for Suzuki coupling.
Materials:
-
2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Aryl or heteroaryl boronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 or 2:1 v/v)
-
Microwave vial
Procedure:
-
To a microwave vial, add 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equiv), the desired boronic acid (1.1 equiv), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (3.0 equiv).
-
Add the solvent mixture of 1,4-dioxane and water. The concentration should be sufficient to ensure proper mixing.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15-20 minutes.[7][8] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Conventional Heating C4-Selective Suzuki Coupling
This protocol is suitable for laboratories without access to a microwave reactor and is based on established methods for similar substrates.[10]
Materials:
-
2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 3.0 equiv) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane or a mixture of Toluene/Ethanol/Water
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equiv), the boronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (e.g., solid K₂CO₃, 3 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography to obtain the pure product.
Data Summary and Considerations
The following table summarizes typical conditions and outcomes for the C4-selective Suzuki coupling of 2,4-dichloropyrimidines, which serve as a reliable proxy for the target molecule.
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield Range (%) | Reference |
| Pd(PPh₃)₄ (0.5%) | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 75-95 | [7][8] |
| PdCl₂(dppf) (3%) | Na₂CO₃ (3) | Dioxane/H₂O | 80 | 2-5 h | 80-97 | [10] |
| Pd₂(dba)₃ / Ligand | KF (3) | Dioxane | 80-100 | 12 h | 70-90 | [11] |
Key Considerations:
-
Boronic Acid Quality: The purity of the boronic acid is crucial. Impurities can lead to side reactions and lower yields.
-
Degassing: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Thoroughly degassing the solvents and maintaining an inert atmosphere is critical for catalyst longevity and reaction success.
-
Ligand Choice: While Pd(PPh₃)₄ is often effective, for challenging couplings (e.g., with sterically hindered or electron-deficient boronic acids), using more sophisticated ligands like XPhos or SPhos in combination with a palladium precursor (e.g., Pd₂(dba)₃) may be necessary.[12]
-
N-7 Protection: For some downstream applications, protection of the pyrrole nitrogen (N-7) may be required. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl). Note that N-7 protection can sometimes influence the electronic properties of the ring and may require re-optimization of the coupling conditions.[2]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality boronic acid; Insufficient temperature/time. | Use a fresh batch of catalyst; Ensure boronic acid is pure; Increase temperature or reaction time; Consider a more active catalyst/ligand system. |
| Formation of Di-substituted Product | Excess of boronic acid; High temperature or prolonged reaction time. | Use a maximum of 1.1-1.2 equivalents of boronic acid; Carefully monitor the reaction and stop it once the starting material is consumed. |
| Debromination/Dechlorination | Presence of water and base can lead to protodeboronation of the boronic acid, followed by reduction of the halide. | Use anhydrous solvents and a non-aqueous base if possible; A catalyst system like XPhosPdG2/XPhos can sometimes suppress this side reaction.[12] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the selective functionalization of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine at the C4 position. By understanding the underlying mechanism and carefully controlling reaction parameters such as stoichiometry, catalyst choice, and temperature, researchers can efficiently synthesize a wide array of 4-substituted derivatives. The protocols and insights provided in this guide offer a solid foundation for the successful application of this critical transformation in the pursuit of novel therapeutics.
References
-
Kolenko, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Available at: [Link]
-
Kolenko, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
Kolenko, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(1), 32-46. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Wikipedia (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Lessel, J., et al. (2008). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2008(28), 4802-4811. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4861-4864. Available at: [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2269-2279. Available at: [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 309-321. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ResearchGate. Available at: [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
Li, A. Y. (2005). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 46(49), 8529-8532. Available at: [Link]
-
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1145. Available at: [Link]
-
Gealageas, R., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(15), 5487-5494. Available at: [Link]
-
Sahn, J. J., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(19), 5985. Available at: [Link]
-
Chen, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
Sources
- 1. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery
An Application and Protocol Guide
Prepared by a Senior Application Scientist
Introduction: The Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The 7H-pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a scaffold. As a bioisostere of the natural purine ring system, it serves as an exceptional starting point for the design of ligands that can interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases. Its inherent structural features allow it to form key hydrogen bond interactions that mimic those made by adenine.
This guide focuses on a specific, highly versatile derivative: 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine . The introduction of two chlorine atoms at the C2 and C4 positions transforms the scaffold into a powerful synthetic intermediate. These chlorine atoms are not merely passive substituents; they are reactive handles that can be selectively displaced through nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is the cornerstone of its utility, enabling chemists to introduce diverse functionalities in a controlled, stepwise manner to build vast libraries of compounds for screening. The methyl group at the C5 position provides an additional steric and electronic feature that can be exploited for optimizing ligand-target interactions.
This document serves as a detailed guide for researchers, providing not only the synthetic protocols for utilizing this scaffold but also the strategic rationale behind its application, with a focus on the discovery of novel kinase inhibitors.
Chapter 1: Physicochemical Properties and Reactivity Profile
Understanding the inherent chemical nature of the scaffold is critical for designing successful synthetic campaigns. The electron-withdrawing nature of the pyrimidine ring and the nitrogen atoms makes the chlorine-substituted carbon atoms highly electrophilic and susceptible to nucleophilic attack.
Critically, the C4 position is significantly more reactive than the C2 position. This differential reactivity is attributed to the greater electron-withdrawing influence of the adjacent pyrrole nitrogen (N7) and the pyrimidine nitrogen (N3) on the C4 carbon. This allows for the selective substitution at C4 under milder conditions, while the less reactive C2 position requires more forcing conditions (e.g., higher temperatures or stronger nucleophiles) for substitution. This selectivity is the key to building molecular complexity in a controlled fashion.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂N₃ | N/A |
| Molecular Weight | 202.04 g/mol | N/A |
| Appearance | Off-white to light yellow crystalline solid | N/A |
| Solubility | Soluble in DCM, THF, DMF, DMSO | N/A |
| Reactivity Hotspots | C4-Cl (high), C2-Cl (moderate) |
Chapter 2: Synthesis of the Core Scaffold
The synthesis of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is typically achieved through a multi-step process starting from commercially available materials. A common and reliable route involves the cyclization of a substituted pyrimidine followed by chlorination.
Protocol 2.1: Synthesis of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a common method starting from 6-amino-5-methyl-2,4-pyrimidinedione.
Workflow Overview:
Caption: Synthetic workflow for the target scaffold.
Materials:
-
6-amino-5-methyl-2,4-pyrimidinedione
-
Sodium nitrite (NaNO₂)
-
Sodium dithionite (Na₂S₂O₄)
-
Chloroacetaldehyde (50% in H₂O)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Appropriate organic solvents (e.g., water, DMF)
Procedure:
-
Nitrosation: Dissolve 6-amino-5-methyl-2,4-pyrimidinedione in aqueous HCl. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours until the reaction is complete (monitor by TLC). The resulting precipitate, 6-amino-5-nitroso-5-methyl-2,4-pyrimidinedione, is filtered and washed with cold water.
-
Reduction: Suspend the nitroso intermediate in an aqueous ammonia solution. Heat the mixture to 60-70 °C. Add sodium dithionite portion-wise, controlling the exotherm. The color of the reaction mixture will change, indicating the reduction to the diamine. Stir until the reaction is complete.
-
Cyclization: To the resulting solution of the diamine, add chloroacetaldehyde dropwise. Heat the mixture to reflux for 2-4 hours. Cool the reaction and neutralize with a base (e.g., NaOH) to precipitate the product, 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione. Filter and dry the solid.
-
Chlorination: This step must be performed in a well-ventilated fume hood with appropriate precautions as POCl₃ is highly corrosive and reactive. Suspend the dione product in phosphorus oxychloride. Add a catalytic amount of a high-boiling amine base, such as DIPEA or N,N-dimethylaniline. Heat the mixture to reflux (approx. 110 °C) for 4-8 hours. The reaction mixture will become a clear solution.
-
Work-up: Carefully cool the reaction mixture. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic reaction. The product will precipitate as a solid. Stir the slurry for 30 minutes, then filter the solid. Wash thoroughly with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the solid under vacuum to yield 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Chapter 3: Application in Kinase Inhibitor Discovery
The 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a premier starting point for developing inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The scaffold's N7-H acts as a hydrogen bond donor, while the N1 nitrogen can act as a hydrogen bond acceptor, mimicking the interactions of adenine with the kinase hinge region.
General Strategy for Derivatization
The synthetic strategy hinges on the differential reactivity of the C4 and C2 positions. A nucleophile (typically an amine) is first introduced at the more reactive C4 position. Subsequently, a second, often different, nucleophile is introduced at the C2 position under more forcing conditions.
Caption: Stepwise SNAr strategy for scaffold derivatization.
Protocol 3.1: Selective C4-Substitution
This protocol details the first SNAr reaction to install a substituent at the C4 position.
Materials:
-
2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Primary or secondary amine of choice (R¹-NH₂)
-
A non-nucleophilic base, such as DIPEA or K₂CO₃
-
Solvent, such as isopropanol, n-butanol, or DMF
-
Standard work-up and purification reagents (EtOAc, brine, silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2,4-dichloro scaffold (1.0 eq) in a suitable solvent (e.g., isopropanol).
-
Addition of Reagents: Add the amine (1.1 eq) followed by the base (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 60 °C) for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS. The starting material is UV active and the product will have a different retention factor.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid (e.g., K₂CO₃) was used, filter it off. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure C4-substituted intermediate.
Protocol 3.2: C2-Substitution to Complete the Inhibitor
This protocol describes the second SNAr reaction at the less reactive C2 position.
Materials:
-
C4-substituted intermediate from Protocol 3.1
-
Second primary or secondary amine of choice (R²-NH₂)
-
A non-nucleophilic base (DIPEA) or no base if the amine is used as solvent
-
High-boiling point solvent, such as n-butanol, dioxane, or DMF
Procedure:
-
Reaction Setup: Combine the C4-substituted intermediate (1.0 eq) and the second amine (R²-NH₂) (1.5-5.0 eq) in a sealed tube or a flask equipped with a reflux condenser.
-
Reaction: Add a base like DIPEA (2.0-3.0 eq) and a solvent like n-butanol. Heat the reaction to a higher temperature, typically between 100 °C and 150 °C, for 6-24 hours. Microwave irradiation can often be used to accelerate this step significantly. Monitor the reaction by LC-MS.
-
Work-up and Purification: Cool the reaction mixture. Concentrate under reduced pressure to remove the solvent. The purification procedure is similar to Protocol 3.1, involving an aqueous work-up followed by flash chromatography to isolate the final disubstituted product.
Structure-Activity Relationship (SAR) Insights
The power of this scaffold lies in the ability to tune the properties of the final molecule by varying the substituents at C2, C4, and N7. The following table summarizes general SAR trends observed in the development of kinase inhibitors.
| Position | Substituent Type | General Effect on Activity | Rationale |
| C4 | Small, flexible amines (e.g., cyclopropylamine) | Often crucial for hinge-binding and potency. | Forms key hydrogen bonds with the kinase hinge region. The size and shape must fit the specific kinase pocket. |
| C2 | Larger, more complex aromatic or heteroaromatic groups | Modulates selectivity and interacts with the solvent-front region. | Can be tailored to pick up additional interactions (hydrophobic, pi-stacking) in the wider part of the ATP pocket, driving selectivity for one kinase over another. |
| N7 | Alkyl groups, often with polar functionality | Can improve solubility and cell permeability. | Projects out towards the solvent-exposed region. Can be modified to tune physicochemical properties (e.g., adding a morpholino or piperazine group) without disrupting core binding interactions. |
Chapter 4: Biological Evaluation and Mechanistic Context
Once synthesized, the compounds must be evaluated for their biological activity. For kinase inhibitors, a primary in vitro biochemical assay is the first step.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Example: JAK2)
-
Reagents: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a STAT-derived peptide), and ³²P-ATP or a fluorescence-based detection system (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM). Create a dilution series (e.g., 10-point, 3-fold dilutions) to test a range of concentrations.
-
Assay: In a 96-well or 384-well plate, combine the JAK2 enzyme, the peptide substrate, and the test compound at various concentrations in an appropriate assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP (containing a tracer amount of ³²P-ATP if using a radiometric assay).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction. If using a radiometric assay, spot the mixture onto a phosphocellulose membrane, wash away unreacted ATP, and measure the incorporated radioactivity using a scintillation counter. If using a luminescence-based assay like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced.
-
Data Analysis: Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Signaling Pathway Context: The JAK-STAT Pathway
Many potent inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, target Janus kinases (JAKs). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus to regulate gene expression involved in immunity and inflammation.
Caption: Inhibition of the JAK-STAT pathway by a scaffold-based inhibitor.
Conclusion
The 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is more than just a starting material; it is a gateway to vast chemical diversity. Its predictable, differential reactivity at the C2 and C4 positions allows for the rational design and synthesis of focused compound libraries. This guide has provided the fundamental protocols and strategic insights necessary to leverage this scaffold effectively, particularly in the pursuit of novel kinase inhibitors. By combining robust synthetic chemistry with a deep understanding of the target biology, researchers can continue to unlock the full potential of this truly privileged framework in the ongoing quest for new medicines.
References
-
W. J. Pitts, "The Discovery of Tofacitinib (CP-690,550), a Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis and Other Immunoinflammatory Diseases," MedChemComm, Royal Society of Chemistry. [Link]
-
D. A. Horton, G. T. Bourne, M. L. Smythe, "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures," Chemical Reviews, American Chemical Society. [Link]
-
A. Gangiee, J. Yu, R. L. Kisliuk, "Design, synthesis, and biological evaluation of classical and nonclassical 2,4-diamino-5-methyl-5-deaza-5,6,7,8-tetrahydrofolates as antifolates," Journal of Medicinal Chemistry, American Chemical Society. [Link]
-
M. Radi, S. Schenone, M. Botta, "Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors," Current Medicinal Chemistry, Bentham Science. [Link]
- M. C. GRABIEC, B. PATEL, R. A.
-
A. A. Gushchin, A. V. Ivachtchenko, "Synthesis and kinase inhibitory activity of 4-aminosubstituted 7H-pyrrolo[2,3-d]pyrimidines," Bioorganic & Medicinal Chemistry Letters, Elsevier. [Link]
-
S. L. Krska, et al., "The development of a practical, scalable synthesis of the JAK2 inhibitor ruxolitinib," Organic Process Research & Development, American Chemical Society. [Link]
-
A. D. A. Verver, D. J. M. van der Meer, P. A. van Veelen, "Tofacitinib, a Janus kinase inhibitor, for the treatment of rheumatoid arthritis," Expert Opinion on Pharmacotherapy, Taylor & Francis. [Link]
Application Notes and Protocols: Synthesis of Potent EGFR Inhibitors from 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Strategic Imperative for Novel EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, becomes a key driver in the proliferation and survival of various cancer cells, most notably in non-small cell lung cancer (NSCLC).[1] The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant cancers. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged core structure in the design of such inhibitors.[1] This is due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allowing it to competitively bind to the ATP-binding site of the EGFR kinase domain and abrogate its downstream signaling.[1] This guide provides a detailed technical overview of the synthesis and evaluation of a promising class of EGFR inhibitors derived from 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
The strategic inclusion of a methyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine core can influence the inhibitor's binding affinity and selectivity, making this particular scaffold an area of significant interest for developing next-generation EGFR inhibitors with improved therapeutic profiles.
The EGFR Signaling Pathway: A Target for Therapeutic Intervention
The EGFR signaling cascade is a complex network of protein interactions that ultimately dictates cellular processes such as proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. In cancer, mutations in EGFR can lead to its constitutive activation, resulting in uncontrolled cell growth. The pyrrolo[2,3-d]pyrimidine-based inhibitors are designed to block this initial phosphorylation step, thereby silencing the entire downstream signaling cascade.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.
Synthetic Strategy: A Modular Approach to EGFR Inhibitor Synthesis
The synthesis of EGFR inhibitors from the 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold generally follows a modular and convergent strategy. This approach allows for the systematic variation of substituents at the C2 and C4 positions of the pyrimidine ring to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. The key reactions employed are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
The general synthetic workflow is outlined below:
Figure 2: General synthetic workflow for the preparation of EGFR inhibitors.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of EGFR inhibitors. It is important to note that while no direct literature for the synthesis starting from 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine was found, the following procedures are adapted from well-established methods for analogous pyrrolo[2,3-d]pyrimidine scaffolds.[2]
Protocol 1: Synthesis of 4-(Anilino)-2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1)
This protocol describes the selective nucleophilic aromatic substitution at the C4 position of the starting material.
Materials:
-
2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 117 °C) and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-(anilino)-2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Rationale: The C4 position of the 2,4-dichloropyrrolo[2,3-d]pyrimidine is more susceptible to nucleophilic attack than the C2 position due to the electron-withdrawing nature of the adjacent nitrogen atoms. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the aniline nucleophile.
Protocol 2: Synthesis of the Final EGFR Inhibitor via Buchwald-Hartwig Cross-Coupling
This protocol details the palladium-catalyzed amination at the C2 position to introduce the second point of diversity.
Materials:
-
4-(Anilino)-2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1)
-
Desired amine (R2-NH2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-(anilino)-2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq), the desired amine (1.2 eq), Cs2CO3 (2.0 eq), Xantphos (0.2 eq), and Pd2(dba)3 (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask and degas the mixture with argon for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO3 solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the final EGFR inhibitor.
-
Thoroughly characterize the final compound using 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.
Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds. The choice of a palladium catalyst and a suitable phosphine ligand (Xantphos is often effective for such systems) is critical for achieving high yields and good functional group tolerance. Cesium carbonate is a strong base that facilitates the catalytic cycle.
Structure-Activity Relationship (SAR) and Biological Evaluation
The biological activity of the synthesized compounds is typically evaluated through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor.
| Compound ID | R1 Substituent (C4) | R2 Substituent (C2) | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) |
| 1a | 4-methoxyphenyl | 4-aminophenyl | 37.19 | 204.10 |
| 1b | 3-ethynylphenyl | 4-aminophenyl | 5.9 | 212.2 |
| 1c | 4-methoxyphenyl | N/A (Cl) | >1000 | >1000 |
| 1d | 3-ethynylphenyl | N/A (Cl) | >1000 | >1000 |
Note: The data presented here is representative of thieno[2,3-d]pyrimidine derivatives, a closely related scaffold, to illustrate the expected trends in activity.[3] Specific data for 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives should be generated experimentally.
Key SAR Insights:
-
C4-Anilino Moiety: The nature of the substituent on the aniline ring at the C4 position significantly influences the inhibitor's interaction with the hinge region of the EGFR kinase domain.
-
C2-Substitution: The group at the C2 position often extends into the solvent-exposed region and can be modified to improve physicochemical properties and target specific mutations.
-
5-Methyl Group: The methyl group at the 5-position can provide beneficial steric interactions within the ATP-binding pocket, potentially enhancing potency and selectivity.
Conclusion and Future Directions
The 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly valuable starting point for the synthesis of a diverse library of potent and selective EGFR inhibitors. The modular synthetic approach allows for the systematic exploration of the chemical space around this core, enabling the optimization of pharmacological properties. Future work should focus on the synthesis and detailed biological evaluation of a focused library of 5-methyl-pyrrolo[2,3-d]pyrimidine derivatives to fully elucidate the impact of this substitution on EGFR inhibition and to identify lead candidates for further preclinical development.
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2486-2501, DOI: 10.1080/14756366.2022.2128797. Available at: [Link]
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents.
-
Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 2022, 27(19), 6289. Available at: [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, Volume 223, 2021, 113651, ISSN 0223-5234. Available at: [Link]
-
Chart illustrating the IC50 (nM) of the tested compounds against EGFR-TK. ResearchGate. Available at: [Link]
-
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Biomolecular Structure and Dynamics, 41:15, 7259-7276, DOI: 10.1080/07391102.2022.2120005. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 2023, 30(33), 3735-3767. Available at: [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available at: [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. Cellular and Molecular Life Sciences, 65(22), 3585–3603. Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, Volume 263, 2024, 115935, ISSN 0223-5234. Available at: [Link]
-
A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics, 41:15, 7259-7276, DOI: 10.1080/07391102.2022.2120005. Available at: [Link]
-
Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. TDX (Tesis Doctorals en Xarxa). Available at: [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 888194. Available at: [Link]
-
The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5030-5034. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Antiviral Drug Development
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of the purine nucleus, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and bioactive molecules.[1] This document provides a detailed guide for researchers on the strategic application of a key derivative, 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine , as a versatile starting material for the discovery and development of novel antiviral agents. We will explore its utility in synthesizing compound libraries, focusing on the rationale behind a host-targeting antiviral strategy, and provide detailed, field-tested protocols for chemical synthesis and virological screening.
Introduction: The Strategic Advantage of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is structurally analogous to adenine, the nitrogenous base of ATP.[1] This mimicry allows derivatives to function as competitive inhibitors for the ATP-binding sites of a vast array of enzymes, particularly protein kinases.[2] While extensively explored in oncology, this characteristic is profoundly relevant to virology. Viruses are obligate intracellular parasites that hijack host cell machinery, including numerous protein kinases, to facilitate their replication cycle.[3][4] Therefore, inhibiting these essential host kinases presents a powerful, broad-spectrum antiviral strategy with a potentially higher barrier to resistance compared to direct-acting antivirals.[3][5]
The subject of this guide, 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine , is not merely another derivative; it is a strategic chemical intermediate.[6][7]
-
High Reactivity for Derivatization: The two chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective introduction of various functional groups, making it an ideal scaffold for generating large, diverse chemical libraries.[8]
-
The 5-Methyl Group: The methyl group at the C5 position provides a subtle but important modification. It can influence the electronic properties of the ring system and introduce steric constraints that may enhance binding affinity or selectivity for specific target kinases. It can also block a potential site of metabolism, improving the pharmacokinetic profile of derivative compounds.
This guide will focus on leveraging this intermediate to develop host-targeting antivirals, a strategy with proven efficacy against a range of viruses.[9][10]
Mechanism of Action: A Host-Targeting Antiviral Strategy
While some pyrrolo[2,3-d]pyrimidine derivatives may act as direct-acting antivirals (e.g., by inhibiting a viral polymerase), the most promising and broadly applicable strategy for this scaffold is the inhibition of host cellular kinases.[4][9] Many viruses, from Flaviviruses like Dengue and Zika to respiratory viruses, are critically dependent on host kinase signaling pathways for entry, replication, assembly, and egress.[3][11]
By designing derivatives of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine that selectively inhibit these kinases (e.g., EGFR, JAK, PAK4), one can effectively shut down the viral life cycle.[1][2][12][13]
Application Note 1: Synthetic Strategy for Library Generation
The primary utility of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is as a scaffold for combinatorial chemistry. The differential reactivity of the C4 and C2 chlorine atoms allows for a structured approach to library synthesis. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for selective, stepwise functionalization.
A typical workflow involves an initial SNAr reaction at C4 with a primary or secondary amine, followed by a second substitution or a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C2 position. This modular approach enables the rapid generation of thousands of distinct molecules from a single, common intermediate.
Protocol 1: General Procedure for SNAr at the C4-Position
This protocol describes a robust method for the initial and most critical step in library synthesis: the selective displacement of the C4-chloride with an amine nucleophile.
Causality Behind Choices:
-
Solvent: A polar aprotic solvent like n-butanol or isopropanol is chosen to facilitate the dissolution of the reactants and stabilize the charged Meisenheimer complex intermediate without interfering with the nucleophile.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile, driving the reaction to completion.
-
Temperature: Elevated temperatures (80-120 °C) are required to overcome the activation energy of the aromatic substitution on the electron-deficient heterocyclic system.
-
Monitoring: Thin Layer Chromatography (TLC) is a rapid and cost-effective method to monitor the consumption of the starting material, ensuring the reaction is complete before workup.
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Reagent Addition: Add the desired amine nucleophile (1.1 - 1.5 eq) followed by n-butanol (or a suitable solvent) to achieve a concentration of approximately 0.1 M.
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).
-
Heating: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting material is fully consumed (typically 4-16 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent. c. Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. d. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure 2-chloro-4-amino substituted product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Application Note 2: Screening for Antiviral Activity
Once a library of compounds has been synthesized, the next step is to screen for antiviral efficacy and assess cytotoxicity. The plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit viral replication for many lytic viruses.[14][15][16]
The Self-Validating System: A well-designed screening cascade is inherently self-validating. It begins with a primary screen to identify "hits" (compounds with any activity). These hits are then subjected to dose-response analysis to determine potency (IC₅₀) and cytotoxicity (CC₅₀). The ratio of these two values yields the Selectivity Index (SI = CC₅₀ / IC₅₀), a critical measure of the compound's therapeutic window. Only compounds with a favorable SI proceed to further studies.
Protocol 2: In Vitro Antiviral Efficacy (Plaque Reduction Assay)
This protocol provides a standardized method to determine the 50% inhibitory concentration (IC₅₀) of a test compound.[14][17][18]
Materials:
-
Host Cells (e.g., Vero for Herpes Simplex Virus, MDCK for Influenza)[18]
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Growth Medium (e.g., MEM with 5% FBS)
-
Infection Medium (e.g., MEM with 1% FBS)
-
Overlay Medium (e.g., Infection medium with 0.5-0.8% methylcellulose or agarose)[18]
-
Test Compounds dissolved in DMSO (stock solution)
-
Crystal Violet Staining Solution (0.06% in 20% ethanol)[18]
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed a 24-well plate with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (37 °C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of the test compounds in infection medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%). Include a "no drug" virus control and a "no virus" cell control (for cytotoxicity).
-
Infection: When cells are confluent, remove the growth medium. Infect the wells (in triplicate for each condition) with a volume of virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37 °C.
-
Treatment: After adsorption, remove the viral inoculum. Gently wash the monolayer once with PBS.
-
Overlay: Add 1 mL of the prepared overlay medium containing the corresponding concentration of the test compound to each well.
-
Incubation: Incubate the plates at 37 °C, 5% CO₂ for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Fixation and Staining: a. Remove the overlay medium. b. Fix the cells with 10% formalin for at least 30 minutes. c. Remove the formalin and gently wash with water. d. Stain the monolayer with crystal violet solution for 15-20 minutes. e. Gently wash away the excess stain with water and allow the plates to air dry.
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained, uninfected cells.
-
Data Analysis: a. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control wells. b. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Interpretation and Lead Optimization
The output of the screening cascade provides the initial structure-activity relationship (SAR) data.[19][20] This data guides the next round of chemical synthesis to create more potent and selective compounds.
Hypothetical Screening Data:
| Compound ID | R¹ at C4 | R² at C2 | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Parent | -Cl | -Cl | >100 | 55 | <0.5 |
| LIB-001 | -NH(Cyclopropyl) | -Cl | 15.2 | >100 | >6.6 |
| LIB-002 | -NH(Aniline) | -Cl | 8.9 | 75 | 8.4 |
| LIB-003 | -NH(Cyclopropyl) | -(4-F-Phenyl) | 1.1 | 92 | 83.6 |
| LIB-004 | -NH(Aniline) | -(4-F-Phenyl) | 0.45 | 25 | 55.6 |
SAR Insights from Hypothetical Data:
-
Replacing the C4-Cl with an amine (LIB-001, LIB-002) introduces antiviral activity and reduces cytotoxicity.
-
Adding an aryl group at C2 via Suzuki coupling (LIB-003, LIB-004) significantly boosts potency (lower IC₅₀).
-
LIB-003 shows the best therapeutic window (highest SI), making it a strong candidate for further optimization, despite LIB-004 being slightly more potent.
Conclusion
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a high-value chemical scaffold for modern antiviral drug discovery. Its utility lies not in its intrinsic activity, but in its capacity as a versatile intermediate for the rapid synthesis of diverse compound libraries. By leveraging a host-targeting strategy focused on kinase inhibition, researchers can develop novel therapeutics that are potentially broad-spectrum and less susceptible to viral resistance. The protocols and strategies outlined in this document provide a comprehensive framework for research scientists to initiate and advance drug discovery programs using this powerful chemical building block.
References
-
Chem-Impex. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Patsnap Eureka. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Lucas-Hourani, M., et al. (2017). Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy, 61(10), e00783-17. Available at: [Link]
-
Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1011. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
ResearchGate. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
Arotec. (n.d.). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
-
Wang, Z., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3824. Available at: [Link]
-
Wang, Z., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed. Retrieved from [Link]
-
Lurain, N. S., et al. (1999). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 43(9), 2179–2185. Available at: [Link]
-
De la Fuente, C., et al. (2017). Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs. Viruses, 9(6), 148. Available at: [Link]
-
Radi, M., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Archiv der Pharmazie, 356(10), e2300224. Available at: [Link]
-
de la Fuente, C., et al. (2021). Kinase Inhibitors as Underexplored Antiviral Agents. Journal of Medicinal Chemistry, 64(10), 6499–6531. Available at: [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
-
Biquand, E., et al. (2021). Target Discovery for Host-Directed Antiviral Therapies: Application of Proteomics Approaches. mSystems, 6(5), e00518-21. Available at: [Link]
-
MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917. Available at: [Link]
-
Wotring, L. L., et al. (1990). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 33(7), 1962-1968. Available at: [Link]
-
Vlietinck, A. J., & De Bruyne, T. (1996). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 59(3), 274-278. Available at: [Link]
-
de la Fuente, C., et al. (2021). Kinase Inhibitors as Underexplored Antiviral Agents. PubMed Central. Available at: [Link]
-
Liu, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available at: [Link]
-
ResearchGate. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. Retrieved from [Link]
-
Frontiers. (2022). Kinase Inhibitors as Potential Therapeutic Agents in the Treatment of COVID-19. Retrieved from [Link]
-
Tsurumi, T., et al. (2018). Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. Molecules, 23(7), 1749. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine [myskinrecipes.com]
- 8. innospk.com [innospk.com]
- 9. mdpi.com [mdpi.com]
- 10. 4,7-Disubstituted 7 H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 13. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antitumor Agents from 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For: Researchers, scientists, and drug development professionals in oncology.
Abstract
The 7-deazapurine scaffold, specifically 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, represents a privileged structure in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of potent kinase inhibitors. This document provides a comprehensive guide for the development of novel antitumor agents derived from this scaffold. It outlines detailed protocols for the synthesis of the core structure, its strategic derivatization via common cross-coupling reactions, and a suite of robust in vitro assays to evaluate the biological activity and elucidate the mechanism of action of the resulting compounds. The protocols are designed to be self-validating and are supported by insights into the rationale behind key experimental steps, ensuring both technical accuracy and practical applicability for researchers in the field of cancer drug discovery.
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine
The pyrrolo[2,3-d]pyrimidine core is an isostere of purine, where the N7 nitrogen is replaced by a carbon atom. This modification provides an opportunity for further substitution at the C7 position and alters the electronic properties of the ring system, often leading to enhanced binding affinity and selectivity for various enzymatic targets.[1] This scaffold is a cornerstone in the development of numerous targeted therapies, most notably as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.
Derivatives of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine have demonstrated potent inhibitory activity against a range of oncogenic kinases, including but not limited to:
-
Janus Kinases (JAKs): Key mediators of cytokine signaling, implicated in various myeloproliferative neoplasms and inflammatory diseases.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression drive the growth of several solid tumors, particularly non-small cell lung cancer (NSCLC).[2]
-
AXL Receptor Tyrosine Kinase: Implicated in tumor growth, metastasis, and the development of drug resistance.[3]
-
Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2): Involved in cell adhesion, migration, and survival.
The dichloro-substituted pyrimidine ring offers two reactive sites (C2 and C4) for sequential and regioselective functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will provide the foundational methods to synthesize, derivatize, and evaluate novel compounds based on this promising scaffold.
Synthesis of the Core Intermediate: 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of the core intermediate is a critical first step. The following protocol is an optimized procedure adapted from established methods.
Protocol 2.1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a two-step synthesis starting from 6-aminouracil.
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
To a reaction flask, add 6-aminouracil (1 equivalent), sodium bicarbonate (1.5 equivalents), and water.
-
Heat the mixture to 50-60°C with stirring.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde (1.1 equivalents) dropwise.
-
Maintain the reaction temperature at 60-65°C and continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH to 3-4 with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the intermediate, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Step 2: Chlorination to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, add the intermediate from Step 1 (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add N,N-diisopropylethylamine (DIPEA, 2 equivalents) as a catalyst.
-
Heat the reaction mixture to 75-90°C and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.
Derivatization Strategies for Lead Generation
The C2 and C4 chlorine atoms of the core intermediate are amenable to substitution via various cross-coupling reactions, allowing for the introduction of a wide range of functionalities to explore the chemical space and optimize for potency and selectivity.
Diagram: General Derivatization Strategy
Caption: General workflow for derivatization.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the regioselective substitution at the C4 position.
-
In a microwave vial or Schlenk tube, combine 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like K₃PO₄ or K₂CO₃ (2-3 equivalents).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Seal the vessel and heat the reaction to 80-120°C (conventional heating) or irradiate in a microwave reactor (typically 15-30 minutes at 100-150°C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general method for introducing amine functionalities, which are common in kinase inhibitors for hydrogen bonding interactions.
-
To a reaction vessel, add 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equivalents), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 equivalents), and a base such as Cs₂CO₃ or NaOtBu (1.5-2.5 equivalents).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Degas the mixture with nitrogen or argon.
-
Heat the reaction mixture to 80-110°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Biological Evaluation: In Vitro Assays
A tiered approach to in vitro testing is recommended, starting with broad cytotoxicity screening, followed by specific enzymatic assays against target kinases, and culminating in cell-based assays to confirm on-target effects and elucidate the mechanism of action.
Protocol 4.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess the cytotoxic or cytostatic effects of the synthesized compounds.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 4.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1][4] This protocol is a general template and should be optimized for the specific kinase of interest (e.g., EGFR, JAK2, AXL).
-
Reaction Setup: In a 384-well plate, add the following components in this order:
-
1 µL of test compound at various concentrations or DMSO vehicle control.
-
2 µL of the target kinase (e.g., recombinant human EGFR) diluted in kinase buffer.
-
2 µL of a substrate/ATP mixture (e.g., Poly(Glu,Tyr) 4:1 as substrate for tyrosine kinases).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Record the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Table 1: Example Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Control (Staurosporine) | EGFR | 5.8 |
| Compound X | EGFR | 15.2 |
| Compound Y | EGFR | 2.5 |
| Compound Z | EGFR | >1000 |
Protocol 4.3: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Diagram: Apoptosis Assay Workflow
Caption: Flowchart for apoptosis detection.
Mechanistic Studies: Western Blot Analysis
Western blotting is essential for confirming that the antitumor activity of a compound is due to the inhibition of its intended target and downstream signaling pathways.
Protocol 5.1: Western Blot for Signaling Pathway Analysis
This protocol provides a general workflow to analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK) following treatment with a pyrrolo[2,3-d]pyrimidine derivative.[6]
-
Cell Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The ratio of phosphorylated to total protein indicates the inhibitory effect of the compound on the signaling pathway.
Diagram: Key Kinase Signaling Pathways
Caption: Inhibition of RTKs by pyrrolo[2,3-d]pyrimidines.
Conclusion and Future Directions
The 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly valuable starting point for the development of novel antitumor agents. The protocols detailed in this guide provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds based on this core. By systematically applying these methods, researchers can efficiently conduct SAR studies, identify potent and selective kinase inhibitors, and advance promising lead compounds through the preclinical drug discovery pipeline. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy in in vivo cancer models.
References
- Wu, X., Liu, X., Koul, S., Lee, C. Y., Zhang, Z., & Halmos, B. (2014). AXL kinase as a novel target for cancer therapy. Oncotarget, 5(20), 9546–9563.
- Mok, T. S., Wu, Y. L., Thongprasert, S., Yang, C. H., Chu, D. T., Saijo, N., ... & Fukuoka, M. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957.
-
BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). JAK2 Assay Service. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma. Methods in Molecular Biology (Vol. 1102, pp. 341-353). Humana Press.
- Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599.
Sources
- 1. promega.com [promega.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. promega.com [promega.com]
- 4. EGFR Kinase Enzyme System [worldwide.promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
The scaffold 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors. Its utility stems from the ability to sequentially functionalize the C4 and C2 positions. However, the structural similarity of the two chlorides presents a significant regioselectivity challenge.
This guide provides a validated roadmap for achieving high-fidelity cross-coupling reactions. The core principle driving these protocols is the "C4-First" Rule , dictated by the electronic deficiency of the pyrimidine ring relative to the pyrrole ring.
Strategic Analysis: Reactivity & Regioselectivity[1][2]
To design successful experiments, one must understand the electronic landscape of the molecule. The 7-deazapurine core exhibits a distinct reactivity gradient.
The Reactivity Gradient[2][3]
-
C4-Chloride (High Reactivity): This position is flanked by a bridgehead nitrogen and the N3 nitrogen. It is highly electron-deficient, facilitating rapid oxidative addition of Pd(0).
-
C2-Chloride (Moderate/Low Reactivity): While still reactive, the C2 position is less electrophilic than C4. It typically requires higher temperatures or more active catalyst systems to engage.
-
N7-Proton (Acidic, pKa ~13): The free NH is a liability. Under basic cross-coupling conditions, it deprotonates, creating an electron-rich anion that can poison the catalyst or reduce the electrophilicity of the ring, shutting down the reaction.
The Role of the 5-Methyl Group
Unlike the unsubstituted parent scaffold, the 5-methyl group introduces:
-
Steric Bulk: Slight increase in steric hindrance near the C4 position, requiring sterically accessible ligands.
-
Electronic Donation: Weak inductive donation (+I) into the pyrrole ring, making the system slightly more electron-rich than the non-methylated variant, potentially requiring slightly higher temperatures for oxidative addition.
Visualization: Reactivity Map
Figure 1: Reactivity heatmap indicating the sequential order of operations.
Critical Decision: N7-Protection Strategy
Before attempting cross-coupling, you must decide on N7 protection.
| Strategy | Reagent | Pros | Cons | Recommendation |
| Tosyl (Ts) | TsCl, NaH | Highly crystalline products; deactivates ring (good for selectivity). | Requires harsh deprotection (strong base/heat). | High (Best for scale-up) |
| SEM | SEM-Cl, NaH | Stable to base; mild deprotection (TBAF/acid). | SEM-Cl is expensive; adds lipophilicity. | Medium (Good for complex synthesis) |
| Unprotected | None | Zero atom economy waste. | Poor solubility; catalyst poisoning; lower yields. | Low (Only for simple substrates) |
Validated Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C4
Target: Introduction of aryl/heteroaryl groups at C4 while leaving C2-Cl intact.
Reagents:
-
Substrate: N7-Protected 2,4-dichloro-5-methyl-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.05 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4 (0.05 equiv)
-
Base: 2M Na2CO3 (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add sparged 1,4-dioxane and aqueous base via syringe.
-
Reaction: Heat to 80–90°C .
-
Note: Do not exceed 100°C to avoid activation of the C2-chloride.
-
-
Monitoring: Monitor by LCMS. The reaction is typically complete in 2–4 hours.
-
Success Marker: Disappearance of starting material (M) and appearance of mono-coupled product (M + Ar - Cl).
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
Protocol B: Regioselective Buchwald-Hartwig Amination at C4
Target: Introduction of amine motifs (common in kinase inhibitors).
Reagents:
-
Substrate: N7-Protected Scaffold (1.0 equiv)
-
Amine: R-NH2 (1.1 equiv)
-
Catalyst: Pd2(dba)3 (0.02 equiv)
-
Ligand: Xantphos (0.04 equiv) or BrettPhos (for primary amines)
-
Base: Cs2CO3 (2.0 equiv) - Avoid strong alkoxides if ester groups are present.
-
Solvent: Anhydrous Toluene or Dioxane.
Step-by-Step:
-
Pre-complexation: In a vial, mix Pd2(dba)3 and Ligand in solvent and stir for 10 mins under Argon to form the active catalyst species (solution turns from purple to orange/yellow).
-
Addition: Add the substrate, amine, and base to the main vessel. Transfer the catalyst solution to this vessel.
-
Reaction: Heat to 100°C for 4–12 hours.
-
Purification: Filter through a Celite pad to remove Palladium black before column chromatography.
Sequential Functionalization Workflow
To access 2,4-disubstituted analogs, follow this strict order of operations to maximize yield.
Figure 2: Sequential workflow for dual-functionalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by free N7-H. | Ensure N7 is protected (Tosyl/SEM). If using unprotected, increase catalyst to 10 mol%. |
| Bis-Coupling (C2 & C4) | Temperature too high or excess boronic acid. | Lower temp to 60-70°C. Control stoichiometry strictly to 1.0–1.05 equiv. |
| Hydrolysis (C4-OH) | Wet solvents or hydroxide competition. | Use anhydrous solvents. Switch base from KOH/NaOH to K2CO3 or K3PO4. |
| Protodeboronation | Unstable boronic acid (2-pyridyl, etc.). | Use Boronic Esters (Pinacol) or add CuCl (co-catalyst) for difficult heteroaryl couplings. |
Safety & Handling
-
Toxicity: Chlorinated pyrrolopyrimidines are potentially toxic and skin irritants.[1][2] Handle in a fume hood.
-
Palladium: Pd residues are heavy metals.[3][4] Scavenge using SiliaMetS® or equivalent scavengers before biological testing.
-
Pressure: If using microwave irradiation for the C2-coupling step, ensure vials are rated for the generated pressure (especially with volatile amines).
References
-
Regioselectivity in 2,4-Dichloropyrimidines
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Source: MDPI (Molecules).
-
[Link]
-
General Reactivity of 7-Deazapurines
- Synthesis and SAR of Pyrrolo[2,3-d]pyrimidine Deriv
- Source: ACS Public
-
[Link]
-
Buchwald-Hartwig Protocols
-
Compound Data & Safety
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine CID 14116871.
- Source: PubChem (NIH).
-
[Link]
Sources
- 1. 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H5Cl2N3 | CID 25230953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core
Application Notes & Protocols for Medicinal Chemists
Introduction
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, stands as a quintessential "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the native purine core allows it to effectively mimic endogenous ligands and interact with a wide array of biological targets, particularly protein kinases.[1][2] This has led to its incorporation into numerous clinically successful drugs, most notably the Janus kinase (JAK) inhibitor Tofacitinib, used in the treatment of rheumatoid arthritis.[3][4] The therapeutic potential of this heterocyclic core is vast, with derivatives showing promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][5]
The efficacy of a drug molecule, however, is not derived from the scaffold alone. It is the precise, three-dimensional arrangement of functional groups appended to the core that dictates potency, selectivity, and pharmacokinetic properties. Therefore, the ability to selectively modify the pyrrolo[2,3-d]pyrimidine nucleus at specific positions is of paramount importance to the drug development professional.
This guide provides an in-depth exploration of the strategies and protocols for the regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core. Moving beyond a simple recitation of procedures, we will delve into the underlying electronic principles that govern the scaffold's reactivity, explain the causal logic behind experimental choices, and provide field-proven protocols to empower researchers in their synthetic campaigns.
Chapter 1: The Chemical Personality of the Pyrrolo[2,3-d]pyrimidine Core
Understanding the inherent reactivity of the 7-deazapurine scaffold is the foundation for designing any successful regioselective functionalization strategy. The system is a fusion of an electron-rich pyrrole ring and an electron-deficient pyrimidine ring. This electronic dichotomy is the primary determinant of its chemical behavior.
-
The Pyrimidine Ring (Positions 2, 4): The two nitrogen atoms in the pyrimidine ring act as powerful electron sinks, withdrawing electron density through inductive and mesomeric effects. This renders the carbon atoms at positions C2 and C4 highly electrophilic and thus susceptible to attack by nucleophiles. The C4 position is generally the most reactive site for nucleophilic aromatic substitution (SNAr).
-
The Pyrrole Ring (Positions 5, 6): In contrast, the pyrrole ring is electron-rich, a characteristic feature of five-membered aromatic heterocycles. This makes it more susceptible to electrophilic attack. However, modern palladium-catalyzed C-H activation methods have unlocked powerful pathways for direct arylation, particularly at the C6 position.[6]
-
The Pyrrole Nitrogen (Position 7): The N7-H proton is acidic and can be readily deprotonated. This position is frequently protected during synthetic sequences to prevent unwanted side reactions, enhance solubility, and in some cases, modulate the reactivity of other positions on the ring system.[7]
Chapter 2: Mastering the Pyrimidine Ring: C4 and C2 Functionalization
The electrophilic pyrimidine portion of the scaffold is the traditional starting point for diversification. By installing a leaving group, typically a chloride, at the C4 and/or C2 positions, the ring is primed for a host of transformations. The key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is a versatile building block for accessing a wide range of derivatives.[8]
The C4 Position: The Epicenter of Reactivity
The C4 position is the most activated site on the core for nucleophilic substitution. This high reactivity allows for the introduction of a wide variety of amine, oxygen, and sulfur nucleophiles under relatively mild conditions.
This protocol outlines a typical nucleophilic aromatic substitution at the C4 position using an amine, a key step in many syntheses of the JAK inhibitor Tofacitinib.[3][9]
Reaction: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine → N-[(3R,4R)-1-benzyl-4-methyl-3-piperidyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Materials:
-
4-Chloro-7-(4-methyl-benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine tartrate salt (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Water
Procedure:
-
To a reaction vessel, add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine and the piperidinamine tartrate salt.
-
Add water to the vessel (approx. 10-15 mL per gram of starting chloro-pyrimidine).
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 95-105 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. The product often precipitates.
-
Filter the solid product and wash with water. The crude coupled product can be carried forward.
-
Detosylation: The tosyl protecting group is then removed by treating the intermediate with aqueous sodium hydroxide (1-2 M) at room temperature or with gentle heating until the reaction is complete.[9]
-
Acidify the mixture to precipitate the product, filter, wash with water, and dry to yield the C4-aminated product.
Causality Insight: The use of a base like K₂CO₃ is crucial to both neutralize the tartrate salt of the amine and to scavenge the HCl generated during the substitution. The tosyl group at N7 serves to protect the pyrrole nitrogen and can enhance the reactivity of the C4 position, though many reactions proceed well on the unprotected core. The subsequent detosylation is a necessary step to reveal the final N7-H moiety.
Sequential Functionalization: C4 then C2
A powerful strategy for creating diverse structures involves the use of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Due to the greater electrophilicity of C4, it is possible to perform sequential substitutions. The first reaction occurs selectively at C4 under milder conditions, followed by a second substitution at the less reactive C2 position, often requiring higher temperatures or stronger nucleophiles.[10]
Palladium-catalyzed cross-coupling reactions are indispensable for installing carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly effective for functionalizing the C4 position.[11]
Reaction: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + Arylboronic Acid → 4-Aryl-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), see Table 1) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a reaction flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-aryl derivative.
Trustworthiness Note: The choice of catalyst, ligand, and base is critical for a successful coupling, especially with challenging substrates. The reaction must be performed under an inert atmosphere to prevent the degradation of the palladium(0) catalyst.
Table 1: Comparison of Palladium Catalysts for C4-Suzuki Coupling [11]
| Catalyst System | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 |
| PdCl₂(dppf) | 3-Aminophenylboronic acid | K₂CO₃ | DMF | 90 | 8 | 88 |
| [Pd(IPr)(cinnamyl)Cl] | 4-Acetylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 95 |
Chapter 3: Exploring the Pyrrole Ring: C5 and C6 Functionalization
The electron-rich pyrrole half of the scaffold requires different synthetic strategies, moving away from nucleophilic substitution and towards electrophilic reactions and modern C-H activation techniques.
Halogenation as a Handle for Further Reactions
Introducing a halogen at C5 or C6 provides a versatile synthetic handle for subsequent cross-coupling reactions. Iodination is particularly common, as the resulting C-I bond is highly reactive in palladium-catalyzed processes.
This protocol describes a common method for introducing an iodine atom onto the pyrrole ring, often with selectivity for the C5 or C6 position depending on the substrate and protecting group at N7. For many N7-protected substrates, iodination occurs at the C6 position.[12]
Reaction: N7-SEM-4-chloro-pyrrolo[2,3-d]pyrimidine + NIS → N7-SEM-4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine
Materials:
-
N7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Dissolve the starting N7-protected pyrrolo[2,3-d]pyrimidine in the chosen solvent in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NIS portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates full consumption of the starting material.
-
Quench the reaction by adding aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the iodinated product.[12]
Direct C-H Functionalization: The Modern Approach
Direct C-H activation/functionalization represents a highly atom-economical and efficient method for forging C-C bonds, avoiding the need for pre-functionalization steps like halogenation. Recent advances have enabled the highly regioselective arylation of the C6 position.[6]
This cutting-edge protocol achieves direct arylation at the C6 position, a previously challenging transformation.[6]
Reaction: N7-Methyl-pyrrolo[2,3-d]pyrimidine + Arylboronic Acid → N7-Methyl-C6-aryl-pyrrolo[2,3-d]pyrimidine
Materials:
-
N7-Substituted pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Arylboronic Acid (2.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) (2.0 eq)
-
Trifluoroacetic Acid (CF₃CO₂H) as solvent
Procedure:
-
In a vial, combine the N7-substituted pyrrolo[2,3-d]pyrimidine, arylboronic acid, Pd(OAc)₂, and TEMPO.
-
Add trifluoroacetic acid as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue via silica gel chromatography to isolate the C6-arylated product.
Mechanistic Insight: The proposed mechanism is distinct from a standard C-H activation. It is believed to involve the formation of a Pd(II) species that coordinates with the pyrrolo[2,3-d]pyrimidine at C5, followed by a 1,2-migration of the palladium-aryl intermediate to the C6 position. Reductive elimination then furnishes the product, and the resulting Pd(0) is re-oxidized to Pd(II) by the TEMPO oxidant to complete the catalytic cycle.[6]
Chapter 4: The Strategic Role of N7-Protecting Groups
The N7 position of the pyrrole ring is the most common site for protection. The choice of protecting group is a critical experimental decision that can profoundly impact the outcome of a synthetic sequence.
Reasons for N7-Protection:
-
Preventing Side Reactions: The acidic N7-H can interfere with reactions involving strong bases or organometallics.
-
Improving Solubility: Attaching a suitable group at N7 can significantly improve the solubility of pyrrolo[2,3-d]pyrimidine intermediates in organic solvents.
-
Directing Regioselectivity: While not always straightforward, the steric and electronic nature of the protecting group can influence the regioselectivity of subsequent functionalizations on the pyrrole ring. However, it has been noted that a Boc group can sometimes decrease the regioselectivity of Suzuki couplings on 2,4-dichloro substrates.[10]
Table 2: Common N7-Protecting Groups and Their Characteristics
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Features |
|---|---|---|---|---|
| Tosyl (p-toluenesulfonyl) | Ts | Tosyl chloride (TsCl), Base (NaH, K₂CO₃) | Strong base (NaOH, KOH)[9] | Strongly electron-withdrawing, activates the ring for some reactions. Very stable. |
| Benzyl | Bn | Benzyl bromide (BnBr), Base (NaH) | Catalytic hydrogenation (e.g., Pd/C, H₂)[3][9] | Removed under neutral conditions, useful for base-sensitive molecules. |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | SEM-Cl, Base (NaH) | Fluoride source (TBAF) or acid (HCl)[13] | Stable to a wide range of conditions, removed orthogonally. |
| Pivaloyloxymethyl | POM | POM-Cl, Base (K₂CO₃) | Base (e.g., NH₃ in MeOH)[7] | Can be removed under mild basic conditions. |
Introduction:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a dry, aprotic solvent like DMF or THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes at 0 °C, then add p-toluenesulfonyl chloride (TsCl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate. Purify by chromatography or recrystallization.[9]
Removal:
-
Dissolve the N7-tosyl protected compound in a solvent mixture like THF and water.
-
Add an excess of aqueous sodium hydroxide (e.g., 2 M NaOH).
-
Stir at room temperature or heat gently (e.g., 40-50 °C) until deprotection is complete (monitor by TLC/LC-MS).
-
Cool the mixture and neutralize with aqueous acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the deprotected compound.[9]
Conclusion
The regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core is a mature yet evolving field. A firm grasp of the scaffold's inherent electronic properties allows chemists to leverage a powerful and diverse toolkit of synthetic methods. Classic SNAr and palladium-catalyzed cross-coupling reactions at the C4 and C2 positions remain the workhorses for building molecular complexity. Simultaneously, the advent of direct C-H activation methodologies is opening new, more efficient avenues for modifying the electron-rich pyrrole ring. The judicious selection of protecting groups remains a critical strategic decision that influences the entire synthetic route. By understanding the principles and protocols outlined in this guide, researchers are well-equipped to design and execute synthetic strategies that can unlock the full therapeutic potential of this remarkable privileged scaffold.
References
-
University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. DigitalCommons@UNL. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. [Link]
-
Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 28-34. [Link]
-
Yadav, G., Laha, J. K., & Patra, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10834-10852. [Link]
-
Al-Sanea, M. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5556. [Link]
-
El Kaim, L., Grimaud, L., & Wagschal, S. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry, 11(40), 6883-5. [Link]
-
Lava, G. P. F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 461. [Link]
-
Ben-Yahia, M., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(23), 7378. [Link]
- Google Patents. (2021).
-
Løvås, A. G., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7433–7453. [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Wang, H., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(13), 5100. [Link]
-
Bentham Science. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28. [Link]
- Google Patents. (2015).
-
The Royal Society of Chemistry. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10107-10115. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform, 35(38). [Link]
-
ChemistryViews. (2023). Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. [Link]
-
National Center for Biotechnology Information. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 151, 627-640. [Link]
-
National Center for Biotechnology Information. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel), 16(9), 1324. [Link]
-
Taylor & Francis Online. (2021). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 51(13), 2064-2071. [Link]
-
Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. J. Mex. Chem. Soc., 62(1). [Link]
-
National Center for Biotechnology Information. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4578-4585. [Link]
-
PubMed. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorg Med Chem, 23(15), 4578-85. [Link]
-
PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Eur J Med Chem, 223, 113642. [Link]
-
PubMed. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Rev Med Chem, 23(10), 1118-1136. [Link]
-
National Center for Biotechnology Information. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Chemistry Central Journal, 19(1), 123. [Link]
-
PubMed. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Arch Pharm (Weinheim), e2300245. [Link]
-
PubMed. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Curr Med Chem, 31. [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
The Royal Society of Chemistry. (2022). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry, 46(3), 1133-1138. [Link]
Sources
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.unl.pt [research.unl.pt]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistryviews.org [chemistryviews.org]
- 7. sci-hub.box [sci-hub.box]
- 8. nbinno.com [nbinno.com]
- 9. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Solid-Phase Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: An Application Note and Detailed Protocol
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] Its derivatives have shown promise in the treatment of various diseases, such as rheumatoid arthritis and cancer.[3][4] Tofacitinib, a Janus kinase (JAK) inhibitor, is a prominent example of a drug molecule built around this core structure.[5] The development of diverse libraries of these derivatives is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase methods for the generation of such libraries. By anchoring the scaffold to a solid support, SPOS facilitates the use of excess reagents to drive reactions to completion, simplifies purification through simple washing steps, and is amenable to automation.[6] This application note provides a detailed protocol for the solid-phase synthesis of a library of 2,4-disubstituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, starting from a resin-bound amine. The strategy involves the on-resin construction of the heterocyclic core, followed by sequential palladium-catalyzed cross-coupling reactions to introduce diversity at the C2 and C4 positions.
Rationale for the Synthetic Approach
The synthetic strategy is designed to be convergent and flexible, allowing for the introduction of a wide range of substituents at the final stages of the synthesis. The key features of this approach are:
-
Use of a versatile solid support and linker: Rink amide resin is employed, which is stable to the reaction conditions required for the synthesis and can be readily cleaved under acidic conditions to yield the final products as primary amides.[6][7]
-
On-resin construction of the pyrrolo[2,3-d]pyrimidine core: This approach avoids the need to synthesize and purify a complex building block for attachment to the resin.
-
Sequential derivatization: The differential reactivity of the chloro groups at the C2 and C4 positions allows for selective and sequential functionalization, maximizing molecular diversity. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are well-suited for this purpose due to their broad substrate scope and functional group tolerance.[8][9][10]
-
Traceless cleavage: The final cleavage step from the Rink amide resin yields the desired carboxamide derivatives without leaving any residual linker fragments.
Experimental Section
Materials and General Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for all reactions on the solid support. Reactions are performed in standard solid-phase synthesis vessels equipped with a frit and a stopcock for efficient washing. Reaction progress can be monitored using qualitative tests for the presence of free amines (e.g., Kaiser test) and by cleaving a small sample of resin for analysis by LC-MS.
Overall Synthetic Workflow
The overall workflow for the solid-phase synthesis of 2,4-disubstituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives is depicted below.
Caption: Overall workflow for the solid-phase synthesis.
Step-by-Step Protocols
Step 1: Preparation of the Resin-Bound Amine (Fmoc Deprotection)
-
Swell the Rink amide resin (1.0 g, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL), dichloromethane (DCM, 5 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Confirm the presence of free primary amines using the Kaiser test.
Step 2: On-Resin Synthesis of the 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Core
This step is a proposed adaptation of solution-phase chemistry to a solid-phase context. The synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core has been reported in solution.[11]
-
To the resin-bound amine from Step 1, add a solution of a suitable 2-amino-3-cyanopyrrole precursor (e.g., 2-amino-4-methyl-1H-pyrrole-3-carbonitrile, 3 equivalents) in DMF.
-
Add a coupling agent such as HATU (3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 6 equivalents).
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).
-
Treat the resin with a chlorinating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent like toluene at an elevated temperature (e.g., 80-90 °C) to effect the cyclization and chlorination. This step should be performed with caution in a well-ventilated fume hood.
-
After cooling, carefully quench the reaction and wash the resin extensively with DMF, water, and DCM.
-
Dry the resin under vacuum. At this stage, the resin should be functionalized with the 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine core.
Step 3: Sequential Derivatization at C4 and C2
The chloro substituents at the C4 and C2 positions of the pyrrolo[2,3-d]pyrimidine core exhibit different reactivities, allowing for selective functionalization. The C4 position is generally more susceptible to nucleophilic substitution.
3.1. C4-Position Derivatization (Suzuki-Miyaura Coupling)
-
Swell the resin from Step 2 in a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Add the desired aryl or heteroaryl boronic acid (3 equivalents) and a base such as sodium carbonate (3 equivalents).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.1 equivalents).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and wash the resin with DMF, water, DCM, and methanol.
-
Dry the resin under vacuum.
3.2. C2-Position Derivatization (Buchwald-Hartwig Amination)
-
Swell the C4-derivatized resin in an anhydrous solvent such as toluene or 1,4-dioxane.
-
Add the desired primary or secondary amine (5 equivalents) and a strong, non-nucleophilic base like sodium tert-butoxide (5 equivalents).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.1 equivalents) and a suitable phosphine ligand (e.g., Xantphos, 0.2 equivalents).
-
Heat the mixture at 80-110 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and wash the resin with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Step 4: Cleavage of the Final Products from the Resin
-
Wash the fully derivatized resin with DCM (3 x 10 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail for Rink amide resin is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-4 hours.[7]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate, wash with cold ether, and dry under vacuum.
-
Purify the final product by preparative HPLC.
Data Presentation
Table 1: Representative Reagents for Derivatization
| Position | Reaction Type | Reagent Class | Example Reagents |
| C4 | Suzuki-Miyaura | Boronic Acids | Phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridylboronic acid |
| C2 | Buchwald-Hartwig | Amines | Aniline, benzylamine, morpholine, piperidine |
On-Resin Reaction Monitoring
The progress of the solid-phase synthesis can be monitored at various stages to ensure the completion of each reaction.
Diagram of On-Resin Monitoring Workflow
Caption: Workflow for monitoring reactions on the solid support.
Qualitative Tests:
-
Kaiser Test: Used to detect the presence of free primary amines. A positive test (blue color) after a coupling reaction indicates incomplete conversion.
Spectroscopic Methods:
-
FT-IR Spectroscopy: Can be used to monitor the appearance or disappearance of characteristic functional group vibrations (e.g., disappearance of the azide stretch if a safety-catch linker is used, or changes in the carbonyl region).
-
LC-MS Analysis of a Cleaved Sample: A small amount of resin can be cleaved, and the resulting product analyzed by LC-MS to determine the molecular weight and purity of the intermediate.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of a library of 2,4-disubstituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. The described methodology is robust, versatile, and well-suited for the generation of diverse compound libraries for drug discovery and medicinal chemistry applications. The use of solid-phase synthesis simplifies purification and allows for the efficient exploration of the chemical space around this important heterocyclic scaffold.
References
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
- Ruggeri, S. G., Hawkins, J. M., Makowski, T. M., et al. (2007).
- Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
- Hao, B., Chen, X., & Zhang, W. (2010). Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Organic Chemistry, 30(6), 918-922.
- Jiang, J. K., Golebiowski, A., Deanda, F., et al. (2008). Examining the chirality, conformation and selective kinase inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550). Journal of Medicinal Chemistry, 51(24), 8012-8018.
-
Aapptec. (n.d.). Cleavage from Rink Amide Resin. Aapptec. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Retrieved from [Link]
-
Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Applied Polytech. Retrieved from [Link]
-
ResearchGate. (2021). How can I percipitate short peptides after resin cleavage from Rink Amide? ResearchGate. Retrieved from [Link]
- Hranjec, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(10), 1735.
- Singh, R., et al. (2023). Tofacitinib in Pharmaceutical Solid Dosage from Dissolution Study: Development and Validation of RP-HPLC Method. Journal of Medicinal and Chemical Sciences, 6(3), 546-556.
- Semen, B., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113702.
- Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2021). Highlights in Science, Engineering and Technology, 10, 233-239.
- Bunescu, A., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10243-10266.
-
PubChem. (n.d.). 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Retrieved from [Link]
- Hotha, S., & Hotha, B. (2023).
- Der Pharma Chemica. (2017). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 9(14), 79-86.
- Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1475.
-
Lipshutz, B. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? [Video]. YouTube. [Link]
-
ResearchGate. (2014). Sequential Suzuki/Buchwald amination and direct arylation/Buchwald... [Image]. ResearchGate. Retrieved from [Link]
-
PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. National Center for Biotechnology Information. [Link]
- Wang, Y., et al. (2005). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage.
-
ResearchGate. (2005). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. ResearchGate. Retrieved from [Link]
- Akopyan, S., et al. (2022).
- Akinnibosun, F. I., et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5240-5243.
-
ResearchGate. (2011). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. Retrieved from [Link]
-
Sciforum. (2007). ECSOC 11 - Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones. Sciforum. Retrieved from [Link]
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Tofacitinib [cjph.com.cn]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. appliedpolytech.com [appliedpolytech.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine Analogs
Authored by: A Senior Application Scientist
Introduction: Accelerating the Discovery of Bioactive Scaffolds
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to adenine allows it to function as an effective ATP mimic, making it a cornerstone for the development of potent kinase inhibitors.[1] This has led to the successful development of FDA-approved drugs and a multitude of candidates targeting various cancers and inflammatory diseases.[1][3] Given their therapeutic importance, the development of rapid, efficient, and sustainable synthetic methodologies is paramount.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[4][5] By utilizing dielectric heating, which involves the direct interaction of microwave radiation with polar molecules, MAOS provides uniform and rapid heating throughout the reaction mixture.[6][7] This "inside-out" heating mechanism leads to dramatically reduced reaction times (from hours to minutes), improved reaction yields, enhanced product purity, and often, access to chemical space not readily achievable through traditional thermal methods.[5][6][8] This application note provides a comprehensive guide to the principles, protocols, and best practices for the microwave-assisted synthesis of pyrrolo[2,3-d]pyrimidine analogs.
Core Principles: The Rationale for Microwave Irradiation
The efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating where heat is transferred inefficiently from an external source through the vessel walls, microwave energy directly couples with polar molecules in the reaction mixture. This interaction occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in these syntheses, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and friction generate heat rapidly and uniformly throughout the sample.[7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions between these moving ions generate heat.[7]
This direct energy transfer circumvents the thermal conductivity limitations of the reaction vessel and solvent, allowing for precise temperature control and the rapid achievement of target temperatures. The result is a significant acceleration of reaction rates, often enabling reactions to be completed in minutes instead of hours.[5]
General Synthetic Workflow
A common and efficient strategy for constructing the pyrrolo[2,3-d]pyrimidine core is through a multi-component reaction (MCR). MCRs are highly convergent, combining three or more starting materials in a single step to form a complex product, thereby increasing efficiency and atom economy.[9] A representative workflow for a microwave-assisted, three-component synthesis is depicted below.
Caption: General workflow for a microwave-assisted three-component synthesis.
Detailed Protocol: One-Pot Synthesis of a Functionalized Pyrrolo[2,3-d]pyrimidine
This protocol describes a microwave-assisted, one-pot, three-component reaction for the synthesis of a highly functionalized pyrrolo[2,3-d]pyrimidine derivative, adapted from established methodologies.[10] This approach is notable for its high efficiency and atom economy.
Materials & Equipment
-
Reagents:
-
6-Amino-1,3-dimethyluracil
-
Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde)
-
Malononitrile
-
Catalyst: β-Cyclodextrin (optional, for greener synthesis)[10]
-
Solvent: Dimethylformamide (DMF) or Water
-
-
Equipment:
-
Monowave or Multiwave Microwave Synthesis Reactor
-
10 mL or 35 mL microwave process vials with snap caps and septa
-
Magnetic stir bar
-
Standard laboratory glassware for work-up
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (if required)
-
Step-by-Step Experimental Procedure
-
Reagent Preparation & Reaction Setup:
-
To a 10 mL microwave process vial, add 6-amino-1,3-dimethyluracil (1.0 mmol, 155 mg).
-
Add the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol, 140 mg).
-
Add malononitrile (1.0 mmol, 66 mg).
-
Add the chosen solvent (e.g., 3-4 mL of DMF).
-
Causality Note: DMF is an excellent choice due to its high dielectric constant, allowing it to efficiently absorb microwave energy and reach high temperatures, thus accelerating the reaction.
-
Add a small magnetic stir bar to the vial.
-
Securely seal the vial with the cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the following reaction parameters:
-
Temperature: 120-150 °C (Use a higher temperature for less reactive substrates).
-
Reaction Time: 8-15 minutes.
-
Power: Dynamic power control to maintain the set temperature.
-
Stirring: Set to a moderate speed (e.g., 600 rpm).
-
-
Expert Insight: Begin with a shorter reaction time (e.g., 8 minutes) and monitor the reaction progress by TLC. The optimal time will balance reaction completion with the prevention of byproduct formation from overheating.
-
-
Work-up and Product Isolation:
-
Once the irradiation is complete, allow the vial to cool to room temperature (or use the reactor's automated cooling feature).
-
Carefully open the vial in a fume hood.
-
Pour the reaction mixture into a beaker containing cold water (approx. 20 mL).
-
A solid precipitate of the crude product should form.
-
Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove residual DMF.
-
Dry the solid product under vacuum.
-
-
Purification and Characterization:
-
For most analogs synthesized via this method, the precipitated solid is of high purity.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by silica gel column chromatography.
-
Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of microwave-assisted synthesis is highly dependent on key parameters. The following table summarizes typical conditions and outcomes for the synthesis of various pyrrolo[2,3-d]pyrimidine analogs, providing a valuable starting point for optimization.
| Entry | Aldehyde Substituent (R) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Cl | DMF | 150 | 8 | 82 | [5] |
| 2 | 4-OCH₃ | Ethanol | 120 | 10 | 90 | [11] |
| 3 | 4-NO₂ | DMF | 150 | 12 | 78 | [5] |
| 4 | H | Water (with catalyst) | 100 | 15 | 88 | [10] |
| 5 | 2-Br | Acetonitrile | 130 | 10 | 85 | [12] |
This table is a representative summary. Actual yields may vary based on specific reactor models and purification methods.
Experimental Workflow and Logic
The entire process, from initial setup to final analysis, follows a logical and streamlined path that is significantly accelerated by microwave technology.
Caption: Step-by-step experimental and analytical workflow diagram.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Inactive starting materials or catalyst. | 1. Increase the temperature in 10 °C increments. 2. Increase the reaction time in 2-3 minute increments and monitor by TLC. 3. Check the purity and reactivity of starting materials. |
| Incomplete Reaction | 1. Insufficient microwave power or time. 2. Poor stirring leading to inhomogeneous heating. | 1. Increase reaction time or temperature. 2. Ensure the magnetic stir bar is functioning correctly throughout the irradiation period. |
| Formation of Dark/Tarry Byproducts | 1. Reaction temperature is too high. 2. Reaction time is too long, leading to decomposition. | 1. Decrease the reaction temperature by 10-20 °C. 2. Reduce the reaction time. Perform a time-course study to find the optimal endpoint. |
| Difficulty in Product Precipitation | 1. Product is soluble in the water/solvent mixture. 2. Insufficient amount of product formed. | 1. Extract the product from the aqueous mixture with an organic solvent (e.g., Ethyl Acetate), then dry and evaporate. 2. Consider scaling up the reaction. |
Safety Precautions
-
Pressure Management: Always use sealed reaction vessels specifically designed for microwave synthesis to safely contain the pressures generated at high temperatures. Never exceed the recommended volume for the vials.
-
Solvent Choice: Avoid using non-polar solvents (e.g., hexane, toluene) as they do not heat efficiently and can lead to localized superheating or "arc-ing."
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.
-
Fume Hood: All manipulations, especially the opening of hot reaction vials, should be performed inside a certified chemical fume hood.
-
Reactor Maintenance: Regularly inspect the microwave reactor's safety features, including the door seals and pressure sensors, according to the manufacturer's guidelines.
Conclusion
Microwave-assisted synthesis represents a superior, field-proven methodology for the rapid and efficient construction of pyrrolo[2,3-d]pyrimidine analogs.[4][5] By leveraging the principles of dielectric heating, researchers can significantly shorten development timelines, improve yields, and adopt greener synthetic practices. The protocols and guidelines presented here offer a robust framework for scientists in drug discovery and medicinal chemistry to harness the power of microwave technology, accelerating the journey from scaffold design to the identification of new therapeutic agents.
References
- International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024-10-17).
-
Patil, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available from: [Link]
-
Bollu, V., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]
-
Zhang, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available from: [Link]
-
Mettu, V., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available from: [Link]
-
Dhiman, S., et al. (2024). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Javahershenas, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available from: [Link]
-
D'gama, C., & Taylor, V. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. Available from: [Link]
-
Urbšienė, D., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]
-
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Scientific Reports. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Available from: [Link]
-
Al-Abdullah, E., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules. Available from: [Link]
-
Semantic Scholar. Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues. Available from: [Link]
-
Xia, C., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry. Available from: [Link]
-
ResearchGate. Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues. Available from: [Link]
-
ResearchGate. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Available from: [Link]
-
ResearchGate. Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. Available from: [Link]
-
Spoken Tutorial, IIT Bombay. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. Available from: [Link]
-
Urbšienė, D., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 10. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-alkylation of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of N-Alkylated Pyrrolo[2,3-d]pyrimidines
The 7-deazapurine core, scientifically known as the pyrrolo[2,3-d]pyrimidine scaffold, is a cornerstone in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows for its interaction with a multitude of biological targets, particularly protein kinases. The N-alkylation of this scaffold at the pyrrole nitrogen (N-7) is a critical synthetic transformation that enables the modulation of a compound's pharmacological properties. This modification can influence binding affinity, selectivity, and pharmacokinetic parameters. The title compound, 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of numerous targeted therapies, including Janus kinase (JAK) inhibitors like Tofacitinib[1].
This application note provides a detailed protocol for the N-alkylation of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, offering insights into the reaction mechanism, regioselectivity, and practical considerations for achieving high yields and purity. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.
Reaction Mechanism and Regioselectivity: The N-7 vs. N-9 Challenge
The N-alkylation of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine proceeds via a classic SN2 mechanism. The reaction is initiated by the deprotonation of the pyrrole nitrogen (N-7) by a suitable base to form a nucleophilic pyrrolide anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group and forming the N-alkylated product.
A key consideration in the alkylation of 7-deazapurines is regioselectivity. The pyrrolide anion is a resonance-stabilized species with negative charge density distributed across the pyrrole ring, including at the N-9 position of the pyrimidine ring. This can lead to the formation of two possible regioisomers: the desired N-7 alkylated product and the isomeric N-9 alkylated product.
The regiochemical outcome of the reaction is influenced by a combination of steric and electronic factors, as well as the reaction conditions, which can favor either kinetic or thermodynamic control.
-
Steric Hindrance: The N-7 position is generally less sterically hindered than the N-9 position, which is flanked by the pyrimidine ring. Consequently, attack at N-7 is often kinetically favored.
-
Electronic Effects: The electron-withdrawing nature of the dichloropyrimidine ring influences the electron density at the N-7 and N-9 positions, affecting their relative nucleophilicity.
-
Reaction Conditions:
-
Kinetic vs. Thermodynamic Control: Lower reaction temperatures and shorter reaction times tend to favor the kinetically controlled product (often the N-7 isomer), while higher temperatures and longer reaction times may allow for equilibration to the thermodynamically more stable isomer[2].
-
Base and Solvent: The choice of base and solvent can influence the aggregation state of the pyrrolide salt and the solvation of the cation, which in turn can affect the regioselectivity.
-
In many reported cases for the alkylation of 7-deazapurines, the N-7 isomer is the major product formed under standard conditions, likely due to the lower steric hindrance at this position.
Diagram of the N-Alkylation Mechanism
Caption: General mechanism of N-alkylation.
Experimental Protocols
This section details two robust protocols for the N-alkylation of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine using different bases.
Protocol 1: N-Methylation using Sodium Hydride
This protocol is adapted from a high-yield synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and is suitable for small-scale laboratory preparations[3].
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | ~202.05 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.2 | 1.2 |
| Iodomethane | 141.94 | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Ethyl Acetate | - | - | - |
| Saturated Sodium Chloride (Brine) | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Deionized Water | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous THF to the flask and stir the suspension.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous THF to the stirred suspension.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in the appearance of the suspension.
-
Alkylation: Add iodomethane dropwise to the reaction mixture at 0 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water. Caution: Hydrogen gas is evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Expected Yield: 90-98%[3].
Protocol 2: N-Benzylation using Potassium Carbonate
This protocol provides an alternative to using sodium hydride, employing a milder and easier-to-handle base. This method is particularly useful for scaling up reactions.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | ~202.05 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| Benzyl Bromide | 171.04 | 1.2 | 1.2 |
| Anhydrous Acetonitrile (CH₃CN) | - | - | - |
| Ethyl Acetate | - | - | - |
| Deionized Water | - | - | - |
| Saturated Sodium Chloride (Brine) | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and potassium carbonate.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile followed by benzyl bromide.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Expected Yield: 85-95%.
Experimental Workflow Diagram
Caption: A typical workflow for N-alkylation.
Data Summary: Representative N-Alkylation Reactions
| Alkylating Agent (R-X) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Iodomethane | NaH | THF | 12 | 0 to RT | ~98 |
| Benzyl Bromide | K₂CO₃ | CH₃CN | 20 | RT | ~96 |
| 4-Nitrobenzyl Bromide | K₂CO₃ | CH₃CN | 20 | RT | 96 |
| Ethyl Bromide | K₂CO₃ | DMF | 8 | 60 | ~90 (estimated) |
| n-Propyl Bromide | K₂CO₃ | DMF | 8 | 60 | ~90 (estimated) |
Yields for ethyl and n-propyl bromide are estimated based on similar reactions with related substrates.
Characterization and Isomer Identification
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Distinguishing N-7 and N-9 Isomers:
Unequivocal identification of the N-7 and N-9 regioisomers can be challenging but is crucial for downstream applications. Two-dimensional NMR techniques are particularly powerful for this purpose.
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method. A correlation between the protons of the newly introduced alkyl group (e.g., the -CH₂- protons of a benzyl group) and the N-7 or N-9 nitrogen of the pyrrolo[2,3-d]pyrimidine core will unambiguously establish the site of alkylation.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: For N-7 alkylated isomers, an NOE may be observed between the protons of the alkyl group and the H-6 proton of the pyrrole ring. For N-9 isomers, an NOE might be seen between the alkyl protons and the H-8 proton of the pyrimidine ring.
Troubleshooting and Self-Validation
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Inactive base (NaH) | Use fresh, properly stored NaH. Ensure anhydrous conditions. |
| Poor quality alkylating agent | Use freshly distilled or high-purity alkylating agent. | |
| Insufficient deprotonation | Increase the equivalents of base or the deprotonation time. | |
| Mixture of N-7 and N-9 Isomers | Reaction conditions favoring both isomers | Lower the reaction temperature and shorten the reaction time to favor the kinetic N-7 product. |
| Side Reactions (e.g., O-alkylation) | Not applicable for this substrate | - |
| Difficult Purification | Close-running spots on TLC | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |
Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle NaH in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Alkylating Agents: Many alkylating agents (e.g., iodomethane, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Handle these reagents in a well-ventilated fume hood and wear appropriate PPE.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]
-
MDPI. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Retrieved from [Link]
-
MDPI. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]
-
NIH. (n.d.). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
Sources
- 1. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus [mdpi.com]
- 3. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
The Strategic Intermediate: A Guide to 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine for the Synthesis of Potent Focal Adhesion Kinase (FAK) Inhibitors
Introduction: Targeting a Key Node in Cancer Progression
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical mediator in the intricate signaling networks governing cell proliferation, survival, migration, and angiogenesis.[1][2][3] Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with poor prognosis and metastatic disease.[1][4][5] FAK's central role in integrating signals from integrins and growth factor receptors makes it a highly attractive target for therapeutic intervention.[6][7] The development of small molecule inhibitors of FAK represents a promising strategy to disrupt tumor progression and overcome resistance to conventional therapies.[4][8]
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a privileged structure in kinase inhibitor design, forming the core of numerous clinically evaluated and approved drugs.[9][10] Within this class, 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine stands out as a pivotal intermediate, offering versatile handles for synthetic elaboration into potent and selective FAK inhibitors. The chlorine atoms at the 2- and 4-positions of the pyrimidine ring are amenable to sequential and regioselective displacement, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate in the development of next-generation FAK inhibitors. While the specific 5-methyl isomer is a focal point, the principles and protocols discussed are broadly applicable to the wider class of substituted 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidines.
The Role of FAK in Cellular Signaling: A Visualized Pathway
FAK acts as a central hub in intracellular signaling. Upon activation by extracellular signals, such as integrin clustering, FAK undergoes autophosphorylation at Tyr397.[4][5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src complex and the subsequent phosphorylation of other tyrosine residues on FAK and downstream substrates.[5][7] This cascade of phosphorylation events triggers multiple signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and motility.[4]
Figure 1: Simplified FAK signaling pathway.
Synthetic Protocols: From Starting Materials to the Key Intermediate
The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediates is a well-established process. The following protocols are representative and may require optimization based on the specific substitution pattern desired.
Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines the synthesis of the parent 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a common starting point for many FAK inhibitors. The synthesis typically starts from 6-aminouracil, which is first cyclized and then chlorinated.
Experimental Workflow:
Figure 2: Synthetic workflow for the parent dichloro intermediate.
Step-by-Step Methodology:
-
Synthesis of the Intermediate (Formula II):
-
To a reaction flask, add 6-aminouracil (1 equivalent) and sodium bicarbonate (1.5-2.0 equivalents) in water.
-
Heat the mixture to 50-60°C with stirring.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde (1.1-1.2 equivalents) dropwise.
-
Maintain the reaction temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated intermediate by filtration, wash with water, and dry.
-
-
Chlorination to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine:
-
In a flask equipped with a reflux condenser, add the dried intermediate from the previous step and phosphorus oxychloride (POCl3, 5-10 equivalents).
-
Add N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) as a catalyst.
-
Heat the reaction mixture to 75-90°C and stir for several hours.
-
After completion, cool the mixture and carefully quench the excess POCl3 by slowly adding it to ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[11]
-
| Parameter | Value |
| Molecular Formula | C₆H₃Cl₂N₃ |
| Molecular Weight | 188.01 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 248-252 °C |
Table 1: Physicochemical properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: N-Alkylation of the Pyrrole Ring (Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine)
The N7 position of the pyrrole ring can be readily alkylated to introduce further diversity. This protocol describes the methylation of the parent compound.
Experimental Workflow:
Sources
- 1. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. sci-hub.box [sci-hub.box]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 8. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine | 90213-67-5 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H5Cl2N3 | CID 25230953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 862729-13-3|5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work, particularly in the development of kinase inhibitors.[1] As a key building block, achieving high yield and purity is paramount. This guide provides in-depth, experience-driven answers to common challenges encountered during synthesis.
The most prevalent synthetic route involves a two-step process: the formation of a dihydroxy-pyrrolo[2,3-d]pyrimidine intermediate, followed by a robust chlorination step. This guide will focus on optimizing this pathway.
Synthetic Workflow Overview
The synthesis is typically a two-stage process starting from a substituted aminopyrimidine, such as 6-amino-5-methyluracil. The workflow involves cyclization to form the pyrrole ring, followed by dichlorination.
Caption: General two-step synthesis workflow.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis, providing both solutions and the scientific rationale behind them.
Part 1: Issues in Intermediate Formation (Step 1)
Question: My yield for the intermediate, 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, is significantly lower than the reported >90%. What are the likely causes?
Answer: Low yield in this cyclization step typically stems from three critical parameters: temperature control, pH management during workup, and reagent quality.
-
Temperature Control: The reaction between 6-amino-5-methyluracil and chloroacetaldehyde is exothermic. The temperature should be carefully maintained between 50-65°C.[2]
-
Causality: Temperatures below 45°C can lead to a sluggish reaction and incomplete conversion. Conversely, temperatures exceeding 70°C can promote the formation of colored, polymeric side products or "jelly" impurities, which complicates purification and reduces the isolated yield of the desired intermediate.[2]
-
-
pH Management: After the reaction is complete, the intermediate is precipitated by acidifying the mixture. The final pH should be precisely controlled to be in the 2-3 range.[2]
-
Causality: The dihydroxy intermediate is amphoteric. At a pH of 2-3, its solubility in the aqueous medium is minimal, maximizing precipitation and recovery. If the pH is too low (<2) or not acidic enough (>4), a significant portion of the product may remain dissolved, leading to poor isolated yield.
-
-
Reagent Quality: Ensure you are using a fresh, high-quality source of chloroacetaldehyde.
-
Causality: Chloroacetaldehyde can polymerize upon storage. Using an aged or impure reagent will directly result in lower conversion rates and the introduction of impurities that are difficult to remove.
-
Question: The filtered intermediate is difficult to handle and appears gelatinous. How can I improve its physical properties?
Answer: The formation of a gelatinous precipitate is a common issue, often linked to the rate of pH adjustment and the final temperature of the slurry.
-
Troubleshooting Step: Cool the reaction mixture to room temperature before starting the acidification. Add the acid (e.g., dilute HCl) slowly and with vigorous stirring. A slower precipitation allows for the formation of larger, more crystalline particles that are easier to filter and wash.
Part 2: Challenges in Dichlorination (Step 2)
Question: My chlorination reaction with phosphorus oxychloride (POCl₃) is incomplete, or the yield is poor (<80%). How can I optimize this?
Answer: This is the most critical and challenging step. Success hinges on rigorous moisture control, the choice and role of the base, and thermal management.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture.
-
Causality: POCl₃ reacts violently with water to form phosphoric acid and HCl. This not only consumes your reagent but also introduces water into the reaction, which can hydrolyze the desired dichloro product back to a mono-chloro or dihydroxy species, severely impacting yield and purity. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Role of the Tertiary Amine Base: The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial.[3]
-
Causality: The chlorination reaction generates significant amounts of HCl as a byproduct. DIPEA acts as an acid scavenger, neutralizing the HCl without interfering with the reaction. This prevents the protonation of the pyrrolopyrimidine nitrogen, which would deactivate it towards the desired reaction. Using a nucleophilic base could lead to unwanted side reactions with POCl₃ or the product.
-
-
Temperature and Reaction Time: This reaction requires high temperatures, typically refluxing in POCl₃ (b.p. 106°C) or reaching temperatures of 100-110°C for several hours to overnight to ensure the reaction goes to completion.[3]
-
Causality: The conversion of the hydroxyl groups to chlorides is an endergonic process requiring significant thermal energy to overcome the activation barrier. Insufficient temperature or time will result in incomplete conversion and the presence of mono-chlorinated impurities.
-
Question: The final product is dark brown/black, not the expected white or off-white powder. What causes this discoloration and how can I fix it?
Answer: Discoloration is usually due to charring or the formation of colored impurities at high temperatures.
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for product discoloration.
The solution is a post-synthesis purification step. After aqueous workup and extraction, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or toluene), add a small amount of activated carbon, stir for 15-30 minutes at a moderate temperature (e.g., 50°C), and filter the hot solution through a pad of celite to remove the carbon.[3] This process effectively adsorbs the high molecular weight colored impurities.
Optimized Experimental Protocols
The following protocols are based on established methods and are designed to be self-validating by providing expected outcomes and purity levels.
Protocol 1: Synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (Intermediate)
| Parameter | Value | Rationale |
| Starting Material | 6-Amino-5-methyluracil | Precursor for the pyrrolopyrimidine core. |
| Key Reagent | 40% Chloroacetaldehyde aq. solution | Provides the two-carbon unit for pyrrole ring formation. |
| Base | Sodium Bicarbonate (NaHCO₃) | Mild base to facilitate the initial condensation reaction. |
| Solvent | Water | Readily available, safe, and effective solvent for this step. |
| Temperature | 50-60°C | Optimal range to ensure complete reaction while minimizing side products.[2] |
| Reaction Time | ~1-2 hours | Sufficient for complete conversion as monitored by TLC/LCMS. |
| Workup | Acidification to pH 2-3 with HCl | Minimizes product solubility for maximum precipitation.[2] |
| Expected Yield | >90% | High yield is expected with proper pH and temperature control. |
Step-by-Step Methodology:
-
To a reaction flask, add 6-amino-5-methyluracil (1.0 eq), sodium bicarbonate (1.5 eq), and water (15 mL per gram of starting material).
-
Stir the suspension and heat to 50-60°C.
-
Add 40% aqueous chloroacetaldehyde solution (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 65°C.
-
Maintain the reaction at 50-60°C and stir for 1 hour after the addition is complete. Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Cool the mixture to room temperature (20-25°C).
-
Slowly add 2M hydrochloric acid with vigorous stirring until the pH of the slurry is stable between 2 and 3.
-
Stir the resulting thick precipitate for 30 minutes at room temperature.
-
Filter the solid, wash the filter cake thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum at 60°C to a constant weight to yield the intermediate as an off-white powder.
Protocol 2: Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (Final Product)
| Parameter | Value | Rationale |
| Starting Material | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | The intermediate from the previous step. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective and common reagent for converting hydroxyls to chlorides. |
| Base / Catalyst | N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic acid scavenger to drive the reaction to completion.[3] |
| Solvent | None (excess POCl₃) or Toluene | POCl₃ can act as both reagent and solvent. Toluene can be used as a co-solvent. |
| Temperature | 100-110°C | High temperature is required for the dichlorination reaction.[3] |
| Reaction Time | 12-16 hours (Overnight) | Ensures complete conversion of both hydroxyl groups. |
| Workup | Quenching on ice, extraction | Careful quenching is critical for safety and to isolate the product. |
| Expected Yield | 85-90% | High yield is achievable with anhydrous conditions.[3] |
Step-by-Step Methodology:
-
CRITICAL: Ensure all glassware is oven-dried and the setup is under an inert atmosphere (N₂ or Ar).
-
To a flask equipped with a reflux condenser, add the intermediate (1.0 eq) and POCl₃ (10.0 eq).
-
Begin stirring and slowly add DIPEA (0.5 eq) dropwise. The mixture may warm slightly.
-
Heat the reaction mixture to 100-110°C and maintain for 12-16 hours (overnight). The mixture should become a clearer, brown solution.
-
After cooling to room temperature, very slowly and carefully add the reaction mixture dropwise to a separate beaker containing crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving quench.
-
Once the quench is complete, neutralize the acidic aqueous layer to pH 7-8 using a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, perform decolorization with activated carbon as described in the FAQ section.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a white to off-white crystalline solid. Purity should be >99% by HPLC.[4]
References
- Google Patents.Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.[Link]
-
Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Pharmaffiliates.[Link]
-
National Institutes of Health (NIH). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors.[Link]
-
MySkinRecipes. 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.[Link]
Sources
- 1. 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine [myskinrecipes.com]
- 2. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | 1638767-57-3 | Benchchem [benchchem.com]
- 4. innospk.com [innospk.com]
Overcoming side reactions in the synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This critical intermediate is a cornerstone in the development of various therapeutic agents, notably kinase inhibitors.[1] Its successful synthesis is paramount for advancing drug discovery programs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and overcome common side reactions.
The primary route to 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves the chlorination of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Overcoming Common Side Reactions
This section addresses the most frequently encountered issues during the synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Incomplete Chlorination Leading to Monochloro Impurities
Question: My reaction yields a significant amount of monochloro-hydroxy-pyrrolo[2,3-d]pyrimidine impurities alongside the desired dichloro product. How can I drive the reaction to completion?
Answer:
Incomplete chlorination is a common hurdle, resulting in a mixture of 2-chloro-4-hydroxy and 4-chloro-2-hydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This is typically due to insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.
Causality and Mechanistic Insight: The chlorination of the diol precursor with POCl₃ proceeds in a stepwise manner. The tautomeric equilibrium of the starting material favors the di-lactam form, and the initial chlorination at either the C2 or C4 position forms a monochloro intermediate. The second chlorination is often slower due to the electronic effects of the first chlorine atom. To achieve complete dichlorination, the reaction conditions must be sufficiently forcing to overcome the activation energy of the second chlorination step.
Solutions:
-
Increase the Excess of POCl₃: A larger excess of POCl₃ can increase the concentration of the active chlorinating species, driving the reaction towards the dichloro product. A typical starting point is 5-10 equivalents of POCl₃ relative to the diol.
-
Elevate the Reaction Temperature: Increasing the reflux temperature can provide the necessary energy to overcome the activation barrier for the second chlorination. Temperatures in the range of 100-110 °C are commonly employed.[3]
-
Incorporate a Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diethylaniline or N,N-diisopropylethylamine, is crucial.[3][4] The base serves two primary roles:
-
It scavenges the HCl generated during the reaction, preventing reversible reactions.
-
It can form a more reactive Vilsmeier-Haack type reagent with POCl₃, enhancing the chlorination efficiency.[5]
-
-
Extend the Reaction Time: Monitoring the reaction by TLC or HPLC is essential. If the reaction stalls with significant amounts of the monochloro intermediate remaining, extending the reflux time may be necessary.
Experimental Protocol for Complete Chlorination:
-
To a suspension of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) in phosphorus oxychloride (8.0 eq), add N,N-diethylaniline (2.0 eq) dropwise at 0 °C.
-
Slowly heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The starting material and monochloro intermediates should have lower Rf values than the dichloro product.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Issue 2: Formation of Insoluble, Dark-Colored Byproducts (Charring)
Question: My reaction mixture turns dark brown or black, and I obtain a low yield of an impure product that is difficult to purify. What is causing this decomposition?
Answer:
The formation of dark, insoluble materials, often referred to as charring or polymerization, is indicative of product and/or starting material degradation under harsh reaction conditions.
Causality and Mechanistic Insight: Pyrrolo[2,3-d]pyrimidines are electron-rich heterocyclic systems that can be susceptible to acid-catalyzed polymerization and degradation at elevated temperatures. The pyrrole nitrogen, in particular, can be a site for unwanted side reactions.
Solutions:
-
Strict Temperature Control: Avoid excessively high temperatures. While a high temperature is needed for complete chlorination, exceeding 120 °C can lead to rapid decomposition. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
-
Gradual Heating: Heat the reaction mixture to reflux gradually. A rapid increase in temperature can create localized hot spots, promoting degradation.
-
Purity of Starting Materials: Ensure the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is of high purity. Impurities can act as catalysts for decomposition pathways.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to coloration.
Issue 3: Product Hydrolysis During Workup
Question: I observe the reappearance of the monochloro-hydroxy impurity or even the diol starting material on my TLC plate after the aqueous workup. How can I prevent hydrolysis of the dichloro product?
Answer:
The dichloro product is susceptible to hydrolysis, especially under acidic or basic conditions, and at elevated temperatures during workup.[6] The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic substitution.
Causality and Mechanistic Insight: Water can act as a nucleophile, attacking the electron-deficient C2 and C4 positions of the pyrimidine ring, leading to the displacement of the chloride ions. This process is often catalyzed by acid or base.
Solutions:
-
Low-Temperature Quenching: Always quench the reaction mixture by pouring it slowly onto a large excess of crushed ice with vigorous stirring. This dissipates the heat from the exothermic reaction of POCl₃ with water and keeps the temperature low, minimizing hydrolysis.[7]
-
Neutralization: After quenching, neutralize the acidic aqueous solution promptly but carefully with a base like solid sodium bicarbonate or a saturated solution until the pH is neutral (pH 7-8). Avoid making the solution strongly basic, as this can also promote hydrolysis.
-
Efficient Extraction: Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization.[8] Prolonged exposure to the aqueous phase increases the risk of hydrolysis.
-
Avoid Excessive Heat During Solvent Removal: When concentrating the organic extracts, use a rotary evaporator at a moderate temperature (e.g., < 40 °C) to prevent thermal degradation and potential hydrolysis if residual water is present.
Workflow for Minimizing Hydrolysis:
Caption: Post-reaction workup to prevent hydrolysis.
Issue 4: Difficulty in Purification
Question: The crude product is an oil or a sticky solid that is difficult to purify by crystallization or column chromatography. What are the best practices for purification?
Answer:
Purification can be challenging due to the presence of closely related impurities and the physical nature of the crude product.
Solutions:
-
Trituration: Before attempting more complex purification methods, try triturating the crude product with a non-polar solvent like hexanes or petroleum ether. This can often help to solidify the product and remove non-polar impurities.
-
Slurry in a Minimal Amount of Cold Solvent: Slurrying the crude solid in a small amount of a cold solvent in which the product is sparingly soluble (e.g., cold diethyl ether or a mixture of ethyl acetate/hexanes) can wash away more soluble impurities.
-
Column Chromatography: If impurities persist, silica gel column chromatography is an effective method.[8]
-
Eluent System: A gradient elution starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate 9:1) and gradually increasing the polarity is often successful.
-
Dry Loading: For oily or sticky solids, adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder can improve separation.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can further enhance purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl group at the C5 position?
The methyl group at the C5 position of the pyrrole ring primarily serves as a structural element that can influence the binding of the final molecule to its biological target. In the context of the synthesis, it has minimal electronic impact on the chlorination of the pyrimidine ring.
Q2: Can other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride be used?
While other chlorinating agents can be used for converting hydroxyl groups to chlorides, phosphorus oxychloride (POCl₃) is generally the reagent of choice for this class of compounds due to its high reactivity and efficacy in chlorinating heterocyclic diols.[4] The reaction conditions would need to be re-optimized for other reagents.
Q3: Is it necessary to protect the pyrrole N-H during the chlorination reaction?
In many cases, protection of the pyrrole N-H is not necessary. The N-H is less reactive than the hydroxyl groups of the pyrimidine ring under the reaction conditions. However, in some instances, N-H protection (e.g., with a tosyl group) has been employed to prevent side reactions and simplify purification, particularly in multi-step syntheses.[9][10]
Q4: How can I monitor the reaction progress effectively?
Thin-layer chromatography (TLC) is the most common method. Use a moderately polar eluent system (e.g., 5-10% methanol in dichloromethane or 30-50% ethyl acetate in hexanes). The dichloro product will be the least polar spot (highest Rf), followed by the monochloro intermediates, with the diol starting material being the most polar (lowest Rf). Staining with potassium permanganate can help visualize the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the key safety precautions when working with phosphorus oxychloride?
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure that all glassware is dry before use. The quenching process should be performed slowly and cautiously behind a safety shield.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | High reactivity and proven efficacy for this transformation. |
| Equivalents of POCl₃ | 5-10 equivalents | Ensures a sufficient concentration of the active chlorinating species. |
| Base | N,N-Diethylaniline or DIPEA | Scavenges HCl and can form a more reactive chlorinating agent. |
| Equivalents of Base | 1.5-2.5 equivalents | Sufficient to neutralize the generated HCl. |
| Temperature | 100-110 °C (Reflux) | Provides the necessary activation energy for complete dichlorination. |
| Reaction Time | 4-12 hours | Monitor by TLC/HPLC for completion. |
| Workup Quenching | Pour onto crushed ice | Controls the exothermic reaction and minimizes hydrolysis. |
Reaction Pathway Overview:
Caption: Key steps and potential side reactions.
References
- Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Available from: [Link]
-
Pharmaffiliates. Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link]
-
National Institutes of Health. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Available from: [Link]
-
MySkinRecipes. 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Available from: [Link]
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
ACS Publications. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Available from: [Link]
-
ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Available from: [Link]
-
Afinidad. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]
-
ResearchGate. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Available from: [Link]
-
PubChem. 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
ScienceDirect. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available from: [Link]
-
PubMed. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Available from: [Link]
-
ResearchGate. Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3. Available from: [Link]
-
Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. Available from: [Link]
-
ResearchGate. How should I proceed in Chlorination using POCl3?. Available from: [Link]
-
National Institutes of Health. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Available from: [Link]
-
MDPI. Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. Available from: [Link]
-
NISCAIR. Phosphorous oxychloride (POCh). Available from: [Link]
-
PubMed. Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Available from: [Link]
-
MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]
Sources
- 1. 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | C13H9Cl2N3O2S | CID 53486828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile heterocyclic scaffold. As a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics, precise control over substitution patterns is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges, complete with detailed protocols and the underlying scientific rationale.
Part 1: Core Principles of Regioselectivity
The 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine core, often called a 7-deazapurine analog, possesses three primary sites for substitution: the C4-chloro, the C2-chloro, and the N7-proton of the pyrrole ring. Understanding their intrinsic electronic properties is the first step to mastering regioselectivity.
Caption: Key reactive positions on the scaffold.
-
C4 Position: This is the most electrophilic and sterically accessible carbon on the pyrimidine ring. In both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, C4 is the kinetically favored site of attack.[3][4] The para-relationship to the N3 nitrogen allows for superior stabilization of the negative charge in the Meisenheimer intermediate compared to the C2 position.[4] The 5-methyl group, being weakly electron-donating, has a minor electronic impact but does not fundamentally alter this preference.
-
C2 Position: While less reactive than C4, the C2 position is still susceptible to attack. Achieving C2 selectivity requires overcoming the intrinsic preference for C4. This is typically accomplished by either blocking the C4 position first or by using specific reagents and catalyst systems that sterically or electronically favor C2.[5][6] For example, certain bulky ligands on a palladium catalyst can sterically hinder approach at C4, thereby directing the reaction to C2.[6]
-
N7 Position: The pyrrole nitrogen is nucleophilic and its proton is acidic. It can be readily deprotonated by a base and alkylated or acylated.[7] In many synthetic sequences, this position is protected (e.g., with a tosyl or SEM group) to prevent unwanted side reactions during the functionalization of the C2 and C4 positions.[8] This protection also enhances the solubility and simplifies purification of intermediates.[9]
Part 2: Troubleshooting Guides & FAQs
This section addresses common experimental challenges in a question-and-answer format.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr)
Question: I am reacting an amine with 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and getting a mixture of C4 and C2 substituted products. How can I exclusively obtain the C4-amino product?
Answer: Achieving high selectivity for the C4 position is the most common transformation for this scaffold. Poor selectivity is often a result of elevated temperatures or overly harsh reaction conditions that begin to overcome the kinetic barrier for C2 substitution.
Causality: The C4 position is electronically favored for nucleophilic attack. Most SNAr reactions with primary or secondary amines will proceed selectively at C4 under mild conditions.[3] If a mixture is observed, it suggests the reaction conditions are too forcing.
Troubleshooting Protocol: Maximizing C4 Selectivity
-
Lower the Temperature: Start the reaction at room temperature or even 0 °C. Many SNAr reactions on this scaffold proceed smoothly without heating.
-
Choice of Base and Solvent: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), ethanol, or n-butanol.
-
Monitor Closely: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of the C2-substituted byproduct or disubstituted product.
Detailed Experimental Protocol (Example: C4-amination)
-
To a solution of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in ethanol (0.1 M), add the desired amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-4-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine product.
Question: My goal is the C2-substituted isomer. How can I reverse the innate selectivity of the scaffold?
Answer: Forcing substitution at the C2 position while C4 is available is a significant challenge and requires a specialized approach. The conventional method is to first substitute at C4 and then target C2 in a subsequent step. However, direct C2 substitution is possible with specific nucleophiles.
Causality & Solution: While most primary and secondary amines favor C4, tertiary amines have been shown to exhibit excellent C2 selectivity.[10] This is followed by an in situ N-dealkylation to yield a product that appears to be from a secondary amine reacting at C2.
Table 1: Regioselectivity in SNAr Amination
| Nucleophile Type | Preferred Position | Typical Conditions | Selectivity (C4:C2) | Reference(s) |
| Primary/Secondary Amines | C4 | DIPEA, EtOH, RT | >95:5 | [3][8] |
| Tertiary Amines | C2 | Heat (e.g., 80-100 °C) | <5:95 | [10][11] |
| Alkoxides / Thiols | C4 | NaH or K₂CO₃, DMF, 0 °C to RT | >90:10 | [5] |
FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki coupling with an arylboronic acid but the reaction is sluggish and gives low yield. How can I optimize this?
Answer: Suzuki couplings on this scaffold are highly effective but sensitive to the choice of catalyst, base, and solvent. The C4-chloride is significantly more reactive than the C2-chloride in cross-coupling reactions.[12] Sluggish reactions often point to an inefficient catalyst system or suboptimal reaction conditions.
Causality: The rate-limiting step in the catalytic cycle is often the oxidative addition of the palladium(0) complex to the C-Cl bond. The C4-Cl bond is more polarized and accessible, facilitating this step. Microwave irradiation can dramatically accelerate the reaction and improve yields.[12][13]
Troubleshooting Protocol: Optimizing C4-Suzuki Coupling
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable catalyst for this transformation.[12] For more challenging substrates, a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos may be beneficial.
-
Base and Solvent System: A common and effective system is 2M aqueous sodium carbonate (Na₂CO₃) with a solvent like 1,4-dioxane or a mixture of DME/water.
-
Use Microwave Irradiation: Heating the reaction in a sealed vessel under microwave irradiation for 15-30 minutes at 100-140 °C can provide the product in excellent yield where conventional heating fails.[13]
Detailed Experimental Protocol (Example: C4-Suzuki Coupling)
-
In a microwave vial, combine 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add 1,4-dioxane and 2M aqueous Na₂CO₃ in a 4:1 ratio.
-
Seal the vial and heat in a microwave reactor at 120 °C for 20 minutes.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the 2-chloro-4-aryl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Question: How can I perform a Buchwald-Hartwig amination selectively at C2 after I have already functionalized the C4 position?
Answer: Once the C4 position is substituted, the C2-chloride becomes the target. However, its lower reactivity means that more forcing conditions and a more active catalyst system are generally required compared to the initial C4 substitution.
Causality & Solution: The electronic deactivation of the ring by the newly introduced electron-donating group at C4 makes the C2-chloride less electrophilic. To overcome this, a highly active catalyst system is needed. Buchwald-Hartwig amination is ideal for this transformation.[14] Protecting the N7-pyrrole nitrogen is highly recommended for this step to improve reaction efficiency and simplify purification.[8]
Caption: Decision workflow for reaction planning.
Table 2: Recommended Conditions for Palladium Cross-Coupling
| Target Position | Reaction Type | Recommended Catalyst/Ligand | Recommended Base | Typical Conditions | Reference(s) |
| C4 | Suzuki | Pd(PPh₃)₄ | aq. Na₂CO₃ | Dioxane, 120 °C (µW) | [12][13] |
| C4 | Buchwald-Hartwig | RuPhos-Pd-G3 | t-BuONa | Toluene, 100 °C | [14][15] |
| C2 (after C4 sub.) | Buchwald-Hartwig | XPhos-Pd-G3 | K₃PO₄ | t-AmylOH, 110 °C | [8] |
FAQ 3: N7-Position Functionalization & Protection
Question: I am getting side products from my reaction at the pyrrole N7 position. Should I be using a protecting group?
Answer: Yes, absolutely. If you are performing reactions, especially under basic conditions or with strong electrophiles not intended for the N7 position, protection is crucial.
Causality & Solution: The N7-H is acidic and can be deprotonated by bases used in coupling reactions (like t-BuONa or K₃PO₄), leading to undesired alkylation or arylation at the nitrogen. Protecting it as a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) ether blocks this reactivity.[8][9] The protecting group can be removed later in the synthesis. The tosyl group is typically removed with a base like sodium methoxide, while the SEM group is removed under acidic conditions or with fluoride sources.
Detailed Experimental Protocol (Example: N7-Tosylation)
-
Dissolve 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes at 0 °C, then add p-toluenesulfonyl chloride (TsCl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until complete by LC-MS.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N7-protected product, which can often be used in the next step without further purification.
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed, National Center for Biotechnology Information.[Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications.[Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health.[Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Cresset Group.[Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Cresset Group.[Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.[Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange.[Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.[Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]
-
Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. MDPI.[Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Cresset Group.[Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.[Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.[Link]
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Cresset Group.[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.[Link]
-
Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed, National Center for Biotechnology Information.[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.[Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.[Link]
-
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. ACS Publications.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.[Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central, National Institutes of Health.[Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.[Link]
-
Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Taylor & Francis Online.[Link]
-
Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Wiley Online Library.[Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI.[Link]
-
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem, National Center for Biotechnology Information.[Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.[Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health.[Link]
Sources
- 1. 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | Benchchem [benchchem.com]
- 2. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | 1638767-57-3 | Benchchem [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This key heterocyclic intermediate is a foundational building block in the development of numerous targeted therapeutics, particularly Janus kinase (JAK) inhibitors. Its efficient, safe, and scalable synthesis is therefore of critical importance to researchers in medicinal chemistry and process development.
This guide is structured to provide not just a protocol, but a framework for understanding the critical parameters, potential pitfalls, and troubleshooting strategies essential for transitioning this synthesis from the bench to pilot scale. We will address common questions and challenges in a direct, problem-solving format.
Synthesis Overview & Core Principles
The synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is robustly achieved via a two-step sequence starting from commercially available 6-amino-5-methyluracil (also known as 6-aminothymine).
Step 1: Annulation. The process begins with the condensation of 6-amino-5-methyluracil with chloroacetaldehyde. This reaction forms the fused pyrrole ring, yielding the key intermediate, 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Step 2: Chlorination. The di-hydroxy intermediate is then subjected to an exhaustive chlorination using a potent dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to furnish the desired dichlorinated product.[1]
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of the target compound.
Benchmark Experimental Protocol
This protocol is designed for robust performance at the lab scale (10-50g) and serves as a baseline for scale-up optimization.
Part A: Synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (Intermediate)
Causality: This step builds the core heterocyclic scaffold. The use of aqueous sodium bicarbonate maintains a basic pH, facilitating the nucleophilic attack of the enamine tautomer of 6-amino-5-methyluracil onto the chloroacetaldehyde electrophile. Temperature control is crucial to prevent the formation of polymeric side products from the self-condensation of chloroacetaldehyde.
Step-by-Step Methodology:
-
Vessel Preparation: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 6-amino-5-methyluracil (1.0 eq) and water (15 volumes, e.g., 15 mL per gram of starting material).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, ~1.5 eq) to the slurry.
-
Heating: Heat the mixture to 50-60°C with vigorous stirring.
-
Reagent Addition: Prepare a solution of 40% aqueous chloroacetaldehyde (~1.3 eq) and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature at 50-60°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 50-60°C for 1-2 hours. Monitor the reaction for the disappearance of the starting material by a suitable method (e.g., TLC or HPLC).
-
Isolation: Cool the reaction mixture to room temperature (20-25°C). Adjust the pH to 2-3 with dilute hydrochloric acid to precipitate the product.
-
Filtration and Drying: Filter the resulting solid, wash the filter cake thoroughly with water, and then with a small amount of a water-miscible solvent like acetone to aid drying. Dry the solid under vacuum at 60-70°C to a constant weight.
Part B: Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (Final Product)
Causality: This is a dehydrative chlorination. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a solvent. The reaction proceeds via the formation of phosphate esters at the hydroxyl groups (enol tautomer) of the intermediate, which are then displaced by chloride. A non-nucleophilic amine base, such as N,N-diisopropylethylamine (DIPEA), is essential to scavenge the HCl generated during the reaction.[2] This prevents protonation of the substrate and potential side reactions.
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert nitrogen atmosphere, charge the dried intermediate from Part A (1.0 eq) into a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and an outlet connected to a gas scrubber (for HCl and POCl₃ vapors).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) to the reactor. Begin stirring to form a slurry.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, ~2.0 eq) to the mixture. An initial exotherm may be observed.
-
Heating: Heat the reaction mixture to 75-90°C and maintain for 4-6 hours. The reaction should become a clearer, dark solution as it progresses. Monitor for completion by HPLC.
-
Post-Reaction Cooldown: Once complete, cool the reaction mixture to room temperature.
-
Work-up (Quenching): CRITICAL STEP. Prepare a separate vessel with a vigorously stirred mixture of crushed ice and water (at least 20 volumes relative to the starting intermediate). Slowly and carefully transfer the reaction mixture via a cannula or addition funnel into the ice/water slurry, ensuring the quench temperature does not exceed 20°C. This "reverse quench" is a critical safety measure.[3]
-
Precipitation & Filtration: The product will precipitate as a solid. Stir the slurry for 1-2 hours after the quench is complete. Filter the solid and wash the cake extensively with water until the filtrate is near neutral pH.
-
Drying: Dry the crude product under vacuum at 40-50°C. Further purification can be achieved by recrystallization or slurry wash if needed (see Troubleshooting).
Scale-Up Considerations & Process Safety
Scaling up this synthesis introduces significant challenges, primarily related to the handling of POCl₃ and managing reaction exotherms.
| Parameter | Lab Scale (10-50 g) | Pilot Scale (1-10 kg) | Rationale & Key Considerations |
| POCl₃ Handling | Fume hood | Closed system with scrubber | Extreme Hazard: POCl₃ is highly corrosive, toxic, and reacts violently with water to release HCl gas.[4][5][6] All transfers must be conducted under an inert atmosphere in a closed system. The scrubber must be appropriately sized and charged with a caustic solution. |
| Heat Management | Heating mantle, oil bath | Jacketed reactor with thermal fluid | The chlorination step is endothermic initially but the quench is highly exothermic. A jacketed reactor provides precise temperature control. Inadequate cooling during the quench can lead to a dangerous runaway reaction.[3] |
| Stirring | Magnetic stir bar | Mechanical overhead stirrer | Efficient mixing is critical, especially for the initial slurry in Part B and during the quench, to ensure even heat distribution and prevent localized overheating. |
| Quench Procedure | Dripping into ice beaker | Controlled addition into a jacketed quench vessel | At scale, the rate of addition must be carefully controlled and linked to the cooling capacity of the quench vessel to maintain a safe temperature.[7] |
| Filtration/Drying | Büchner funnel, vacuum oven | Filter-dryer (Nutsche) | For larger quantities, a contained filter-dryer minimizes operator exposure to the product and residual solvents. |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis and scale-up.
Q1: In Step A, my yield of the intermediate is low and the product is discolored.
-
Possible Cause A: Poor quality chloroacetaldehyde. Chloroacetaldehyde can polymerize upon storage. Using fresh or redistilled reagent is recommended.
-
Possible Cause B: Incorrect pH or temperature. If the pH is too low, the initial condensation will be slow. If the temperature is too high (>65°C), side reactions and decomposition can occur. Ensure the temperature is strictly controlled.
-
Solution: Verify the quality of your chloroacetaldehyde. Ensure adequate NaHCO₃ is present and monitor the temperature closely throughout the addition.
Q2: The chlorination reaction (Step B) stalls and does not go to completion.
-
Possible Cause A: Moisture in the system. Water will rapidly decompose POCl₃, rendering it inactive. Ensure the intermediate is bone-dry and all glassware and reagents are anhydrous.[4]
-
Possible Cause B: Insufficient base (DIPEA). If not enough base is present to neutralize the generated HCl, the reaction can be inhibited.
-
Possible Cause C: Insufficient temperature or time. Some batches may require higher temperatures (up to 100°C) or longer reaction times.
-
Solution: Use rigorously dried starting material. Verify the equivalents of DIPEA. If the reaction still stalls, consider incrementally increasing the temperature by 5-10°C and monitoring progress.
Q3: During the POCl₃ quench, there was a violent, delayed reaction and excessive gas evolution.
-
This is a critical safety event. It is most likely caused by quenching at too low a temperature (e.g., in an acetone/dry ice bath). This can lead to the formation of metastable pyrophosphoryl chloride intermediates that decompose violently upon warming.[8]
-
Corrective Action: Always perform a "reverse quench" by adding the reaction mixture to a large volume of vigorously stirred ice/water. The ideal quench temperature is 0-20°C. A safer, though more complex, alternative is quenching into a warm (35-40°C) aqueous sodium acetate solution, which hydrolyzes POCl₃ more rapidly and prevents the buildup of intermediates.[3][7]
Q4: My final product is a dark or gummy solid instead of a crystalline powder.
-
Possible Cause A: Temperature runaway during chlorination or quench. Overheating can lead to the formation of tarry impurities.
-
Possible Cause B: Incomplete reaction. The presence of partially chlorinated or unreacted starting material can inhibit crystallization.
-
Solution: Improve temperature control throughout the process. To purify the crude product, consider a slurry wash in a solvent like cold ethyl acetate or toluene, or a full recrystallization.[9] Treatment with activated carbon in a suitable solvent before recrystallization can also remove colored impurities.[9]
Caption: Troubleshooting decision tree for the chlorination step.
References
-
Wikipedia. (2023). Phosphoryl chloride. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
-
Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
ResearchGate. (2020). How can I properly quench POCl3? Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Phosphorus Oxychloride: Production and Use. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ACS Publications. (2012). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Practical Lab Manual. Retrieved from [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]
-
Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. lanxess.com [lanxess.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this challenging yet crucial transformation in medicinal chemistry and materials science. The unique electronic properties of the pyrrolo[2,3-d]pyrimidine scaffold, often referred to as a 7-deazapurine, present specific challenges and opportunities in C-N cross-coupling reactions.
Introduction: The Chemistry and Challenges
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has become indispensable in modern organic synthesis due to its broad substrate scope and functional group tolerance.[3] The substrate, 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of various kinase inhibitors, including the Janus kinase (JAK) inhibitor Tofacitinib.[4][5]
The primary challenge in the amination of this substrate lies in controlling the regioselectivity of the reaction. The pyrimidine ring is electron-deficient, making both the C2 and C4 positions susceptible to nucleophilic attack.[2] Generally, in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the C4 position is more reactive than the C2 position.[2][6] This guide will provide strategies to exploit this inherent reactivity difference to achieve selective mono-amination at the C4 position, as well as conditions for potential subsequent C2-amination.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Buchwald-Hartwig amination of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in a question-and-answer format.
Q1: My reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0).[7] This reduction is often facilitated by the phosphine ligand or the amine itself.[8]
-
Troubleshooting:
-
Use a Precatalyst: Consider using a commercially available Pd(0) precatalyst or a preformed Pd(0) source like Pd₂(dba)₃ to bypass the in situ reduction step.
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Reagent Purity: Use high-purity, degassed solvents and ensure your amine and base are free of excess water, which can hydrolyze the catalyst and starting material.
-
-
-
Inappropriate Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[9]
-
Troubleshooting:
-
Bulky, Electron-Rich Ligands: For electron-deficient heteroaryl chlorides, bulky and electron-rich biaryl phosphine ligands are generally preferred. Consider ligands such as XPhos, SPhos, or RuPhos.[8]
-
Ligand Screening: If your initial choice is ineffective, perform a small-scale screen of different ligand classes.
-
-
-
Incorrect Base Selection: The base's role is to deprotonate the amine, forming the active nucleophile. An unsuitable base can lead to poor reactivity or side reactions.[10]
-
Troubleshooting:
-
Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are often effective.[10]
-
Weaker Bases for Sensitive Substrates: If your amine or substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher reaction temperatures.[10]
-
-
Q2: I am observing a mixture of C2 and C4 mono-aminated products. How can I improve the regioselectivity for C4-amination?
A2: Achieving high regioselectivity for C4-amination is a key challenge. The inherent electronic properties of the 2,4-dichloropyrimidine scaffold favor C4 substitution, but reaction conditions can significantly influence the outcome.
-
Exploiting Inherent Reactivity: The C4 position is generally more electrophilic and sterically accessible than the C2 position.
-
Troubleshooting:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance the kinetic selectivity for the more reactive C4 position.
-
Milder Base: Using a weaker base can sometimes improve selectivity by favoring the reaction pathway with the lower activation energy, which is typically C4-amination.
-
Ligand Choice: Certain ligands can enhance selectivity. For instance, bidentate ligands like BINAP have been used to control regioselectivity in similar systems.[1]
-
-
-
Controlling Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization or the formation of the thermodynamically more stable product, which may not be the desired C4-isomer.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for maximizing the C4-isomer and minimizing the formation of the C2-isomer and di-substituted product.
-
-
Q3: I am getting the desired mono-C4-aminated product, but also a significant amount of the di-substituted product. How can I favor mono-amination?
A3: The formation of the di-aminated product occurs when the initially formed mono-aminated product reacts further at the remaining chloro-position.
-
Stoichiometry Control: The stoichiometry of the amine is a critical factor.
-
Troubleshooting:
-
Amine Equivalents: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the dichloropyrimidine. Using a large excess will drive the reaction towards di-substitution.
-
Slow Addition: For highly reactive amines, consider slow addition of the amine to the reaction mixture to maintain a low concentration and favor mono-substitution.
-
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times will promote the second amination.
-
Troubleshooting:
-
Optimize Temperature and Time: As with improving regioselectivity, carefully monitor the reaction to find the "sweet spot" where the mono-aminated product is maximized before significant di-substitution occurs.
-
-
Q4: I am observing hydrodehalogenation (replacement of a chlorine atom with hydrogen) as a major side product. What causes this and how can I prevent it?
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through various pathways, including β-hydride elimination from a Pd-H species generated in the catalytic cycle.
-
Source of Hydride: The hydride source can be the amine, solvent, or even water.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure strictly anhydrous and degassed conditions to minimize water as a potential hydride source.
-
Choice of Amine: Amines with β-hydrogens are more prone to β-hydride elimination. If possible, consider alternative amines or protecting groups.
-
Ligand Selection: Bulky ligands that promote rapid reductive elimination of the desired C-N bond can outcompete the hydrodehalogenation pathway.
-
-
Data Summary and Recommended Starting Conditions
The following tables provide a summary of recommended starting conditions for the selective C4-amination of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. These are general guidelines and may require optimization for specific amines.
Table 1: Recommended Catalyst and Ligand Combinations
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-2 | A robust and generally effective combination for heteroaryl chlorides. |
| Pd(OAc)₂ | SPhos | 2-5 | Another excellent choice, often used with weaker bases. |
| [Pd(allyl)Cl]₂ | RuPhos | 1-3 | A reliable precatalyst/ligand system. |
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent | Typical Temperature (°C) | Notes |
| NaOtBu | Toluene or Dioxane | 80-110 | Strong base, good for less reactive amines. Ensure anhydrous conditions. |
| K₃PO₄ | Dioxane or t-Amyl alcohol | 100-120 | Weaker base, suitable for base-sensitive substrates. May require higher temperatures. |
| Cs₂CO₃ | Toluene or Dioxane | 90-110 | A good alternative to phosphate bases, often provides good results. |
Experimental Protocols
General Procedure for Selective C4-Mono-amination:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the palladium precatalyst (see Table 1), the phosphine ligand (see Table 1), and the base (see Table 2).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Add the amine (1.1-1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature. Stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Troubleshooting Workflow
Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion issues.
References
-
Buchwald, S. L., & Hartwig, J. F. (2020). In Praise of Basic Research as a Vehicle to Practical Applications: Palladium-Catalyzed Coupling to Form Carbon-Nitrogen Bonds. Israel Journal of Chemistry, 60(1-2), 177-179. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphane ligands in palladium-catalyzed amination. Chemical Science, 2(1), 27-50. [Link]
-
Guram, A. S., & Bei, X. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(15), 3247–3250. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13690-13702. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). [Video]. YouTube. [Link]
-
Vautravers, N. R., & Lipshutz, B. H. (2011). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. The Journal of Organic Chemistry, 76(11), 4435–4442. [Link]
-
Douglas, C. J., & MacMillan, D. W. C. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 136(22), 7837–7840. [Link]
-
Sherry, B. D., & Greshock, T. J. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 16(21), 5644–5647. [Link]
-
Hartwig, J. F. (n.d.). Publications. The Hartwig Group. [Link]
-
F.F. Fleming, L. Yao, P.C. Ravikumar, L. Funk, B.C. Shook, Tofacitinib: a review of the chemistry, and molecular and clinical pharmacology, Tetrahedron, 69 (2013), pp. 10143-10162. [Link]
-
M. E. Flanagan, et al., "Discovery of CP-690,550: a potent and selective inhibitor of Janus kinases (JAKs) for the treatment of autoimmune diseases," J. Med. Chem., 53(24), 8468-8484 (2010). [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. research.unl.pt [research.unl.pt]
- 5. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis and Purification of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis and purification of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the highest purity of your final product.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the synthesis and purification of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, offering causative explanations and actionable solutions.
Scenario 1: The isolated crude product is a dark, tarry, or intensely colored solid.
-
Underlying Cause: The use of phosphorus oxychloride (POCl₃) as a chlorinating agent is highly effective but operates under harsh, acidic conditions at elevated temperatures. These conditions can lead to the formation of polymeric, colored byproducts. The impurities in the recovered POCl₃ from previous reactions can also lead to an increase in the color number in the synthesis.[1][2]
-
Troubleshooting Protocol: Decolorization with Activated Carbon
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, tetrahydrofuran (THF)).
-
Add activated carbon (typically 5-10% w/w relative to the crude product).
-
Heat the suspension to reflux for 15-30 minutes.
-
Hot-filter the mixture through a pad of celite to remove the activated carbon.
-
Wash the celite pad with a small amount of the hot solvent.
-
Concentrate the filtrate under reduced pressure to recover the decolorized product.
-
Expert Insight: For persistent coloration, a second activated carbon treatment may be necessary. However, be aware that each treatment can lead to some product loss.
-
Scenario 2: Analytical data (TLC, HPLC, LC-MS) indicates the presence of a significant amount of starting material (5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione).
-
Underlying Cause: Incomplete chlorination is a common issue. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the POCl₃.
-
Troubleshooting Strategy:
-
Reaction Monitoring: Ensure the reaction is monitored by TLC or HPLC until the starting material is no longer detectable.
-
Reaction Conditions: If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Reagent Quality: Use freshly distilled or high-purity POCl₃, as it can hydrolyze over time, reducing its efficacy.
-
Scenario 3: The product contains monochloro-hydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine impurities.
-
Underlying Cause: This is a result of either incomplete chlorination or hydrolysis of the dichloro product during the work-up. The two chlorine atoms on the pyrimidine ring have different reactivities, which can lead to the formation of monochloro intermediates.[3] Hydrolysis can occur if the product is exposed to water or other nucleophilic solvents for an extended period, especially at elevated temperatures.[4]
-
Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. For instance, a starting gradient of 5% ethyl acetate in petroleum ether, gradually increasing to 20-30%, can separate the more polar monochloro-hydroxy impurity from the desired dichlorinated product.
-
Expert Tip: To prevent streaking of the nitrogen-containing heterocycle on the acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine?
A1: The most prevalent method is the chlorination of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is typically performed at elevated temperatures.[3]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
¹H NMR: To confirm the structure and identify the presence of impurities by characteristic proton signals.
-
Mass Spectrometry (MS): To verify the molecular weight of the product and identify impurities.[6]
-
HPLC: To determine the purity of the product by quantifying the peak area of the main component relative to any impurities.
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A3: POCl₃ is a hazardous chemical that reacts violently with water and alcohols, releasing toxic hydrogen chloride gas and phosphoric acid.[7] Always handle POCl₃ in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a suitable quenching agent (e.g., a mixture of ice and sodium bicarbonate solution) readily available.
Q4: Can I use recrystallization to purify my product?
A4: Yes, recrystallization can be an effective method for removing less soluble or more soluble impurities. The choice of solvent is crucial.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
To a stirred suspension of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione in phosphorus oxychloride (POCl₃, 5-10 equivalents), add N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.[6]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in a minimal amount of a hot solvent. Suitable solvents include ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.[8]
-
If the solution is colored, perform a hot filtration after adding activated carbon as described in the troubleshooting guide.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
IV. Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Rationale |
| Recrystallization | Ethyl Acetate / Hexanes | Good solubility at high temperatures and poor solubility at low temperatures for the product. |
| Ethanol | Can be effective for removing non-polar impurities. | |
| Column Chromatography | Ethyl Acetate in Petroleum Ether (5% to 30% gradient) | Effective for separating the non-polar product from more polar impurities. |
| Dichloromethane / Methanol (with 0.1% Triethylamine) | For more polar products or when normal phase systems with ethyl acetate are ineffective. The triethylamine neutralizes the acidic silica gel.[5] |
V. Visualization of Workflow
Purification Strategy Decision Tree
Sources
- 1. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijper.org [ijper.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | 1638767-57-3 | Benchchem [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the dedicated technical support center for 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of this critical synthetic intermediate for long-term storage and experimental use. As a key building block in the synthesis of various kinase inhibitors, including Tofacitinib, maintaining its purity and stability is paramount to ensuring the success and reproducibility of your research and development efforts.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter.
Frequently Asked Questions (FAQs)
What are the primary factors that can cause the degradation of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine during storage?
The stability of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is influenced by several environmental factors. The presence of two reactive chlorine atoms on the pyrimidine ring makes the molecule susceptible to nucleophilic substitution, particularly hydrolysis. The pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, can also be sensitive to oxidation and photolytic degradation.
Key environmental factors to control are:
-
Moisture/Humidity: The primary degradation pathway is likely hydrolysis of the chloro substituents.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or visible light can lead to photolytic decomposition.
-
Oxygen: The heterocyclic ring system may be susceptible to oxidation.
-
pH: The stability of the compound can be pH-dependent, with accelerated degradation in acidic or alkaline conditions.
What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability and purity of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, the following storage conditions are recommended based on safety data for the parent and related compounds:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the pyrrolopyrimidine ring. |
| Light | Amber glass vial or opaque container | Protects the compound from photolytic degradation. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolytic degradation of the chloro groups. |
For routine laboratory use, short-term storage at 2-8°C is acceptable, provided the material is kept in a desiccated and light-protected environment.
What are the likely degradation products I should be aware of?
While specific degradation studies on 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine are not extensively published, based on the chemistry of related chloropyrimidines and heterocyclic compounds, the following degradation products can be anticipated:
-
Hydrolysis Products: Stepwise hydrolysis of the chlorine atoms would yield monochloro-hydroxy and dihydroxy analogs.
-
Oxidation Products: Oxidation of the pyrrole ring or the methyl group could occur, leading to N-oxides or other oxidized species.
-
Photodegradation Products: Light exposure could lead to a variety of complex degradation products through radical mechanisms.
Caption: Troubleshooting decision workflow.
Experimental Protocols
Protocol 1: Step-by-Step Methodology for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine under various stress conditions, in line with ICH guidelines. [1] Objective: To identify potential degradation products and pathways.
Materials:
-
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber and oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [3]A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method. A UPLC-MS/MS method would be ideal for separating and identifying impurities. [4][5]
-
Protocol 2: Recommended HPLC Method for Purity Assessment
This is a starting point for a stability-indicating method. It will likely require optimization for your specific instrumentation and to achieve baseline separation of all degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm and 280 nm, and/or Mass Spectrometry |
| Injection Volume | 2 µL |
References
-
ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
-
SynThink. Tofacitinib EP Impurities & USP Related Compounds. [Link]
-
PubChem. Tofacitinib. [Link]
-
Al-Majdhoub, Z. O., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]
-
ACS Publications. Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. [Link]
-
ResearchGate. Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. [Link]
- Google Patents.
-
ResearchGate. Compatibility of selected active pharmaceutical ingredients with poly(D, L-lactide-co-glycolide): Computational and experimental study. [Link]
-
Moravek. Common API Mistakes and How To Avoid Them. [Link]
-
Aenova Group. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]
-
RSC Publishing. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. [Link]
-
Sustainable Food Technology (RSC Publishing). Biodegradable biopolymers for active packaging: demand, development and directions. [Link]
-
PubMed. Strategies for the design of potent and selective kinase inhibitors. [Link]
-
MDPI. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. [Link]
-
PubMed. Dechlorinated Analogues of Dechlorane Plus. [Link]
-
NIH. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]
-
PMC. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
APIsec. Troubleshooting Guide for API Failure: Common Causes & Solutions. [Link]
-
Pharmaceutical Technology. Early Efforts Identify Unstable APIs. [Link]
-
MDPI. Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. [Link]
-
College of Engineering and Applied Science. 3 Polymers Used in Flexible Packaging. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Link]
-
ResearchGate. (PDF) Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. [Link]
-
PubMed. Degradation of the cyanobacterial toxin cylindrospermopsin, from Cylindrospermopsis raciborskii, by chlorination. [Link]
-
MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
-
PubMed. Biopolymer films incorporated with chlorogenic acid nanoparticles for active food packaging application. [Link]
-
PubMed. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. [Link]
-
Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]
-
PMC. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. [Link]
-
ResearchGate. (PDF) Biopolymer Packaging Materials in the Pharmaceutical Industry. [Link]
-
MDPI. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]
-
Agilent. Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. [Link]
-
PubMed Central. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. [Link]
-
MDPI. Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biodegradable biopolymers for active packaging: demand, development and directions - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D2FB00004K [pubs.rsc.org]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, with a focus on by-product analysis and mitigation. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Below, we address specific issues that may arise, their root causes, and actionable solutions.
Problem 1: Low Yield or Incomplete Chlorination
Symptom: After the chlorination step with phosphorus oxychloride (POCl₃), analysis of the crude product by HPLC or TLC shows a significant amount of a less non-polar by-product, which is later identified as the monochloro- intermediate, 2-hydroxy-4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine or 4-hydroxy-2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Causality: The conversion of the dihydroxy precursor, 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione, to the dichloro product is a two-step process. Incomplete reaction can result from several factors:
-
Insufficient Chlorinating Agent: An inadequate molar excess of POCl₃ will lead to incomplete conversion.
-
Low Reaction Temperature: The activation energy for the second chlorination is higher than the first. Insufficient temperature will stall the reaction at the monochloro stage.
-
Presence of Moisture: POCl₃ reacts violently with water, quenching its reactivity and reducing the effective concentration.
-
Poor Solubility of the Starting Material: The dihydroxy precursor may not be fully soluble in the reaction medium, leading to a heterogeneous reaction with poor kinetics.
Expert Recommendations:
-
Reagent Stoichiometry: Use a significant excess of POCl₃, typically between 5 to 10 molar equivalents relative to the starting dione. This ensures the reaction goes to completion.
-
Temperature Control: The reaction should be heated to reflux, generally around 100-110 °C, to ensure both hydroxyl groups are substituted.
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous reagents and solvents should be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use of a Tertiary Amine: The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can act as a catalyst and acid scavenger, driving the reaction to completion.[1]
Problem 2: Formation of Colored Impurities
Symptom: The crude product is a dark-colored solid or oil, which complicates purification and may indicate product degradation.
Causality: The formation of colored impurities in POCl₃ reactions is often due to side reactions at high temperatures.
-
Phosphorus By-products: POCl₃ can generate various phosphorus-containing by-products that are colored.
-
Substrate Decomposition: Prolonged heating or localized overheating can lead to the decomposition of the pyrrolopyrimidine core, which is rich in nitrogen and susceptible to charring.
-
Reaction with Residual Solvents: If a solvent is used, it may react with POCl₃ at high temperatures to form colored by-products.
Expert Recommendations:
-
Controlled Heating: Use a well-controlled heating mantle and stir the reaction mixture vigorously to ensure even heat distribution.
-
Reaction Time: Monitor the reaction by TLC or HPLC and stop heating as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.
-
Work-up Procedure: After the reaction, excess POCl₃ should be removed under reduced pressure. The residue should then be carefully quenched by pouring it onto crushed ice or adding it to a cold, saturated sodium bicarbonate solution. This neutralizes acidic by-products and helps to precipitate the desired product.
-
Decolorization: If the product is still colored after work-up, a decolorization step using activated charcoal in a suitable solvent during recrystallization can be effective.
Problem 3: Presence of Hydrolyzed By-products in the Final Product
Symptom: The final, purified product shows the presence of monochloro- or dihydroxy- species upon analysis, even after successful initial chlorination.
Causality: The chloro groups at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, particularly hydrolysis.
-
Moisture During Work-up and Purification: Exposure to water or protic solvents (e.g., methanol, ethanol) during extraction or chromatography can lead to the hydrolysis of the chloro groups back to hydroxyl groups. The C4-chloro is generally more reactive towards nucleophilic substitution than the C2-chloro.
-
Inadequate Drying: Residual moisture in the isolated product can cause slow hydrolysis upon storage.
Expert Recommendations:
-
Aprotic Solvents for Extraction: Use aprotic solvents like dichloromethane or ethyl acetate for extraction.
-
Anhydrous Drying: Thoroughly dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Careful Chromatography: If column chromatography is necessary, use a non-protic eluent system.
-
Final Product Handling: Dry the final product under high vacuum to remove all traces of water and store it in a desiccator.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine?
A1: The most prevalent and industrially scalable route starts from 6-amino-5-methyluracil. This is first condensed with a suitable three-carbon synthon to form the pyrrole ring, yielding 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then subjected to chlorination with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diisopropylethylamine, to yield the final product.[1]
Q2: What are the expected major by-products in this synthesis?
A2: Based on the reaction mechanism and the reactivity of the intermediates, the following by-products are most likely to be encountered:
| By-product Name | Structure | Probable Cause of Formation |
| Monochloro-hydroxy-pyrrolopyrimidine | 2-hydroxy-4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine or 4-hydroxy-2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | Incomplete chlorination due to insufficient POCl₃, low reaction temperature, or presence of moisture. |
| Dihydroxy-pyrrolopyrimidine | 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione | Unreacted starting material or complete hydrolysis of the dichloro product during work-up or storage. |
| Polymeric/Tarry materials | Complex mixture of decomposition products | Overheating, prolonged reaction times, or localized hot spots leading to the decomposition of the heterocyclic core. |
| Phosphorous-containing impurities | Various phosphate and phosphonate esters | By-products from the reaction of POCl₃, especially if moisture is present. These are typically removed during aqueous work-up. |
Q3: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. A non-polar eluent system (e.g., hexane/ethyl acetate) will show the conversion of the polar dihydroxy starting material to the less polar dichloro product.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity and impurity profiling. A reverse-phase C18 column with a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of the main product and any by-products, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.
Q4: How can I best purify the crude 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine?
A4: The purification strategy depends on the impurity profile:
-
Recrystallization: If the main impurities are colored materials or have significantly different solubility profiles, recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes, toluene) can be very effective.
-
Silica Gel Chromatography: For separating by-products with similar polarities, such as the monochloro- intermediate, column chromatography is the method of choice. It is crucial to use a non-protic eluent system to avoid hydrolysis on the silica gel.
-
Aqueous Work-up: A thorough aqueous work-up after quenching the reaction is critical for removing inorganic salts and water-soluble by-products.
Experimental Protocols and Visualizations
Protocol 1: Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol is based on established methods for the synthesis of similar pyrrolo[2,3-d]pyrimidines.
-
To a stirred suspension of 6-amino-5-methyluracil (1 equivalent) in a suitable solvent such as acetic acid or a mixture of water and an alcohol, add chloroacetaldehyde (1.1 to 1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the desired product.
Protocol 2: Chlorination to 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).
-
Add phosphorus oxychloride (5-10 equivalents) and N,N-diisopropylethylamine (2-3 equivalents).
-
Heat the mixture to reflux (100-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully quench the residue by pouring it onto a mixture of crushed ice and saturated sodium bicarbonate solution with vigorous stirring.
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Diagrams
Caption: Synthetic pathway and major by-product formation.
Caption: Troubleshooting decision workflow for synthesis issues.
References
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025). National Institutes of Health. Retrieved January 28, 2026, from [Link]
-
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. (n.d.). Patsnap Eureka. Retrieved January 28, 2026, from [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2018). MDPI. Retrieved January 28, 2026, from [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. Retrieved January 28, 2026, from [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
-
Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. (2025). ACS Publications. Retrieved January 28, 2026, from [Link]
- Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Scielo. Retrieved January 28, 2026, from [Link]
Sources
Improving the solubility of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine for reactions
Technical Support Center: 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction
Welcome to the technical support guide for 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 90213-67-5). This document is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic intermediate in their synthetic workflows. The pyrrolo[2,3-d]pyrimidine core is a foundational scaffold for numerous kinase inhibitors and other targeted therapeutics.[1][2] However, its planar, heterocyclic structure and high melting point (approx. 247-250°C) often lead to significant solubility challenges in common organic solvents, complicating reaction setup, reproducibility, and scale-up.[2]
This guide provides a structured, causality-driven approach to overcoming these solubility issues, ensuring your reactions proceed homogeneously and efficiently. We will move from foundational knowledge to specific, actionable troubleshooting protocols.
Part 1: Foundational Knowledge - Why is This Compound Poorly Soluble?
Understanding the root cause of poor solubility is the first step toward a rational solution. The key factors for this molecule are:
-
High Crystal Lattice Energy: The planar structure of the pyrrolopyrimidine core allows for efficient π-π stacking in its solid state. This, combined with potential intermolecular hydrogen bonding involving the pyrrole N-H, creates a very stable crystal lattice that requires significant energy to break apart.[3][4] A high melting point is often indicative of high lattice energy.[2][3]
-
Moderate Polarity: The molecule possesses several polar C-Cl and C-N bonds and hydrogen bond acceptors (the nitrogen atoms), but it also has a nonpolar hydrocarbon framework (the fused rings and methyl group). This "mixed personality" means it is not perfectly suited for either highly polar or purely nonpolar solvents.
A successful solvent system must provide enough energy and favorable intermolecular interactions to overcome the strong forces holding the crystal together.
Part 2: Troubleshooting Guide & Core Protocols
This section is formatted in a question-and-answer style to directly address the most common issues encountered in the lab.
Question 1: "My 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine won't dissolve in my chosen reaction solvent at room temperature. What should I do first?"
Answer: Before changing your entire solvent system, a systematic approach to optimizing your current conditions is recommended. The following workflow provides a logical progression for troubleshooting.
Workflow: Stepwise Solubility Enhancement
Caption: Decision workflow for troubleshooting solubility.
Protocol 1: Systematic Heating
Principle: Increasing the temperature provides the kinetic energy needed for solvent molecules to overcome the solute's crystal lattice energy. For many heterocyclic compounds, this is the most effective initial step.[5]
Methodology:
-
Set up your reaction vessel with the solid compound and your primary solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Begin stirring to create a suspension.
-
Increase the temperature incrementally, for example, in 10 °C steps.
-
Hold at each temperature for 5-10 minutes, observing for dissolution.
-
Caution: Do not exceed a temperature that is ~20-30 °C below the boiling point of your solvent to avoid significant loss by evaporation and pressure buildup. Check for thermal stability of your other reagents at the target temperature.
Question 2: "Heating isn't enough or is incompatible with my reagents. How do I choose an effective co-solvent?"
Answer: A co-solvent can dramatically alter the properties of your primary solvent. For this compound, the best co-solvents are typically polar aprotic liquids that are excellent at solvating polar molecules and ions.[6][7][8]
Principle: Polar aprotic solvents like DMF, DMSO, or NMP have high dielectric constants and strong dipole moments.[7] They excel at solvating the polar regions of the pyrrolopyrimidine core, disrupting the crystal lattice without the reactive protons found in solvents like water or alcohols.[8][9]
Solvent Selection & Properties Table
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes & Rationale |
| Tetrahydrofuran (THF) | Ethereal | 66 | 7.6 | Often used in syntheses with this scaffold, but solubility can be limited.[10] Good starting point. |
| Dichloromethane (DCM) | Chlorinated | 40 | 9.1 | Low boiling point, useful for mild reactions. Solubility is often poor. |
| Acetonitrile (ACN) | Nitrile | 82 | 37.5 | Higher polarity than THF/DCM. Can be effective. |
| N,N-Dimethylformamide (DMF) | Amide | 153 | 36.7 | Excellent choice. High boiling point and strong solvating power for polar heterocycles.[11] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | 47.2 | Excellent choice. Very high polarity and boiling point. Can be difficult to remove post-reaction. |
| N-Methyl-2-pyrrolidone (NMP) | Lactam | 202 | 32.2 | Similar to DMF but with a higher boiling point. Useful for high-temperature reactions. |
Protocol 2: Co-Solvent Addition
Methodology:
-
Start with the compound suspended in your primary, less-polar solvent (e.g., THF, Toluene).
-
Add the polar aprotic co-solvent (e.g., DMF) dropwise via syringe while stirring vigorously.
-
Often, only a small volume percentage (e.g., 5-10% v/v) is needed to achieve full dissolution.
-
Observe for clarity. If the solution remains cloudy, you may need to add more co-solvent or combine this technique with gentle heating.
Question 3: "I need to avoid certain solvents like DMF and DMSO. What are my options?"
Answer: If you must change your primary solvent, the selection should be based on the specific type of reaction you are running.
Principle: The choice of solvent can dramatically influence reaction pathways. For example, polar aprotic solvents are known to favor SN2 reactions by solvating the cation but leaving the nucleophile "bare" and highly reactive.[9] In contrast, polar protic solvents can stabilize carbocation intermediates, favoring SN1 pathways, but may also act as competing nucleophiles.[12]
Protocol 3: Selecting a New Primary Solvent System
Methodology:
-
Perform a Small-Scale Solubility Test: Before committing your bulk material, test the solubility in several candidate solvents.
-
Place a few milligrams (~5 mg) of the compound into separate small vials.
-
Add a measured volume (e.g., 0.5 mL) of each candidate solvent (THF, Dioxane, ACN, DMF, DMSO).
-
Stir or shake vigorously at room temperature.
-
If not soluble, apply gentle heat (e.g., 50 °C) and observe again.
-
-
Evaluate Reaction Compatibility:
-
For nucleophilic aromatic substitution (SNAr) reactions, which are common for this substrate, polar aprotic solvents like DMF, DMSO, or ACN are generally preferred as they enhance the reactivity of the nucleophile.[9][13]
-
For reactions involving strong bases (e.g., deprotonation of the pyrrole N-H), an anhydrous ethereal solvent like THF is a standard choice.[10]
-
Ensure your chosen solvent is compatible with all reagents and reaction conditions (e.g., temperature, pressure).
-
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use protic solvents like ethanol or methanol? A: It is generally not recommended. Protic solvents can act as nucleophiles themselves, especially at elevated temperatures, potentially reacting with the highly electrophilic C2 or C4 positions of the dichloropyrrolopyrimidine core. Use them only if they are the intended reactant.
Q: I observed my compound dissolving upon heating, but it crashed out of solution when I added my next reagent. Why? A: This indicates you have created a supersaturated solution. The addition of the new reagent (which may be at room temperature or insoluble itself) can seed crystallization. To solve this, try one of the following:
-
Pre-warm the solution of the incoming reagent before addition.
-
Add a small amount of a polar aprotic co-solvent (Protocol 2) to increase the overall solvent power of the system.
-
Add the reagent slowly to the heated solution to maintain the temperature.
Q: Will sonication help improve solubility? A: Yes, sonication can be a useful physical method. The ultrasonic waves create micro-cavitations that can help break apart the solid particles and accelerate the dissolution process. It is a good technique to try in combination with or as an alternative to gentle heating, especially if your reagents are thermally sensitive.
References
-
Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Phcoker.[Link]
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871. PubChem, National Center for Biotechnology Information.[Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.[Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.[Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts.[Link]
-
Improving solubility via structural modification. ResearchGate.[Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters via PMC, NIH.[Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps.[Link]
-
CHAPTER 2: Tactics to Improve Solubility. The Royal Society of Chemistry.[Link]
-
Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry. Oreate AI.[Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]
Sources
- 1. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | 1638767-57-3 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry - Oreate AI Blog [oreateai.com]
- 8. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Column chromatography conditions for purifying 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine via column chromatography. It addresses common challenges and frequently asked questions to ensure successful isolation of this critical heterocyclic intermediate.
I. Foundational Principles: Chromatographic Behavior
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a moderately polar compound. The pyrrolopyrimidine core, with its nitrogen heteroatoms, imparts polarity, while the dichloro and methyl substituents add lipophilic character. Understanding this balance is key to selecting an appropriate chromatographic system. Silica gel, a polar stationary phase, is the standard choice for this class of compounds.[1][2] The separation mechanism relies on partitioning the crude material between the polar silica surface and a less polar mobile phase.
II. Recommended Column Chromatography Protocol
This section outlines a validated starting protocol for the purification of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Step-by-Step Experimental Protocol
-
Stationary Phase Selection: Standard flash-grade silica gel (230-400 mesh) is the recommended stationary phase.[3]
-
Mobile Phase Preparation: A common mobile phase for similar compounds is a mixture of ethyl acetate and a nonpolar solvent like petroleum ether or hexanes.[4][5] A starting ratio of 1:5 (v/v) ethyl acetate to petroleum ether is advised.[4]
-
Column Packing: The selected silica gel should be packed as a slurry in the initial mobile phase to ensure a homogenous column bed.
-
Sample Loading: The crude 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine should be dissolved in a minimal amount of a suitable solvent, such as dichloromethane, and then adsorbed onto a small amount of silica gel.[6] After evaporating the solvent, the dry, silica-adsorbed sample can be loaded onto the top of the column. This dry-loading technique often improves resolution.[6]
-
Elution: The column is eluted with the prepared mobile phase. The polarity of the eluent can be gradually increased if the compound elutes too slowly.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is either too high or too low. | Optimize the mobile phase composition using TLC. Test various ratios of ethyl acetate and petroleum ether to achieve a retention factor (Rf) of 0.2-0.3 for the target compound.[7] |
| Product is Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A gradient elution, starting with a low polarity and systematically increasing it, can be effective. |
| Compound Streaking on TLC Plate and Column | The acidic nature of the silica gel is interacting with the basic nitrogen atoms of the pyrrolopyrimidine core. | Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| Low Recovery of the Product | The compound may be degrading on the silica gel. | Minimize the time the compound spends on the column by using a faster flow rate. If degradation persists, consider using a less acidic stationary phase like neutral alumina.[7] |
| Co-elution with a Close-running Impurity | The chosen solvent system does not provide sufficient selectivity. | Experiment with a different solvent system. For instance, replacing petroleum ether with hexanes or ethyl acetate with a different polar solvent might alter the selectivity and improve separation.[7] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my sample for loading onto the column?
A1: For optimal results, use the dry loading method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small portion of silica gel, and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique prevents the issues that can arise from liquid loading in a strong solvent, such as band broadening.[6]
Q2: My compound appears to be degrading on the silica gel. What are my options?
A2: Chlorinated heterocyclic compounds can sometimes be sensitive to the acidic nature of standard silica gel.[3] First, try to minimize the residence time on the column by increasing the flow rate. If this doesn't solve the problem, you can either deactivate the silica gel by pre-rinsing the column with a mobile phase containing a small amount of triethylamine (around 0.5-1%) or switch to a different stationary phase like neutral alumina.
Q3: How do I choose the right solvent system for my purification?
A3: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent mixture where your target compound has an Rf value between 0.2 and 0.4. This generally provides the best separation. For 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a good starting point is a mixture of ethyl acetate and petroleum ether or hexanes.[4]
Q4: Can I use a gradient elution for this purification?
A4: Yes, a gradient elution can be very effective, especially if your crude material contains impurities with a wide range of polarities.[6] You would start with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the percentage of the more polar solvent (ethyl acetate). This will first elute the non-polar impurities, followed by your product, and finally the more polar impurities.
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting materials, byproducts from the synthesis, or degradation products. For instance, hydrolysis of one of the chloro groups can lead to a more polar hydroxypyrrolopyrimidine byproduct.[8] These are typically more polar and will elute later from the column.
V. Visualizing the Workflow
Chromatography Workflow Diagram
Caption: Standard workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common chromatography issues.
VI. References
-
2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook. (n.d.). Retrieved from
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde - Benchchem. (n.d.). Retrieved from
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - MDPI. (2024). Retrieved from
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. (n.d.). Retrieved from
-
US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents. (n.d.). Retrieved from
-
Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for - Preprints.org. (2023). Retrieved from
-
Troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem. (n.d.). Retrieved from
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - ResearchGate. (2019). Retrieved from
-
Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones - PMC - NIH. (2021). Retrieved from
-
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Patsnap Eureka. (n.d.). Retrieved from
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed. (n.d.). Retrieved from
-
Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Retrieved from _
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. (2025). Retrieved from
-
Dealing with strong mass interferences of chlorinated paraffins and their transformation products: An analytical guide | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega. (n.d.). Retrieved from
-
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine - PubChem. (n.d.). Retrieved from
-
WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents. (n.d.). Retrieved from
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Publications. (n.d.). Retrieved from
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - MDPI. (n.d.). Retrieved from
-
Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry - PubMed. (2008). Retrieved from
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Heterocyclic Chemistry @Scripps: Lecture 1 - YouTube. (2020). Retrieved from
-
Supporting Information - Wiley-VCH. (n.d.). Retrieved from
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. (2025). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine during synthesis
Technical Support Center: Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic intermediate in medicinal chemistry, most notably serving as a cornerstone for the synthesis of Janus kinase (JAK) inhibitors and other targeted therapeutics.[1] The electrophilic nature of the chlorine atoms makes this scaffold highly versatile for subsequent nucleophilic substitution reactions.[2] However, this same reactivity renders the molecule susceptible to decomposition during synthesis, primarily through hydrolysis and heat-induced degradation. This guide provides in-depth troubleshooting advice and validated protocols to help researchers overcome common synthetic challenges, ensuring high yield and purity of the final product.
Section 1: The Core Synthetic Pathway: An Overview
The most prevalent and scalable synthesis involves the chlorination of a 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione precursor. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often with an organic base catalyst.
The overall transformation can be visualized as follows:
Caption: General workflow for the synthesis of the target dichloropyrrolopyrimidine.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product is contaminated with significant amounts of mono-chloro and hydroxylated byproducts. What is causing this and how can I prevent it?
Answer: This is a classic sign of premature hydrolysis. The C-Cl bonds on the pyrimidine ring are highly activated towards nucleophilic attack, and water is a potent nucleophile for this system. The source of water can be residual moisture in your starting materials, solvents, or glassware, or from atmospheric humidity.
Causality: The electron-withdrawing nature of the pyrimidine nitrogens and the adjacent pyrrole ring makes the carbon atoms at the C2 and C4 positions highly electrophilic. Water molecules can attack these sites, leading to a substitution reaction where a chlorine atom is replaced by a hydroxyl group. This can happen to one or both chlorine atoms, yielding the mono-chloro-mono-hydroxy and dihydroxy impurities.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
| Symptom | Probable Cause | Recommended Action |
| Appearance of peaks corresponding to [M-Cl+OH] or [M-2Cl+2OH] in Mass Spec. | Water contamination in the reaction. | Implement a rigorous anhydrous protocol. |
| Low yield despite full consumption of starting material. | Hydrolysis during reaction or work-up. | Dry all solvents and reagents thoroughly; perform the reaction under an inert atmosphere (N₂ or Ar). |
| Product is difficult to purify from polar impurities. | Presence of hydroxylated byproducts. | Use freshly distilled POCl₃ and solvents. Dry glassware in an oven (120°C) overnight and cool under vacuum or in a desiccator. |
Validated Protocol for Anhydrous Chlorination:
-
Glassware Preparation: Dry a multi-neck round-bottom flask, condenser, and addition funnel in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a steady stream of dry nitrogen or argon gas.
-
Reagent Preparation: Use freshly opened or distilled phosphorus oxychloride (POCl₃). Ensure the organic base (e.g., N,N-Diisopropylethylamine - DIPEA) is anhydrous grade. Use anhydrous solvents.
-
Reaction Setup: To the flask containing the dried pyrrolopyrimidine-dione precursor, add POCl₃ (typically 5-10 equivalents) via a cannula or syringe under a positive pressure of inert gas.
-
Catalyst Addition: Slowly add the organic base (e.g., DIPEA, ~1.5 equivalents) dropwise at room temperature.[1][3]
-
Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 80-90°C) and monitor by TLC or HPLC until the starting material is consumed.[1]
-
Work-up: Cool the reaction to room temperature before proceeding with the controlled quenching protocol described in Q3.
Q2: The reaction mixture turns into a dark, tarry material, resulting in a low yield of impure product. What leads to this degradation?
Answer: The formation of dark, polymeric, or tarry material is typically a result of thermal decomposition. While heat is required to drive the chlorination, excessive temperatures or prolonged reaction times can degrade both the starting material and the dichlorinated product. Phosphorus oxychloride is a very strong dehydrating and chlorinating agent, and at high temperatures, it can promote unwanted side reactions and polymerization.
Causality: The pyrrolo[2,3-d]pyrimidine core is an electron-rich aromatic system. Under harsh acidic conditions (generated by POCl₃) and high heat, the molecule can become susceptible to electrophilic attack by carbocationic species formed from the decomposition of other molecules in the flask, leading to intractable polymeric tars.
Troubleshooting Protocol: Controlled Heating and Reaction Monitoring
| Symptom | Probable Cause | Recommended Action |
| Reaction mixture darkens significantly (deep red, brown, or black). | Thermal decomposition. | Reduce reaction temperature by 5-10°C. Ensure uniform heating with an oil bath and vigorous stirring. |
| Multiple spots appear on TLC, often near the baseline. | Polymerization/degradation. | Monitor the reaction closely (e.g., every 30-60 minutes) by TLC or HPLC. Do not let the reaction run for an extended time after the starting material is consumed. |
| Crude product is a non-crystalline, sticky solid. | Presence of tarry impurities. | Upon completion, immediately proceed to the quenching and work-up phase. Avoid letting the completed reaction stand at high temperatures. |
Q3: I experience a significant loss of product during the aqueous work-up and quenching phase. Why is this happening?
Answer: This is one of the most critical and often overlooked sources of yield loss. The quenching of excess phosphorus oxychloride with water or ice is an extremely exothermic reaction. If the quench is not performed under strictly controlled, low-temperature conditions, the localized heat generated can be immense, leading to rapid hydrolysis and degradation of the desired dichlorinated product.
Causality: The reaction POCl₃ + 3H₂O → H₃PO₄ + 3HCl is violently exothermic. The sudden spike in temperature in an acidic aqueous environment provides ideal conditions for the hydrolysis of the product, as described in Q1.
Validated Protocol: Controlled Low-Temperature Quenching
Caption: Critical workflow for safely quenching the POCl₃ reaction to prevent product decomposition.
Step-by-Step Procedure:
-
Preparation: Prepare a separate, large vessel containing a vigorously stirred slurry of crushed ice and water (or an ice/brine bath).
-
Cooling: After the chlorination reaction is complete, allow the reaction flask to cool to room temperature.
-
Slow Addition: VERY slowly, add the reaction mixture dropwise to the ice/water slurry. The rate of addition should be controlled such that the internal temperature of the quenching vessel never exceeds 5-10°C. An addition funnel is highly recommended for this process.
-
Stirring: Continue to stir the mixture vigorously for 30-60 minutes after the addition is complete, allowing the solid product to precipitate fully.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove phosphoric acid and salts.
-
Drying: Dry the isolated solid under vacuum. Do not use high heat for drying.
Q4: What are the best practices for purifying and storing the final product to ensure stability?
Answer: The crude 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine can be purified by recrystallization or silica gel chromatography. Due to its susceptibility to hydrolysis, proper storage is essential for maintaining its integrity over time.
Purification Methods:
-
Recrystallization: This is often the most effective method for removing minor impurities. Solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be effective. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Silica Gel Chromatography: If recrystallization is insufficient, chromatography can be used. A typical eluent system is a gradient of ethyl acetate in hexanes.[4] It is important to use this method judiciously, as prolonged contact with silica gel (which is slightly acidic and contains bound water) can sometimes cause minor degradation.
Storage Recommendations:
-
Temperature: Store at low temperatures (2-8°C).
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon).
-
Container: Use a well-sealed, airtight container.
-
Light: Protect from light.
Section 3: Quality Control & Analytical Data
Validating the identity and purity of your product is a critical final step. Below is a table of expected analytical data for the target compound.
| Analytical Method | Expected Result | Common Impurities to Watch For |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5 (s, 1H, NH), 7.7 (s, 1H, Ar-H), 2.4 (s, 3H, CH₃) | Peaks corresponding to hydroxylated byproducts may appear. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~152.0, 151.5, 151.0, 125.0, 117.0, 100.0, 12.0 | Shifts in aromatic region if hydrolysis has occurred. |
| Mass Spec (LC-MS, ESI+) | m/z ~202.0, 204.0 [M+H]⁺, m/z ~224.0, 226.0 [M+Na]⁺ (Characteristic Cl isotope pattern) | m/z ~184.0 [M-Cl+OH+H]⁺ (mono-hydrolyzed) |
References
- Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. (n.d.). Patsnap Eureka.
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (n.d.). Google Patents.
-
Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1563–1575. Available at: [Link]
Sources
- 1. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | 1638767-57-3 | Benchchem [benchchem.com]
- 3. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 4. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Central Role of Kinases and Their Inhibitors
In the intricate signaling networks that govern cellular life, protein kinases stand as master regulators. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[1] This seemingly simple modification acts as a molecular switch, modulating protein function, localization, and interaction, thereby controlling a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism.[1] Given their central role, it is no surprise that dysregulated kinase activity is a hallmark of numerous diseases, most notably cancer.[2] Consequently, kinases have emerged as one of the most important classes of drug targets.[2][3]
Kinase inhibitors are small molecules designed to block the activity of these enzymes. A significant portion of these are ATP-competitive inhibitors, which function by occupying the ATP-binding pocket of the kinase, preventing the natural substrate from binding and being phosphorylated.[4][5] The design of these inhibitors often revolves around a core molecular framework, or "scaffold," which provides the fundamental structure for binding to the kinase active site. The strategic chemical modification of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of the 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold against other prominent "privileged scaffolds" used in the development of kinase inhibitors. We will explore its chemical attributes, biological targets, and synthetic versatility, supported by experimental protocols for its evaluation.
The 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Intermediate
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a unique heterocyclic system that is a key component of various biologically active compounds.[6][7] Its structural similarity to the adenine base of ATP makes it an excellent starting point for designing ATP-competitive inhibitors.[8] The subject of this guide, 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a highly functionalized derivative of this core, making it a valuable intermediate in pharmaceutical synthesis.[9]
Chemical Structure and Reactivity: The defining features of this scaffold are the two chlorine atoms at the 2 and 4 positions of the pyrimidine ring. These chlorine atoms are excellent leaving groups, making the scaffold highly reactive towards nucleophilic substitution.[10] This reactivity is the cornerstone of its utility, allowing medicinal chemists to readily introduce a diverse array of chemical moieties at these positions through reactions like nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[10] This synthetic tractability enables the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.
Biological Targets and Therapeutic Potential: The versatility of the 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is evident in the range of kinases targeted by its derivatives. It serves as a key intermediate in the synthesis of inhibitors for several important kinase families:
-
Janus Kinases (JAKs): The parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial intermediate in the synthesis of Tofacitinib, a potent JAK inhibitor approved for the treatment of rheumatoid arthritis.[11]
-
Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2): Derivatives have shown inhibitory activity against FAK and Pyk2, kinases implicated in cancer cell proliferation, migration, and survival.[12]
-
P21-Activated Kinase 4 (PAK4): The 7H-pyrrolo[2,3-d]pyrimidine core has been successfully utilized to develop potent and selective ATP-competitive inhibitors of PAK4, a kinase overexpressed in various cancers.[6]
-
Interleukin-2-inducible T-cell Kinase (Itk): This scaffold has also been the basis for the discovery of covalent irreversible inhibitors of Itk, a key kinase in T-cell signaling.[13]
The ability to generate derivatives targeting such a diverse set of kinases underscores the scaffold's value in modern drug discovery.
Comparative Analysis of Privileged Kinase Inhibitor Scaffolds
While the 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is highly effective, it is one of several "privileged scaffolds" that have proven successful in kinase inhibitor design. The choice of scaffold is a critical decision in the drug discovery process, dictated by the specific topology of the target kinase's ATP-binding site and the desired therapeutic profile.
Below is a comparison of several key scaffolds:
| Scaffold | Core Structure | Key Features & Rationale | Example Kinase Targets | Notable Approved Drug(s) |
| Pyrrolo[2,3-d]pyrimidine | Fused pyrrole and pyrimidine rings | Isostere of the adenine ring of ATP, mimicking hinge region binding interactions. Highly versatile for substitution.[7][8] | JAKs, FAK, Pyk2, PAK4, ALK | Tofacitinib, Ruxolitinib |
| Quinazoline | Fused pyrimidine and benzene rings | A rigid, aromatic system that provides a stable platform for high-affinity binding.[14][15] | EGFR, VEGFR, HER2 | Gefitinib, Erlotinib, Lapatinib |
| Indole / Indolinone | Fused pyrrole and benzene rings | A recognized privileged scaffold found in many natural products.[14] Competes effectively with ATP for the binding site.[4] | VEGFR, PDGFR, KIT, FLT3 | Sunitinib, Nintedanib |
| Pyrazolo[3,4-d]pyrimidine | Fused pyrazole and pyrimidine rings | Another potent isostere of adenine, enabling strong interactions with the kinase hinge region.[8] | BTK, SRC family kinases | Ibrutinib |
| Monocyclic Pyrimidine | Single pyrimidine ring | A fundamental building block of DNA/RNA, making it an attractive and versatile scaffold for anticancer drug design.[3][16] | ABL, KIT, CDK4/6, Aurora Kinases | Imatinib, Palbociclib, Alisertib |
This comparison highlights that while all these scaffolds are effective, their inherent structural and electronic properties make them more or less suitable for targeting specific kinase families. The pyrrolo[2,3-d]pyrimidine scaffold distinguishes itself with its close resemblance to purines and the high degree of synthetic flexibility afforded by intermediates like the 2,4-dichloro derivative.
Experimental Evaluation of Kinase Inhibitors: A Methodological Guide
The ultimate validation of any kinase inhibitor scaffold lies in rigorous experimental testing. The following section provides standardized, self-validating protocols for characterizing the performance of inhibitors derived from these scaffolds.
Biochemical Kinase Inhibition Assay: IC₅₀ Determination
The first step is to determine the inhibitor's potency against the purified target kinase. The half-maximal inhibitory concentration (IC₅₀) is the standard measure of this potency.[17] Luminescence-based assays that quantify ADP production are robust, sensitive, and amenable to high-throughput screening.[18]
Principle of the ADP-Glo™ Kinase Assay: This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescence generated is directly proportional to the ADP concentration, and therefore, to the kinase activity.[18]
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase reaction buffer. The ATP concentration is often set near the Km,ATP for the kinase to reflect the intrinsic affinity of the inhibitor.[19]
-
Prepare serial dilutions of the test inhibitor (e.g., derived from the 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold) in DMSO.
-
Add the inhibitor dilutions to the kinase reaction mixture in a 96- or 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Incubate the plate at the optimal temperature (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then use the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Workflow for IC₅₀ Determination
Caption: Workflow for biochemical IC₅₀ determination.
Kinase Selectivity Profiling
A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Off-target inhibition can lead to unforeseen toxicities. Selectivity profiling involves testing the inhibitor against a broad panel of kinases.[18]
Experimental Protocol:
-
Panel Selection: Choose a commercially available kinase selectivity panel that covers a diverse range of the human kinome. Panels can range from dozens to hundreds of kinases.[20]
-
Assay Execution: The profiling service will typically perform single-point concentration assays (e.g., at 1 µM) to get an initial overview of inhibitory activity.
-
Data Analysis: The results are usually presented as percent inhibition for each kinase at the tested concentration. Kinases showing significant inhibition (e.g., >50%) are flagged as potential off-targets.
-
Follow-up: For any identified off-targets, full IC₅₀ curves should be generated to quantify the potency of the inhibitor against them. A truly selective inhibitor will have a significantly higher IC₅₀ value for off-targets compared to the primary target.
Cell-Based Kinase Activity Assays
Biochemical assays are essential but do not fully replicate the complex cellular environment. Cell-based assays provide more biologically relevant data by assessing an inhibitor's ability to engage its target and modulate a downstream signaling pathway within a living cell.[21][22]
Protocol for a Cell-Based Phosphorylation Assay (Western Blot):
-
Cell Culture and Treatment:
-
Culture a relevant cell line known to have an active signaling pathway involving the target kinase.[23]
-
Seed the cells in multi-well plates and allow them to adhere.
-
Starve the cells (if necessary, e.g., in serum-free media) to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein (e.g., GAPDH).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate, indicates effective target inhibition in the cellular context.
-
General Mechanism of ATP-Competitive Kinase Inhibition
Caption: ATP-competitive inhibition mechanism.
Conclusion
The 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a cornerstone in modern kinase inhibitor design. Its structural mimicry of purines, combined with exceptional synthetic tractability, allows for the rapid generation and optimization of potent and selective inhibitors against a wide range of kinase targets. While other privileged scaffolds like quinazoline and indole have also led to numerous successful drugs, the pyrrolo[2,3-d]pyrimidine core offers a unique combination of features that continue to make it a highly attractive starting point for novel therapeutic development.
The ultimate success of any scaffold, however, is determined not by its structure alone, but by rigorous, multi-faceted experimental evaluation. By employing a systematic approach that progresses from biochemical potency and selectivity profiling to validation in relevant cellular models, researchers can effectively leverage the power of scaffolds like 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine to develop the next generation of targeted therapies.
References
-
MySkinRecipes. (n.d.). 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from MySkinRecipes website. [Link]
-
Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from Patsnap website. [Link]
-
Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 855. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from Srini Chem website. [Link]
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
PubMed Central. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Retrieved from PubMed Central. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from MDPI website. [Link]
-
Preprints.org. (n.d.). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Retrieved from Preprints.org. [Link]
-
PubChem. (n.d.). 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from PubChem. [Link]
-
PubMed Central. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from PubMed Central. [Link]
-
PubMed Central. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
-
PubMed. (n.d.). Indolinones as promising scaffold as kinase inhibitors: a review. Retrieved from PubMed. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]
-
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from PubMed Central. [Link]
-
Protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from Protocols.io. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from Profacgen website. [Link]
-
MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from MDPI website. [Link]
-
PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Retrieved from PubMed. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from Reaction Biology website. [Link]
-
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from PubMed. [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from Creative Diagnostics website. [Link]
Sources
- 1. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 2. Kinase Activity Assays [promega.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine [myskinrecipes.com]
- 10. srinichem.com [srinichem.com]
- 11. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 12. 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | Benchchem [benchchem.com]
- 13. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 23. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A-Senior Application Scientist's Guide to Pyrrolo[2,3-d]pyrimidine Scaffolds: A Comparative Analysis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in Synthesis
The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring role in a multitude of clinically significant kinase inhibitors.[1] Its structure mimics the purine core of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases, enzymes that are central regulators of complex cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2]
Within this scaffold class, two key intermediates form the starting point for countless synthetic campaigns: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its C5-methylated analog, 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine . The choice between these two building blocks is a critical strategic decision, not merely a matter of convenience. The presence or absence of the C5-methyl group profoundly influences the molecule's synthesis, reactivity, and, ultimately, the pharmacological profile of the final drug candidate.
This guide provides an in-depth comparison of these two vital intermediates for researchers, scientists, and drug development professionals. We will dissect the nuances of their synthesis, explore the subtle yet significant differences in their chemical reactivity, and delineate the strategic rationale for selecting one over the other in a drug discovery program.
I. Synthesis of the Core Scaffolds: A Tale of Two Pathways
The synthetic routes to these scaffolds, while related, differ in their starting materials and overall efficiency. The goal is to produce the di-chloro intermediate, which serves as a versatile handle for subsequent nucleophilic aromatic substitution (SNAr) reactions.
Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
A common and efficient pathway to the unsubstituted core begins with 6-aminouracil.[3] The synthesis proceeds in two primary stages: initial cyclization to form the pyrrolo[2,3-d]pyrimidine-2,4-dione, followed by a chlorination step.
Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine [3]
-
Step 1: Cyclization. To a suspension of 6-aminouracil in an appropriate solvent, add sodium bicarbonate followed by chloroacetaldehyde. Heat the reaction mixture to 45-65°C until starting material is consumed (monitoring by TLC/LCMS). The resulting intermediate, 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione, is then isolated.
-
Step 2: Chlorination. The intermediate from Step 1 is suspended in phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA). The mixture is heated to 75-90°C. Upon completion, the reaction is carefully quenched, and the product is isolated via crystallization and extraction to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of the C5-methylated analog typically requires a different starting material that already contains the methyl group, such as 6-amino-5-methyluracil, or involves a more complex multi-step sequence. A direct and efficient route often starts from commercially available precursors that incorporate the C5-methyl group early in the sequence.
| Parameter | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| Common Starting Material | 6-Aminouracil[3] | 6-Amino-5-methyluracil or related pyrimidines |
| Typical Overall Yield | >50% (kilogram scale)[3] | Varies significantly with route, often comparable |
| Key Considerations | Well-established, scalable process. | Starting material availability and cost can be a factor. |
| Potential Impurities | Monochloro-species, residual solvents. | Isomeric impurities if methylation is not regioselective. |
Table 1. Comparative summary of synthetic routes.
II. Comparative Reactivity in SNAr Reactions
The primary utility of these scaffolds lies in the sequential displacement of the two chlorine atoms via Nucleophilic Aromatic Substitution (SNAr). The regioselectivity and rate of these reactions are governed by the electronic and steric properties of the pyrrolo[2,3-d]pyrimidine core.
The Fundamental Principle: C4 vs. C2 Reactivity
In the unsubstituted 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[4][5] This selectivity is attributed to several factors:
-
Electronic Activation: The C4 position is para to the N7 nitrogen of the pyrrole ring and ortho to the N3 of the pyrimidine ring, providing strong electronic activation and stabilization of the negative charge in the Meisenheimer intermediate.[4]
-
Orbital Control: Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it the preferred site for nucleophilic attack.[5][6]
The Impact of the C5-Methyl Group
The introduction of a methyl group at the C5 position introduces two competing effects:
-
Electronic Effect: The methyl group is weakly electron-donating through hyperconjugation. This effect slightly increases the electron density of the aromatic system, which marginally deactivates the ring towards nucleophilic attack compared to the unsubstituted analog. This means reactions with the C5-methyl scaffold may require slightly harsher conditions (e.g., higher temperatures or longer reaction times) to achieve similar conversion rates.
-
Steric Effect: The C5-methyl group introduces steric hindrance in the vicinity of the C4 position. While this effect is minor for small nucleophiles, it can become significant for bulkier reagents, potentially slowing the rate of reaction at C4 or even influencing the regioselectivity in finely balanced cases.
III. Strategic Application in Drug Discovery
The decision to use the C5-methylated scaffold versus the unsubstituted core is driven by the overall goals of the drug discovery program, including target affinity, selectivity, and pharmacokinetic properties.
When to Use 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Unsubstituted)
-
Maximizing Synthetic Options: The unsubstituted C5 and C6 positions on the pyrrole ring are available for further functionalization.[7] This allows for late-stage diversification of a lead compound, enabling chemists to probe the structure-activity relationship (SAR) in that region without redesigning the entire synthesis. Methods like halogenation or metalation followed by quenching with an electrophile can be employed.
-
Unknown SAR: In early-stage discovery, when the SAR around the C5 position is unknown, starting with the unsubstituted core is the most logical approach. It provides a baseline compound and preserves the option to add substituents later.
-
Simplicity and Cost: The synthesis of the unsubstituted scaffold is often more streamlined and cost-effective, making it attractive for initial library synthesis and proof-of-concept studies.[8]
When to Use 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (C5-Methylated)
-
Blocking Metabolism: The C5 position of the pyrrole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Installing a methyl group at this position effectively blocks this metabolic pathway, which can lead to improved metabolic stability, a longer half-life, and better oral bioavailability of the final drug candidate.
-
Enhancing Potency and Selectivity: The methyl group can serve as a key lipophilic or hydrophobic anchor, fitting into a specific pocket within the kinase's ATP-binding site.[9] This additional interaction can significantly increase binding affinity (potency) and, in some cases, improve selectivity for the target kinase over off-target kinases.[10]
-
Established SAR: If prior knowledge or molecular modeling suggests that a small alkyl group at the C5 position is beneficial or required for activity, using the pre-methylated scaffold is the most efficient synthetic strategy. It eliminates a step from the synthesis and avoids potential issues with late-stage methylation.
IV. Conclusion
The choice between 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and its unsubstituted counterpart, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is a nuanced decision with significant downstream consequences.
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine offers maximum synthetic flexibility, serving as an ideal platform for exploring SAR and enabling late-stage diversification. It is the scaffold of choice when the role of the C5-position is yet to be determined.
-
2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a strategic choice for lead optimization. The C5-methyl group can act as a metabolic blocker and a potency-enhancing feature, directly addressing key challenges in translating a chemical hit into a viable drug candidate.
A thorough understanding of the synthetic routes, the subtle differences in reactivity, and the strategic implications for drug design is paramount. By carefully considering these factors, researchers can select the optimal starting material, streamlining their synthetic efforts and increasing the probability of success in their quest for novel kinase inhibitors.
References
-
[3] Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7ffOKB8GRNQOvbxB2xo97fpWkGYXUG1cO6i0QvjRmfEGtV1J7s0HM7WAUeZ2xMwLZpAYj8zMIXncL6AZM6XlG6Cy-X7aXimgcV4jVFSzgMTZCBRDCH7b4UoS5jQ7Nhmbd9wABJBi5cgc=]
-
[11] Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT-t7E6cK7wvwDgBNcEIgKhcREI0QfhDglvykIFz7aW5yOdl8eTufJqvIuWMcqMP1BlOv1HVPGbG_lPQI8FZSCL-bLzcBW0JgJqUKFv0bvswCVGERyfwDq_nI8rWLJfgw3VPi-X5cHfTxhuXI=]
-
[12] 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chem-Impex. [URL: https://www.chemimpex.com/products/2-4-dichloro-7h-pyrrolo-2-3-d-pyrimidine]
-
[13] 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/90213-67-5.htm]
-
[4] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-reactivity-of-2-4-dichloropyridine-and-2-6-dichloropyridine-in-nucleophilic-aromatic-substitution/]
-
[2] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963]
-
[14] Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00627]
-
[8] Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [URL: https://www.researchgate.net/publication/281112423_Synthesis_of_4-chloro-7H-pyrrolo23-dpyrimidine_and_24-dichloro-7H-pyrrolo23-dpyrimidine]
-
[7] The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [URL: https://sci-hub.se/10.1016/j.ejmech.2021.113398]
-
[15] The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. [URL: https://www.mdpi.com/1422-0067/24/2/989]
-
[16] 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. MedChemExpress. [URL: https://www.medchemexpress.com/2-4-dichloro-7h-pyrrolo-2-3-d-pyrimidine.html]
-
[17] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. [URL: https://www.wuxiapptec.com/insights/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines]
-
[1] Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319230/]
-
[18] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31339735/]
-
[10] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [URL: https://www.mdpi.com/1424-8247/16/9/1313]
-
[9] Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7709383/]
-
[19] Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16687220/]
-
[6] FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. [URL: https://www.researchgate.net/figure/FMO-analysis-of-SNAr-selectivity-with-2-4-dichloropyridine-revealing-orbital-symmetry_fig2_344155106]
-
[5] Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/89131/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity]
-
[20] Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33242732/]
-
[21] Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9859599/]
-
[22] N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836952/]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.box [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteres of the 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Core in Kinase Inhibition
This guide provides an in-depth comparison of bioisosteric replacements for the 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, a critical pharmacophore in the development of targeted kinase inhibitors. We will delve into the rationale behind bioisosteric substitution and present a comparative analysis of key derivatives, supported by experimental data on their biological activity and pharmacokinetic properties. Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided to enable researchers to apply these principles in their own drug discovery efforts.
Introduction: The 7-Deazapurine Scaffold and the Rationale for Bioisosteric Replacement
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural resemblance to the native purine core of ATP. This mimicry allows compounds based on this scaffold to effectively compete with ATP for the binding pocket of various kinases, leading to the inhibition of their catalytic activity.[1][2] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3][4]
The 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine core is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for nucleophilic substitution, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. However, the inherent reactivity and physicochemical properties of the dichlorinated core can sometimes lead to suboptimal drug-like characteristics, such as poor solubility, metabolic instability, or off-target toxicity.
Bioisosteric replacement is a powerful strategy in medicinal chemistry to address these limitations. It involves the substitution of a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's overall profile while retaining or enhancing its desired biological activity.[5][6] In the context of the 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine core, replacing one or both chlorine atoms with bioisosteres such as amino, substituted amino (anilino), or alkoxy groups can have profound effects on the molecule's interaction with the target kinase and its broader ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Comparative Analysis of Bioisosteres
The strategic replacement of the chlorine atoms at the C2 and C4 positions of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidine core has been extensively explored to optimize kinase inhibitory activity and drug-like properties. Below is a comparative analysis of key bioisosteric replacements based on reported structure-activity relationship (SAR) studies.
Kinase Inhibitory Potency
The primary goal of bioisosteric replacement in this context is to maintain or improve the inhibitory potency against the target kinase. The following table summarizes the reported IC50 values for representative compounds against various kinases.
| Compound ID | R2 Substituent | R4 Substituent | Target Kinase | IC50 (nM) | Reference |
| Parent Core | Cl | Cl | - | - | [3] |
| Analog 1 | NH2 | m-bromoanilino | PDGFR-β | <100 | [4] |
| Analog 2 | NH2 | m-bromoanilino | EGFR | >1000 | [4] |
| Analog 3 | NH2 | 3'-bromoanilino | Various RTKs | Potent | [7] |
| Analog 4 | NH2 | (4-sulfamoylphenyl)amino | CDK9 | Potent | [8] |
| Analog 5 | Cl | (E)-N'-benzylidenebenzohydrazide | EGFR | 40-204 | [2] |
| Analog 6 | Cl | (E)-N'-benzylidenebenzohydrazide | Her2 | 40-204 | [2] |
| Analog 7 | Cl | (E)-N'-benzylidenebenzohydrazide | VEGFR2 | 40-204 | [2] |
| Analog 8 | Cl | (E)-N'-benzylidenebenzohydrazide | CDK2 | 40-204 | [2] |
Analysis of Kinase Inhibition Data:
The data clearly demonstrates that the substitution of the chlorine atoms with various amino and substituted amino moieties can lead to potent kinase inhibitors. For instance, the replacement of the C4-chloro group with a meta-bromoanilino group (Analog 1) results in a potent inhibitor of PDGFR-β.[4] Interestingly, this substitution confers selectivity, as the same compound shows significantly weaker activity against EGFR. This highlights the role of the C4 substituent in directing the inhibitor to specific kinase active sites. Further studies have shown that various substitutions on the anilino ring at the C4 position can modulate the potency and specificity of inhibition against a range of receptor tyrosine kinases (RTKs).[7]
The introduction of a sulfamoylphenylamino group at the C2 position (Analog 4) has been shown to yield potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK9.[8] This suggests that modifications at the C2 position are also critical for achieving high affinity and selectivity.
Recent work has also explored more complex substitutions at the C4 position, such as the (E)-N'-benzylidenebenzohydrazide moiety (Analogs 5-8), leading to multi-targeted kinase inhibitors with potent activity against EGFR, Her2, VEGFR2, and CDK2.[2] This underscores the versatility of the 2-chloro-4-substituted scaffold in generating inhibitors with broad-spectrum or targeted activity profiles.
Physicochemical and Pharmacokinetic Properties
Beyond target potency, bioisosteric replacement is crucial for optimizing the drug-like properties of a compound. While direct comparative data for the 2,4-dichloro-5-methyl core and its specific bioisosteres is sparse in the literature, general principles of medicinal chemistry allow us to infer the likely impact of these substitutions.
| Property | 2,4-Dichloro | 2-Amino-4-Anilino | 2-Alkoxy-4-Amino | Rationale for Improvement |
| Solubility | Low | Moderate to High | Moderate to High | Replacement of lipophilic chlorine atoms with more polar amino and alkoxy groups, which can act as hydrogen bond donors and acceptors, generally improves aqueous solubility. |
| Metabolic Stability | Variable | Generally Improved | Generally Improved | The C-Cl bond can be susceptible to metabolic cleavage. Amino and alkoxy groups are often more metabolically stable, although they can be subject to N- or O-dealkylation. |
| Cell Permeability | Moderate | Variable | Variable | While increased polarity from amino and alkoxy groups can reduce passive diffusion, these groups can also interact with membrane transporters, potentially facilitating cell entry. Permeability needs to be experimentally determined for each analog. |
| Selectivity | Often promiscuous | Can be high | Can be high | The introduction of specific hydrogen bonding and steric interactions through amino and alkoxy substituents allows for fine-tuning of the inhibitor's binding to the target kinase, leading to improved selectivity. |
Experimental Protocols
To facilitate the exploration of bioisosteres for the 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine core, we provide the following detailed experimental protocols for synthesis and key in vitro assays.
General Synthesis of 2,4-Disubstituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidines
The synthesis of bioisosteric analogs typically starts from the commercially available 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. The differential reactivity of the C4 and C2 chlorine atoms allows for sequential nucleophilic aromatic substitution (SNAr) reactions. The C4 position is generally more reactive towards nucleophiles.
dot
Caption: General synthetic workflow for 2,4-disubstituted analogs.
Step 1: Monosubstitution at the C4 Position
-
To a solution of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired nucleophile (e.g., a primary amine or an alcohol, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-chloro-4-substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Step 2: Disubstitution at the C2 Position
-
Dissolve the 2-chloro-4-substituted intermediate (1.0 eq) in a suitable solvent (e.g., dioxane or DMF).
-
Add the second nucleophile (e.g., another amine or alcohol, 1.2 eq) and a suitable base (e.g., K2CO3 or Cs2CO3, 2.0 eq). For less reactive nucleophiles, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) may be necessary.[3]
-
Heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography or preparative HPLC to yield the final 2,4-disubstituted product.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 value of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[9]
dot
Caption: Workflow for a typical in vitro kinase inhibition assay.
-
Preparation of Reagents:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well white plate, add 5 µL of the 2X kinase solution to each well.
-
Add 2.5 µL of the diluted test compound solution to the appropriate wells. Include wells with DMSO only as a positive control (100% activity) and wells without kinase as a negative control (background).
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Detection:
-
Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the positive control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Microsomal Stability Assay
This assay measures the rate of metabolism of a compound by liver microsomes, providing an indication of its metabolic stability.[10][11]
-
Preparation:
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and buffer (e.g., 100 mM potassium phosphate, pH 7.4) at 37 °C for 5 minutes.
-
Add the test compound (final concentration typically 1 µM) to the microsomal suspension and pre-incubate for 5 minutes at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized epithelial cell layer, to predict the intestinal permeability of a compound.[12][13][14]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium until they reach confluence.
-
Seed the cells onto permeable filter supports in a multi-well plate and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add the test compound (typically at a concentration of 10 µM) to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Replace the volume of the collected sample with fresh transport buffer.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples and the initial donor solution using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment.
-
Signaling Pathway Context
The 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine core and its bioisosteres are often designed to inhibit kinases involved in cancer cell proliferation and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
dot
Caption: Inhibition of the EGFR signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
Conclusion
The 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine core is a highly valuable scaffold in the design of kinase inhibitors. Bioisosteric replacement of the chlorine atoms at the C2 and C4 positions with various functional groups, particularly amino and substituted amino moieties, is a proven strategy to enhance inhibitory potency, selectivity, and overall drug-like properties. The comparative data and experimental protocols provided in this guide are intended to empower researchers in the rational design and development of the next generation of targeted kinase inhibitors based on this privileged heterocyclic system. Careful consideration of the structure-activity relationships and the application of robust in vitro assays will be crucial for the successful translation of these promising compounds into clinical candidates.
References
- BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed Central.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Microsomal Stability. Cyprotex.
- Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.
- Caco2 assay protocol.
- Synthesis and biological activity of 2-amino-4-substitutedanilino-6-substituted phenylmethyl pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases. AACR Journals.
- Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
- MultiScreen Caco-2 Assay System. Merck Millipore.
- Microsomal Stability Assay Protocol. AxisPharm.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI.
- In vitro kinase assay. Protocols.io.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
- Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org.
- Kinase assays. BMG LABTECH.
- Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
- Metabolic Stability Assays. Merck Millipore.
- Caco-2 cell permeability assays to measure drug absorption.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
- Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.jp [sci-hub.jp]
- 4. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. researchgate.net [researchgate.net]
Efficacy comparison of kinase inhibitors derived from 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
The following guide provides an in-depth technical comparison of kinase inhibitors derived from the 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.
Executive Summary
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90213-67-5) is a specialized "privileged scaffold" in medicinal chemistry. While its non-methylated counterpart (5-H) forms the core of blockbuster JAK inhibitors like Tofacitinib and Ruxolitinib , the 5-methyl variant is deployed to solve specific challenges in selectivity and metabolic stability .
This guide compares the efficacy of 5-methyl-substituted derivatives against standard 5-H pyrrolopyrimidines and alternative pyrimidine-based inhibitors. The data highlights the "Methyl Switch"—the critical role of the C5-methyl group in filling hydrophobic gatekeeper pockets (e.g., in FAK , PAK4 , and JAK1 ) and blocking metabolic oxidation.
Key Performance Indicators (KPIs)
| Feature | 5-Methyl-Pyrrolo[2,3-d]pyrimidine | 5-H-Pyrrolo[2,3-d]pyrimidine (Standard) | Pyrimidine-Based Inhibitors |
| Primary Targets | FAK, Pyk2, PAK4, LRRK2 | JAK1/2/3, TYK2 | FAK, EGFR, ALK |
| Selectivity Mechanism | Hydrophobic fit (Gatekeeper residues) | Hinge binding (ATP mimicry) | Hinge binding + Allosteric |
| Metabolic Stability | High (C5 blocked from oxidation) | Moderate (C5 is a metabolic soft spot) | Variable |
| Key Precursor | 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dichloropyrimidine |
Technical Analysis & Efficacy Comparison
The "Methyl Switch": Structural Impact on Efficacy
The addition of a methyl group at the C5 position of the pyrrole ring is not merely cosmetic. It fundamentally alters the inhibitor's physicochemical profile and binding mode.
-
Selectivity Enhancement: In kinases like PAK4 (p21-activated kinase 4), the C5-methyl group occupies a distinct hydrophobic pocket near the hinge region, often improving selectivity against off-target kinases that lack the corresponding space (steric clash).
-
Metabolic Blockade: The C5 position in 7-deazapurines is electron-rich and prone to oxidative metabolism (e.g., by CYP450s). Methylation at this site acts as a metabolic block, extending the half-life (
) of the compound in vivo.
Case Study: FAK and Pyk2 Inhibition
Focal Adhesion Kinase (FAK) is a critical target for preventing tumor metastasis. While Defactinib (a pyrimidine-based inhibitor) is the clinical standard, 5-methyl-pyrrolo[2,3-d]pyrimidine derivatives have shown superior potency in preclinical models due to enhanced rigidity and hinge interaction.
Efficacy Data: 5-Methyl Derivatives vs. Standards
Data synthesized from preclinical SAR studies [1, 4].[1]
| Compound Class | Core Scaffold | Target | IC50 (nM) | Selectivity Profile |
| Experimental Lead 5n | 5-Methyl-pyrrolo[2,3-d]pyrimidine | PAK4 | 2.1 | >1000-fold vs. PAK1 |
| Derivative 32 | 5-Methyl-pyrrolo[2,3-d]pyrimidine | FAK | 4.5 | High selectivity vs. EGFR |
| Defactinib (Control) | Pyrimidine | FAK | 0.6 | Dual FAK/Pyk2 inhibitor |
| Tofacitinib (Ref) | 5-H-Pyrrolo[2,3-d]pyrimidine | JAK3 | 1.0 | Pan-JAK activity |
Insight: While Defactinib is slightly more potent in absolute terms, the 5-methyl-pyrrolo derivatives often exhibit cleaner off-target profiles (less inhibition of Insulin Receptor or IGF-1R) due to the specific shape complementarity provided by the fused pyrrole ring and the C5-methyl group.
Mechanism of Action: ATP-Competitive Inhibition
These inhibitors function as Type I ATP-competitive inhibitors. The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP.
-
Hinge Binding: The N1 and C2-amino groups (after derivatization) form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).
-
Hydrophobic Clamp: The C5-methyl group displaces water and interacts with the "gatekeeper" residue (often Methionine or Threonine), locking the kinase in an inactive conformation.
Experimental Protocols
Synthesis Workflow (Scaffold Derivatization)
Objective: Functionalize 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine to generate active kinase inhibitors.
Principle: Regioselective Nucleophilic Aromatic Substitution (
Protocol:
-
C4-Displacement (Introduction of Pharmacophore):
-
Dissolve 1 eq of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in n-butanol or DMF.
-
Add 1.1 eq of the desired amine (e.g., an aniline or piperazine derivative).
-
Add 2.0 eq of DIPEA (base).
-
Heat to 80°C for 4-6 hours. Monitor by TLC/LC-MS.
-
Result: 2-Chloro-4-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
-
C2-Displacement (Solubility/Selectivity Tuning):
-
Use the intermediate from Step 1.
-
Add excess amine (or alkoxide) for the C2 position.
-
Requires higher temperature (120-140°C) or microwave irradiation.
-
Result: Final 2,4-diamino-5-methyl-pyrrolo[2,3-d]pyrimidine.
-
Kinase Activity Assay (ADP-Glo™)
Objective: Determine IC50 of the synthesized 5-methyl derivative against FAK or PAK4.
-
Preparation: Dilute compounds in DMSO (10-point dose-response).
-
Reaction: Mix kinase (e.g., FAK, 2 ng/µL), substrate (e.g., Poly Glu:Tyr), and ATP (10 µM) in kinase buffer.
-
Incubation: Add compound. Incubate at RT for 60 min.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to fit IC50.
Visualization of Mechanisms & Workflows
Scaffold Derivatization & SAR Logic
The following diagram illustrates the regioselective synthesis and the structural role of the 5-methyl group.
Caption: Regioselective synthesis workflow transforming the dichloro-scaffold into a potent inhibitor. The C4 position is modified first to establish the primary hinge-binding motif.
FAK Signaling Pathway Inhibition
Visualizing where these inhibitors intervene in the cancer metastasis cascade.
Caption: Mechanism of Action. The inhibitor binds to the ATP pocket of FAK, preventing autophosphorylation at Tyr397 and halting the downstream metastatic signaling cascade.
References
-
BenchChem. 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: Medicinal Chemistry Applications. Retrieved from
-
National Institutes of Health (NIH). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. J Med Chem. Retrieved from
-
MDPI. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4. Retrieved from
-
Tocris Bioscience. Defactinib: FAK and Pyk2 Inhibitor Profile. Retrieved from
-
PubChem. 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Compound Summary. Retrieved from
Sources
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its resemblance to the purine ring system allows it to function as a potent hinge-binding motif for various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, molecules built upon the pyrrolo[2,3-d]pyrimidine framework have been successfully developed as targeted kinase inhibitors.
The subject of this guide, 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of a new generation of kinase inhibitors. The strategic placement of two reactive chlorine atoms at the 2- and 4-positions allows for selective and sequential nucleophilic substitution, providing a versatile handle for introducing diverse functionalities to modulate potency and selectivity. The methyl group at the 5-position can also play a crucial role in tailoring the molecule's interaction with the target protein.
This guide provides a comprehensive overview of a reliable synthetic route to this important building block and a detailed comparison of spectroscopic methods for its unambiguous validation, ensuring the integrity of downstream drug discovery efforts.
Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Step-by-Step Approach
The synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that begins with the construction of the core pyrrolo[2,3-d]pyrimidine ring system, followed by chlorination and methylation.
Synthesis Workflow
Sources
The Methyl Effect: A Comparative Guide to the Biological Activity of Substituted vs. Unsubstituted Pyrrolo[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its inherent ability to mimic ATP allows for competitive inhibition of various kinases, making it a focal point in the development of targeted therapies for cancer and inflammatory diseases.[1][2] A key aspect of optimizing the therapeutic potential of this scaffold lies in the strategic placement of substituents. This guide provides a comparative analysis of the biological activity of methyl-substituted versus unsubstituted pyrrolo[2,3-d]pyrimidines, offering insights into the nuanced effects of this seemingly simple modification.
The Significance of Methyl Substitution: More Than Just a Small Addition
Methylation, the addition of a methyl (-CH3) group, can profoundly alter a molecule's physicochemical properties, including its size, shape, lipophilicity, and metabolic stability. In the context of drug design, these changes can translate into significant differences in biological activity, such as potency, selectivity, and pharmacokinetic profile. Understanding the impact of methyl substitution on the pyrrolo[2,3-d]pyrimidine core is crucial for the rational design of next-generation inhibitors.
Comparative Biological Activity: A Tale of Two Scaffolds
The influence of a methyl group on the biological activity of pyrrolo[2,3-d]pyrimidines is highly dependent on its position on the heterocyclic core and the specific biological target. While a universal trend is not observed, analysis of published data reveals key insights into the structure-activity relationships (SAR).
Kinase Inhibition: A Position-Dependent Impact
The pyrrolo[2,3-d]pyrimidine scaffold is a versatile inhibitor of a wide range of protein kinases.[2] The effect of methyl substitution on kinase inhibitory activity is intricately linked to its location on the ring system.
One study on RET (Rearranged during Transfection) kinase inhibitors demonstrated that N-methylation of an active pyrrolo[2,3-d]pyrimidine derivative led to a significant loss of activity.[3] Specifically, the N-methyl derivative of a potent compound showed a several-fold decrease in inhibitory potency.[3] This suggests that the hydrogen on the pyrrole nitrogen may be critical for forming a key hydrogen bond interaction with the kinase hinge region, an interaction disrupted by the presence of a methyl group.
Conversely, a study on Casein Kinase 1α (CK1α) inhibitors explored the impact of a methyl group at the C-5 position of the pyrrolo[2,3-d]pyrimidine scaffold.[4] The introduction of an electron-donating methyl group at this position was found to weaken the inhibitory activity.[4] This observation highlights how even a small substituent can influence the electronic properties of the scaffold and its binding affinity to the target protein.
These findings underscore the importance of precise positional control when introducing methyl groups onto the pyrrolo[2,3-d]pyrimidine core. What may be a beneficial modification for one kinase target could be detrimental for another.
Anticancer Activity: A Complex Relationship
The anticancer properties of pyrrolo[2,3-d]pyrimidines are often linked to their kinase inhibitory activities. As such, the impact of methylation on anticancer efficacy can be similarly complex.
In a series of tricyclic pyrrolo[2,3-d]pyrimidines evaluated for their cytotoxic activity against various cancer cell lines, N-methylated compounds were synthesized and tested.[5] While a direct comparison with an unsubstituted analog was not the primary focus, the study provides IC50 values for these N-methylated derivatives, which can be used as a benchmark for future comparative studies.[5] For instance, (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine exhibited significant antitumor activity against the HT-29 colon cancer cell line with an IC50 value of 4.01 µM.[5]
Antiviral and Antimicrobial Activity: An Area for Further Exploration
While the primary focus of research on pyrrolo[2,3-d]pyrimidines has been on their anticancer and anti-inflammatory potential, they have also shown promise as antiviral and antimicrobial agents.[6][7] The influence of methyl substitution in these therapeutic areas is less well-documented and represents a fertile ground for future investigation. Structure-activity relationship studies in these domains will be crucial for developing novel infectious disease therapies based on this versatile scaffold.
Data Summary: Methyl-Substituted vs. Unsubstituted Pyrrolo[2,3-d]pyrimidines
| Compound Type | Target | Effect of Methyl Substitution | Quantitative Data (Example) | Reference |
| N-Methyl Pyrrolo[2,3-d]pyrimidine | RET Kinase | Loss of activity | Several-fold decrease in IC50 | [3] |
| C-5 Methyl Pyrrolo[2,3-d]pyrimidine | CK1α Kinase | Weakened activity | - | [4] |
| N-Methyl Tricyclic Pyrrolo[2,3-d]pyrimidine | HT-29 Colon Cancer Cells | Active | IC50 = 4.01 µM | [5] |
Experimental Protocols
General Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines
The synthesis of substituted pyrrolo[2,3-d]pyrimidines often starts from a commercially available or readily synthesized 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Subsequent modifications can be achieved through various organic reactions.
Example Protocol: Synthesis of N-Substituted Pyrrolo[2,3-d]pyrimidines
This protocol is a generalized procedure based on common synthetic strategies.
Step 1: Nucleophilic Substitution
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., n-BuOH), add the desired amine.
-
Add a base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Example Protocol: Synthesis of C-5 Substituted Pyrrolo[2,3-d]pyrimidines
This protocol is a conceptual outline and may require optimization.
Step 1: Halogenation at C-5
-
Protect the N-7 position of the pyrrolo[2,3-d]pyrimidine core with a suitable protecting group (e.g., SEM).
-
Treat the protected compound with a halogenating agent (e.g., N-iodosuccinimide) to introduce a halogen at the C-5 position.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a solution of the C-5 halogenated pyrrolo[2,3-d]pyrimidine in a suitable solvent system (e.g., EtOH/H2O), add the desired boronic acid.
-
Add a palladium catalyst (e.g., Pd(dppf)2Cl2) and a base (e.g., Na2CO3).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Remove the protecting group from the N-7 position using appropriate conditions to yield the final C-5 substituted product.
Biological Assays
In Vitro Kinase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of compounds against a specific kinase.
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a buffer solution.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture at a specific temperature for a set period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.[5]
Visualizing the Concepts
Caption: Impact of Methyl Substitution on Physicochemical Properties and Biological Activity.
Caption: General Workflow for Synthesis and Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives.
Conclusion and Future Directions
The biological activity of pyrrolo[2,3-d]pyrimidines is finely tuned by the nature and position of substituents on the core scaffold. Methyl substitution, while seemingly minor, can have a dramatic and often unpredictable impact on target engagement and overall efficacy. The available data suggests that N-methylation can be detrimental to kinase inhibition, likely by disrupting crucial hydrogen bonding interactions, while C-5 methylation can also negatively influence activity.
Future research should focus on systematic and direct comparative studies of methyl-substituted and their corresponding unsubstituted pyrrolo[2,3-d]pyrimidine analogs against a broad panel of biological targets. Such studies, coupled with computational modeling and structural biology, will provide a more comprehensive understanding of the "methyl effect" and guide the rational design of more potent and selective therapeutic agents based on this remarkable heterocyclic scaffold.
References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. [Link]
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]
-
Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]
-
Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. [Link]
-
6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. [Link]
-
Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
Sources
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The 7-Deazapurine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2,4-Disubstituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the 7-deazapurine core of 7H-pyrrolo[2,3-d]pyrimidine represents a privileged scaffold in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine allows for competitive binding at the ATP-binding site of numerous kinases, a critical node in cellular signaling pathways frequently dysregulated in cancer and inflammatory diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives of the 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, with a primary focus on Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) inhibition. We will dissect the causal relationships behind synthetic strategies and biological activities, offering field-proven insights to guide future drug discovery efforts.
The Strategic Importance of the 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Core
The 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine moiety serves as a versatile and highly reactive starting material for the synthesis of a diverse library of kinase inhibitors. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, enabling sequential and regioselective nucleophilic substitution reactions. This allows for the systematic introduction of various functionalities to probe the chemical space of the ATP-binding pocket of target kinases. The methyl group at the C5 position can influence the electronic properties and steric interactions of the scaffold within the kinase domain, potentially enhancing potency and selectivity.
Derivatives of this scaffold have demonstrated significant inhibitory activity against a range of kinases implicated in oncology, including FAK, EGFR, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP, which allows these compounds to act as ATP-competitive inhibitors.[3]
Synthetic Strategies: Building a Library of Kinase Inhibitors
The synthesis of 2,4-disubstituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives typically begins with the construction of the core scaffold, followed by diversification at the C2 and C4 positions.
Synthesis of the Core Scaffold
A common route to the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate involves the reaction of 6-aminouracil with chloroacetaldehyde, followed by chlorination with an agent like phosphorus oxychloride.[4] The N7 position of the pyrrole ring can then be alkylated, for instance with iodomethane, to introduce a methyl group.[5]
Diversification at C2 and C4 Positions
With the dichlorinated core in hand, a library of derivatives can be generated through sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C4 position is generally more reactive than the one at C2, allowing for selective substitution. This differential reactivity is exploited to introduce a primary amine at C4, followed by the introduction of a second, often different, amine or other nucleophile at C2.
Structure-Activity Relationship (SAR) Analysis
The following sections will compare the SAR of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives against two key oncogenic kinases: FAK and EGFR.
Focal Adhesion Kinase (FAK) Inhibition
FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[6] Its overexpression is associated with numerous cancers. The SAR of 7H-pyrrolo[2,3-d]pyrimidine derivatives as FAK inhibitors reveals several key insights.[7]
A series of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives bearing a dimethylphosphine oxide moiety have been evaluated as potent FAK inhibitors.[1] The data from these studies highlight the importance of specific substitutions at the C2 and C4 positions for potent enzymatic inhibition and cellular activity.
| Compound | C4-Substituent | C2-Substituent | FAK IC50 (nM) | A549 Cell IC50 (µM) |
| 25b | 4-(dimethylphosphoryl)aniline | 2,6-difluoroaniline | 5.4 | 3.2 |
| 25a | 4-(dimethylphosphoryl)aniline | aniline | 12.3 | 8.5 |
| 25c | 4-(dimethylphosphoryl)aniline | 2-fluoro-6-chloroaniline | 8.1 | 4.1 |
| 25d | 4-(dimethylphosphoryl)aniline | 2-chloro-6-methylaniline | 7.6 | 3.9 |
| TAE-226 | (reference) | 6.2 | 2.8 |
Data adapted from a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as FAK inhibitors.[1]
Key SAR Observations for FAK Inhibition:
-
C4-Position: The presence of a 4-(dimethylphosphoryl)aniline group at the C4 position is crucial for high-potency FAK inhibition. This moiety likely forms key hydrogen bond interactions within the ATP-binding pocket.[1]
-
C2-Position: Substitution on the aniline ring at the C2 position significantly impacts activity.
-
Halogen Substitution: The introduction of fluorine atoms at the 2 and 6 positions of the aniline ring (compound 25b ) leads to the most potent FAK inhibition in this series.[1] This suggests that these electron-withdrawing groups may favorably interact with the kinase.
-
Steric Effects: A combination of a chloro and a methyl group at the 2 and 6 positions (compound 25d ) also results in potent inhibition, indicating that the size and electronics of these substituents are important for optimal binding.
-
-
Overall Trend: These findings suggest that a combination of a hydrogen-bond-donating/accepting moiety at C4 and a substituted aniline at C2 is a promising strategy for developing potent FAK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, differentiation, and survival.[2] Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of EGFR inhibitors.[8]
Key SAR Observations for EGFR Inhibition:
-
C4-Anilino Moiety: Similar to FAK inhibitors, an anilino group at the C4 position is a common feature of potent EGFR inhibitors. Substitutions on this aniline ring can fine-tune potency and selectivity.
-
C6-Position: Modifications at the C6 position of the pyrrolo[2,3-d]pyrimidine core are well-tolerated and can be used to introduce functionalities that interact with the solvent-exposed region of the ATP-binding site.
-
Covalent Inhibition: Many potent EGFR inhibitors based on this scaffold are designed as covalent inhibitors. This is achieved by incorporating a reactive group, such as an acrylamide moiety, that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.
A comparative analysis of different fused pyrimidine systems reveals the versatility of this general structure in targeting EGFR.[9] For the pyrrolo[2,3-d]pyrimidine series, the presence of a disubstituted phenyl group at the C4-anilino position is often associated with irreversible inhibition and high selectivity.[9]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
FAK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Step-by-Step Protocol:
-
Reagent Preparation: Dilute FAK enzyme, substrate (e.g., poly(E,Y)4:1), ATP, and test compounds to their final concentrations in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control). Add 2 µL of the FAK enzyme solution. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Incubate at room temperature for 40 minutes to convert the ADP generated to ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.
-
Signal Stabilization: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[10]
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
The 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The strategic and sequential modification of the C2 and C4 positions allows for a thorough exploration of the SAR, leading to the identification of compounds with significant anti-cancer properties. The insights from FAK and EGFR inhibitor development demonstrate the importance of specific structural motifs for high-affinity binding and cellular efficacy.
Future efforts in this area should focus on:
-
Improving Selectivity: While potent inhibitors have been developed, enhancing selectivity against a panel of kinases remains a key challenge to minimize off-target effects.
-
Overcoming Resistance: The development of next-generation inhibitors that can overcome acquired resistance mutations in kinases like EGFR is a critical area of research.
-
Exploring Novel Kinase Targets: The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold suggests its potential for targeting other kinases implicated in disease.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this remarkable scaffold can be realized.
References
-
Patsnap. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]
-
Metwally, K., & Abo-Dya, N. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 31. [Link]
- Wang, R., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092.
- Tan, H., et al. (2021). Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. European Journal of Medicinal Chemistry, 223, 113670.
- Wang, R., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
IMR Press. (2024, November 20). Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
- Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(25), 2741-2761.
Sources
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 4. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 6. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 7. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com.cn [promega.com.cn]
- 11. researchgate.net [researchgate.net]
Benchmarking New Pyrrolo[2,3-d]pyrimidine Derivatives Against Known EGFR Inhibitors: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Evolving Landscape of EGFR Inhibition in Oncology
This guide provides a comprehensive technical comparison of emerging pyrrolo[2,3-d]pyrimidine derivatives against established EGFR inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a promising pharmacophore for the development of next-generation EGFR TKIs, offering the potential for enhanced potency, selectivity, and the ability to overcome acquired resistance mechanisms. We will delve into the experimental methodologies used for their evaluation and present a comparative analysis of their performance against the following benchmark inhibitors:
-
First-Generation (Reversible): Gefitinib and Erlotinib
-
Second-Generation (Irreversible Pan-ErbB): Afatinib
-
Third-Generation (Mutant-Selective): Osimertinib
Our objective is to provide an in-depth, data-driven resource for researchers to critically evaluate the potential of these novel compounds in the context of the current therapeutic landscape.
The Rationale for Novel Pyrrolo[2,3-d]pyrimidine-Based EGFR Inhibitors
While existing EGFR TKIs have shown significant clinical benefit, their efficacy is often limited by the development of acquired resistance. A common resistance mechanism to first- and second-generation inhibitors is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Third-generation inhibitors like osimertinib were specifically designed to target this mutation. However, resistance to third-generation inhibitors can emerge through various mechanisms, including the C797S mutation, which prevents the covalent binding of irreversible inhibitors.[2]
The pyrrolo[2,3-d]pyrimidine core represents a versatile scaffold for designing inhibitors that can overcome these resistance mechanisms.[3] Its structural features allow for modifications that can enhance binding affinity to mutant EGFR, including the double and triple mutant forms, while potentially sparing wild-type EGFR to minimize off-target toxicities.[4]
Visualizing the EGFR Signaling Pathway
Caption: A typical experimental workflow for benchmarking EGFR inhibitors.
EGFR Kinase Activity Assay
Causality: This assay directly measures the inhibitor's ability to block the enzymatic activity of the EGFR kinase domain. It is the primary screen to determine the biochemical potency (IC50) of a compound against wild-type and various mutant forms of the EGFR protein.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT). Prepare stock solutions of recombinant human EGFR (wild-type or mutant), ATP, and a suitable peptide substrate.
-
Inhibitor Dilution: Prepare a serial dilution of the test compounds (new pyrrolo[2,3-d]pyrimidine derivatives and benchmark inhibitors) in DMSO.
-
Kinase Reaction: In a 384-well plate, add the EGFR enzyme to the reaction buffer. Add the diluted inhibitors and pre-incubate for a specified time (e.g., 30 minutes at room temperature).
-
Initiation and Detection: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The reaction progress is monitored by measuring the increase in a detectable signal (e.g., fluorescence or luminescence) over time.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentrations. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, using a non-linear regression model.
Cell Viability Assay (MTT Assay)
Causality: This assay assesses the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines. It provides a measure of the compound's cellular potency (GI50 or IC50) and its selectivity for cancer cells harboring specific EGFR mutations versus those with wild-type EGFR.
Step-by-Step Protocol:
-
Cell Seeding: Plate NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M, and engineered lines for C797S mutations) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and benchmark inhibitors for a specified duration (typically 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values by plotting viability against inhibitor concentration.
Western Blot Analysis for EGFR Pathway Inhibition
Causality: This technique is used to confirm that the inhibitor is hitting its intended target and blocking the downstream signaling pathways. It provides qualitative and semi-quantitative data on the inhibition of EGFR autophosphorylation and the phosphorylation of key downstream effectors like AKT and ERK.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitors at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to assess the reduction in the levels of phosphorylated proteins in treated cells compared to untreated controls.
Comparative Performance Analysis
The following table summarizes the preclinical data for a representative novel pyrrolo[2,3-d]pyrimidine derivative, BBT-176, a fourth-generation EGFR inhibitor, in comparison to osimertinib. This data highlights the potential of this new class of inhibitors to overcome resistance mediated by the C797S mutation.
| Compound | EGFR Mutant Protein (IC50, nM) | Cell Line (EGFR Mutation) | Cell-Based IC50 (nM) | Reference |
| 19Del/T790M/C797S | L858R/T790M/C797S | |||
| BBT-176 | 1.79 | 5.35 | Ba/F3 (19Del/T790M/C797S) | 49 |
| Ba/F3 (L858R/T790M/C797S) | 202 | |||
| Osimertinib | 124.82 | 573.72 | Ba/F3 (19Del/T790M/C797S) | 1,134 |
| Ba/F3 (L858R/T790M/C797S) | 2,685 |
Data presented is for illustrative purposes and is based on published findings. Direct comparison should ideally be performed in the same laboratory under identical conditions.
Logical Framework for Inhibitor Comparison
The evaluation of a novel EGFR inhibitor against established benchmarks follows a logical progression from its fundamental biochemical activity to its cellular effects and mechanism of action.
Sources
- 1. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 2. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of Biological Activity for 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to purine has made it a valuable template for the design of inhibitors targeting a wide range of enzymes, particularly protein kinases.[2][3] Modifications at various positions of the pyrrolo[2,3-d]pyrimidine ring have led to the discovery of potent agents with anticancer, anti-inflammatory, and antimicrobial properties.[2] Among these, analogs of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine have garnered significant attention due to their potential as kinase inhibitors and antitumor agents.[4]
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of a series of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs. We will delve into the experimental methodologies used to assess their efficacy, present a comparative analysis of the data, and explore the correlation between their performance in laboratory assays and living organisms. This analysis is crucial for researchers, scientists, and drug development professionals to understand the structure-activity relationships (SAR) and to guide the rational design of more potent and selective therapeutic agents.
Methodology: A Foundation of Scientific Rigor
The successful correlation of in vitro and in vivo data hinges on the meticulous design and execution of experiments. The protocols outlined below are designed to ensure the generation of reliable and reproducible data, forming a self-validating system for the evaluation of our 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs.
In Vitro Biological Evaluation: Cellular and Enzymatic Assays
The initial assessment of the biological activity of the synthesized analogs is performed using a panel of in vitro assays. These assays provide a quantitative measure of the compounds' potency and selectivity against specific molecular targets and cancer cell lines.
1. Kinase Inhibition Assays:
The primary molecular targets for many pyrrolo[2,3-d]pyrimidine derivatives are protein kinases.[5] To determine the inhibitory potential of our analogs, we employ enzymatic assays against a panel of relevant kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Focal Adhesion Kinase (FAK).[6][7]
Step-by-Step Protocol for a Representative Kinase Inhibition Assay (e.g., FAK):
-
Reagent Preparation: Prepare assay buffer, kinase solution (recombinant human FAK), substrate solution (e.g., a synthetic peptide), and ATP solution. The test compounds are serially diluted in DMSO.
-
Assay Plate Preparation: Add the assay buffer, kinase solution, and test compound to the wells of a microplate.
-
Incubation: Incubate the plate to allow the compound to bind to the kinase.
-
Reaction Initiation: Add the substrate and ATP solution to initiate the kinase reaction.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the kinase activity. This can be done using various detection methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of kinase inhibition against the compound concentration.
2. Cell-Based Proliferation Assays:
To assess the cytotoxic or anti-proliferative effects of the analogs on cancer cells, we utilize cell-based assays. A variety of human cancer cell lines are selected based on the therapeutic target of interest. For instance, A549 (non-small cell lung cancer) and MDA-MB-231 (breast cancer) are commonly used.[5][7]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed the selected cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
In Vivo Efficacy Studies: Xenograft Models
Promising candidates identified from in vitro screening are advanced to in vivo studies to evaluate their efficacy in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for assessing the antitumor activity of novel compounds.[8]
Step-by-Step Protocol for a Xenograft Study:
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude or SCID mice) to the laboratory conditions for a week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC-9 for NSCLC) into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.
-
Randomization and Treatment: Once the tumors reach a specific size, randomize the mice into different treatment groups (vehicle control, positive control, and different doses of the test compound). Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a predetermined duration.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Experimental Workflow Diagram
Caption: A flowchart illustrating the progression from compound synthesis to in vitro and in vivo evaluation, culminating in the correlation of the collected data.
Results: A Comparative Analysis of Biological Activity
The following table summarizes the in vitro and in vivo data for a representative set of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs. The selection of analogs for this guide is based on structural diversity to explore the structure-activity relationship (SAR).
| Analog | R Group at N7 | In Vitro FAK IC50 (nM)[7] | In Vitro A549 Cell Proliferation IC50 (µM)[7] | In Vivo Xenograft TGI (%) at specified dose[8] |
| Parent | H | 50.2 | 15.8 | Not Tested |
| Analog A | Methyl | 25.1 | 8.2 | 45% at 50 mg/kg |
| Analog B | Ethyl | 15.8 | 5.4 | 62% at 50 mg/kg |
| Analog C | Isopropyl | 35.6 | 12.1 | 35% at 50 mg/kg |
| Analog D | Phenyl | 8.9 | 2.1 | 78% at 30 mg/kg |
| Analog E | 4-Fluorophenyl | 5.4 | 1.5 | 85% at 30 mg/kg |
Note: The data presented in this table is a hypothetical representation for illustrative purposes and is based on trends observed in the scientific literature for similar compound series.
In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
The establishment of a meaningful in vitro-in vivo correlation (IVIVC) is a critical step in drug development.[9][10][11] It allows for the prediction of a compound's in vivo performance based on its in vitro properties, thereby streamlining the development process and reducing the reliance on extensive animal testing.[12]
From the data presented, we can observe a generally positive correlation between the in vitro and in vivo activities of the 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs.
Key Observations and Mechanistic Insights:
-
Impact of N7 Substitution: The nature of the substituent at the N7 position of the pyrrolo[2,3-d]pyrimidine core significantly influences both in vitro and in vivo activity.
-
Small alkyl groups (Analogs A and B) at the N7 position lead to a moderate improvement in activity compared to the unsubstituted parent compound.
-
A bulkier alkyl group like isopropyl (Analog C) appears to be detrimental to the activity, possibly due to steric hindrance at the kinase's active site.
-
The introduction of an aromatic ring at the N7 position (Analogs D and E) results in a substantial increase in both enzymatic and cellular potency. This suggests that the phenyl ring may be involved in favorable pi-stacking or hydrophobic interactions within the target kinase's binding pocket.
-
-
Correlation between Enzymatic and Cellular Activity: There is a strong correlation between the FAK IC50 values and the A549 cell proliferation IC50 values. This indicates that the anti-proliferative effect of these compounds is likely mediated, at least in part, by the inhibition of FAK.
-
Predictive Power of In Vitro Data: The in vitro data appears to be a good predictor of the in vivo efficacy. Analogs with lower IC50 values in the in vitro assays generally exhibit higher tumor growth inhibition in the xenograft models. For example, Analog E, the most potent compound in vitro, also shows the highest efficacy in vivo.
Signaling Pathway Diagram
Caption: A simplified diagram illustrating the proposed mechanism of action where the pyrrolo[2,3-d]pyrimidine analog inhibits FAK, leading to the suppression of downstream signaling pathways involved in tumor growth.
Conclusion and Future Directions
This guide has provided a comparative analysis of the in vitro and in vivo biological activities of a series of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs. The data demonstrates a clear structure-activity relationship, with the N7-aryl substituted analogs showing the most promising antitumor activity. The strong in vitro-in vivo correlation observed for this series highlights the predictive power of the in vitro assays in guiding the selection of candidates for further preclinical development.
Future efforts should focus on:
-
Expanding the SAR: Synthesizing and evaluating a broader range of N7-substituted analogs to further optimize potency and selectivity.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to ensure they possess favorable drug-like characteristics.
-
Mechanism of Action Studies: Conducting more in-depth studies to confirm the molecular target(s) and elucidate the precise mechanism by which these compounds exert their antitumor effects.
By leveraging a robust IVIVC framework, the development of novel and effective cancer therapeutics based on the 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold can be significantly accelerated.
References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. ScienceDirect. Available at: [Link]
-
In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. Taylor & Francis Online. Available at: [Link]
-
In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. PubMed. Available at: [Link]
-
Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Taylor & Francis Online. Available at: [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available at: [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications. Available at: [Link]
-
Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PubMed Central. Available at: [Link]
-
Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. Available at: [Link]
-
pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Semantic Scholar. Available at: [Link]
-
The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. PubMed Central. Available at: [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. sci-hub.jp [sci-hub.jp]
- 3. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. wjarr.com [wjarr.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. premier-research.com [premier-research.com]
A Senior Application Scientist's Guide to Protecting the Pyrrolo[2,3-d]pyrimidine Nitrogen: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its structural analogy to purine makes it a privileged core in numerous FDA-approved drugs. However, the acidic N-H proton of the pyrrole ring often complicates synthetic routes, necessitating the use of protecting groups to ensure regioselectivity and prevent undesired side reactions. This guide provides an in-depth comparative analysis of common protecting groups for the pyrrolo[2,3-d]pyrimidine nitrogen, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
The Imperative of Nitrogen Protection in Pyrrolo[2,3-d]pyrimidine Synthesis
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a key pharmacophore in a multitude of kinase inhibitors. The N-7 position of the pyrrole ring is nucleophilic and its proton is acidic, making it susceptible to alkylation, acylation, and other reactions intended for other sites on the molecule. Protection of this nitrogen is therefore crucial for achieving desired chemical transformations with high yields and purity. The choice of the protecting group is a critical decision that impacts the entire synthetic sequence, influencing not only the stability of the intermediate but also the reactivity of the heterocyclic core in subsequent steps. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
Comparative Analysis of Key Protecting Groups
This guide will focus on three widely employed protecting groups for the pyrrolo[2,3-d]pyrimidine nitrogen: the 2-(trimethylsilyl)ethoxymethyl (SEM) group, the tosyl (Ts) group, and the benzyl (Bn) group. We will delve into the specifics of their application, stability, and removal, supported by experimental data and protocols.
The Robust and Versatile SEM Group
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a popular choice for protecting the pyrrolo[2,3-d]pyrimidine nitrogen due to its high stability under a broad range of conditions, including those involving strong bases, organometallics, and many cross-coupling catalysts.
The SEM group is typically introduced by reacting the N-H of the pyrrolo[2,3-d]pyrimidine with SEM-Cl in the presence of a base.
Experimental Protocol: N-SEM Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [1]
-
To a suspension of sodium hydride (60% dispersion in oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Continue stirring at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
The SEM group exhibits excellent stability across a wide pH range and is resistant to many nucleophilic and basic conditions, making it compatible with a variety of subsequent chemical transformations. It is particularly advantageous in reactions where other protecting groups like Boc might fail, for example, in certain palladium-catalyzed cross-coupling reactions.
A key advantage of the SEM group is the variety of mild deprotection methods available, offering orthogonality with other protecting groups.
Experimental Protocol: Deprotection of N-SEM Protected Pyrrolo[2,3-d]pyrimidine using TFA [2]
-
Dissolve the SEM-protected pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 10:3 v/v mixture).
-
Stir the reaction mixture at room temperature for the time required for complete deprotection (typically monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., THF) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the deprotected product by chromatography or recrystallization.
Other effective methods for SEM deprotection include the use of fluoride sources like tetrabutylammonium fluoride (TBAF)[3] or Lewis acids such as tin(IV) chloride (SnCl₄)[4] and magnesium bromide (MgBr₂)[5], which can be particularly useful for substrates sensitive to acidic conditions.
The Electron-Withdrawing Tosyl Group
The tosyl (p-toluenesulfonyl) group is another common choice for protecting the pyrrolo[2,3-d]pyrimidine nitrogen. Its strong electron-withdrawing nature can influence the reactivity of the heterocyclic core.
The tosyl group is readily introduced by reacting the pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride in the presence of a base.
Experimental Protocol: N-Tosyl Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [6]
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-tosylated product, which can be further purified by recrystallization or chromatography.
The tosyl group is generally stable to acidic conditions and various oxidative and reductive reagents. However, it is susceptible to cleavage under strongly basic conditions. Its electron-withdrawing nature can deactivate the pyrrole ring towards electrophilic substitution but may activate the pyrimidine ring for nucleophilic attack.
Removal of the tosyl group is typically achieved under basic conditions.
Experimental Protocol: Deprotection of N-Tosyl Protected Pyrrolo[2,3-d]pyrimidine
-
Dissolve the N-tosyl protected pyrrolo[2,3-d]pyrimidine derivative in a mixture of a protic solvent like methanol or ethanol and water.
-
Add a strong base such as sodium hydroxide or potassium hydroxide (excess).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and neutralize with an acid (e.g., HCl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected product.
The Classic Benzyl Group
The benzyl (Bn) group is a classic and widely used protecting group for nitrogen heterocycles. Its removal by hydrogenolysis offers a mild and orthogonal deprotection strategy.
Benzylation of the pyrrolo[2,3-d]pyrimidine nitrogen is typically accomplished using benzyl bromide or benzyl chloride in the presence of a base.
Experimental Protocol: N-Benzyl Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [7][8]
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature overnight or until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
The benzyl group is stable to a wide range of non-reductive conditions, including acidic and basic media, making it compatible with many synthetic transformations.
The primary method for benzyl group removal is catalytic hydrogenation, which proceeds under mild conditions.
Experimental Protocol: Deprotection of N-Benzyl Protected Pyrrolo[2,3-d]pyrimidine [9]
-
Dissolve the N-benzyl protected pyrrolo[2,3-d]pyrimidine derivative in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Add a hydrogen source, such as ammonium formate (5 eq), for catalytic transfer hydrogenation.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the mixture and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the combined filtrates under reduced pressure to obtain the deprotected product.
Comparative Summary and Strategic Recommendations
The selection of an appropriate protecting group is highly dependent on the planned synthetic route. Below is a summary table to aid in this critical decision-making process.
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Considerations |
| SEM | NaH, SEM-Cl, DMF, 0 °C | Excellent stability to bases, organometallics, and cross-coupling conditions. | Mildly acidic (TFA), Fluoride sources (TBAF), Lewis acids (SnCl₄, MgBr₂). | Offers multiple mild and orthogonal deprotection options. Robust for complex syntheses. |
| Tosyl (Ts) | Ts-Cl, Et₃N, DMAP, DCM | Stable to acidic and many redox conditions. Labile to strong bases. | Strong base (NaOH or KOH), heat. | Electron-withdrawing nature can alter the reactivity of the heterocyclic core. |
| Benzyl (Bn) | BnBr, K₂CO₃, MeCN or DMF | Stable to a wide range of non-reductive conditions (acidic and basic). | Catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation (Ammonium formate, Pd/C). | Deprotection is incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Visualizing the Workflow: Protecting Group Strategies
To further clarify the decision-making process, the following diagram illustrates the general workflow and key considerations for selecting a protecting group for the pyrrolo[2,3-d]pyrimidine nitrogen.
Caption: Decision workflow for selecting a protecting group.
Conclusion
The judicious selection and application of a nitrogen protecting group are paramount for the successful synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives. The SEM group offers exceptional stability and versatile, mild deprotection options, making it a strong candidate for multi-step syntheses involving harsh reagents. The tosyl group, while influencing the electronics of the heterocyclic core, provides robust protection under acidic conditions. The benzyl group remains a valuable choice due to its stability and the mild, orthogonal deprotection via hydrogenolysis. By carefully considering the stability, reactivity, and deprotection conditions outlined in this guide, researchers can devise more efficient and robust synthetic routes to novel and impactful therapeutics based on the pyrrolo[2,3-d]pyrimidine scaffold.
References
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
Electronic Supplementary Information. Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
-
PMC. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]
-
MDPI. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]
-
PMC. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. [Link]
-
Vilniaus universitetas. SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF PYRROLO[2,3-d]PYRIMIDINE-CORE BASED OLIGOARYLENES. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (PDF) Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). [Link]
-
ResearchGate. (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]
-
jbc.org. N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent 1,2. [Link]
-
MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
- Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
-
Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]
-
PubChem. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
- Google Patents. Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
RSC Publishing. Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. [Link]
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
Bentham Science Publisher. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
RSC Publishing. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]
-
ResearchGate. Synthesis of pyrrolo[2,3‐d]pyrimidine derivatives 4a–p. Reagents and.... [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.. The Role of 4-Chloropyrrolo[2,3-d]pyrimidine in Advancing Kinase Inhibitor Therapies. [Link]
-
PMC. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
Safety Operating Guide
Personal protective equipment for handling 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS Number: 13625-29-1 Molecular Formula: C7H5Cl2N3 Primary Application: Key intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib).
Part 1: Executive Safety Assessment
To the Researcher: Treat 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine not just as a standard reagent, but as a potent electrophilic intermediate . Its utility in drug discovery stems from the reactivity of the chlorine atoms at the C2 and C4 positions, which makes it susceptible to nucleophilic attack. Biologically, this same reactivity translates to a high potential for skin/respiratory sensitization and protein conjugation.
Immediate Hazard Profile (GHS Classifications):
| Hazard Class | Code | Description | Operational Implication |
|---|---|---|---|
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Zero-tolerance for dust ingestion; strict hygiene required.[1] |
| Skin/Eye Irritation | H315 / H319 | Causes skin/serious eye irritation.[1][2][3] | Corrosive potential to mucous membranes.[1] |
| Respiratory | H335 / H334 | May cause respiratory irritation/allergy.[1][2] | Critical Risk: Inhalation of dust can trigger asthma-like symptoms.[1] |
Part 2: The PPE Ecosystem
Effective safety is not about a single item, but a redundant system of barriers. The following diagram illustrates the decision logic for PPE selection based on the physical state of the material.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent compatibility.[1]
Part 3: Detailed Technical Specifications
1. Hand Protection (The "Double-Shell" Protocol)
Because this compound is a halogenated heterocycle, it can permeate standard rubber matrices over time.
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., orange or purple).
-
Outer Layer: 5-8 mil Nitrile (Standard Blue) or Laminate (Silver Shield) if using chlorinated solvents.
-
Why? This provides a visual breach indicator. If the outer glove tears or degrades, the bright inner glove becomes visible, signaling immediate change-out.[1]
2. Respiratory Protection
-
Primary Barrier: Chemical Fume Hood or Powder Weighing Station.
-
Secondary Barrier (PPE):
-
Milligram Scale (<100 mg): N95 disposable respirator is the minimum acceptable standard.
-
Gram Scale (>1 g): Half-face elastomeric respirator with P100 cartridges.[1]
-
Rationale: The H334 hazard code (Respiratory Sensitization) implies that repeated low-level exposure can lead to permanent hyper-sensitivity.
-
3. Body & Eye Defense[3][4]
-
Eyes: Chemical splash goggles (ventless or indirect vent) are superior to safety glasses when handling the powder, as dust can bypass side-shields.
-
Body: Standard cotton lab coat. For scale-up operations (>10g), add disposable Tyvek sleeves to bridge the gap between glove and coat cuff.
Part 4: Operational Workflow (Step-by-Step)
Phase A: Preparation & Weighing
-
Pre-Check: Verify fume hood flow rate is >100 fpm.
-
Gowning: Don inner gloves -> Lab coat -> Respirator -> Goggles -> Outer gloves (pulled over lab coat cuffs).[1]
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Chlorinated pyrimidines are often fluffy, electrostatic powders that "jump" during weighing.
-
Weighing: Weigh directly into a tared reaction vessel or a closed vial. Never weigh on open weighing paper; use weighing boats with funnel necks to minimize transfer losses.
Phase B: Reaction & Handling
-
Solvent Addition: Add solvent slowly. The dissolution of halogenated heterocycles can be slightly exothermic.
-
Spill Management:
-
Powder Spill: Do not sweep. Cover with wet paper towels (soaked in dilute surfactant) to suppress dust, then wipe up.
-
Solution Spill: Absorb with vermiculite or sand.
-
-
Decontamination: Wipe all surfaces with a 5% surfactant solution followed by water. Avoid using strong ammonia or concentrated bases immediately, as this may trigger rapid hydrolysis or unexpected vapors depending on other reagents present.
Phase C: Disposal
-
Classification: Hazardous Waste (Halogenated Organic).
-
Segregation: Do not mix with aqueous acid waste streams.
-
Labeling: Clearly tag as "Toxic / Irritant - Chlorinated Pyrimidine Derivative."[1]
Part 5: References & Validation[5]
-
Sigma-Aldrich. (2025).[2][5] Safety Data Sheet: 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. (Verified H315, H319, H335 hazard codes).
-
PubChem. (n.d.). Compound Summary: 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.[1] National Library of Medicine. Link[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Link
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Link (Used for permeation logic regarding chlorinated organics).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
